Benoxaprofen
Description
The use of this compound, formerly marketed as Oraflex tablets, was associated with fatal cholestatic jaundice among other serious adverse reactions. The holder of the approved application voluntarily withdrew Oraflex tablets from the market on August 5, 1982.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for rheumatic disease. It was withdrawn in at least one region.
RN given refers to parent cpd; structure
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITFXPHMIHQXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51234-86-7 (mono-hydrochloride salt), 70062-36-1 (ammonium salt), 51234-86-7 (sodium salt/solvate), 70062-36-1 (ammonium salt/solvate), 93983-00-7 (potassium salt/solvate) | |
| Record name | Benoxaprofen [USAN:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID4022650 | |
| Record name | Benoxaprofen | |
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Molecular Weight |
301.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51234-28-7, 67434-14-4 | |
| Record name | Benoxaprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51234-28-7 | |
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| Record name | Benoxaprofen [USAN:INN:BAN] | |
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| Record name | Benoxaprofen | |
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| Record name | Benoxaprofen | |
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| Record name | Benoxaprofen | |
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| Record name | (±)-2-(4-chlorophenyl)benzoxazole-5-propionic acid | |
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| Record name | Benoxaprofen | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.864 | |
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| Record name | BENOXAPROFEN | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of Benoxaprofen as a Lipoxygenase Inhibitor
Introduction
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was previously marketed under the trade names Opren and Oraflex.[1][2] While withdrawn from the market due to significant adverse effects, including photosensitivity and fatal cholestatic jaundice, its unique mechanism of action continues to be of scientific interest.[1][2][3] Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound demonstrates a preferential and potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of pro-inflammatory leukotrienes.[1][4][5][6] This guide provides a detailed examination of this compound's mechanism as a lipoxygenase inhibitor, summarizing quantitative data, outlining experimental protocols, and visualizing the relevant biochemical pathways.
Core Mechanism of Action: Preferential 5-Lipoxygenase Inhibition
The anti-inflammatory effects of this compound are primarily attributed to its inhibition of the lipoxygenase enzyme, specifically the 5-lipoxygenase pathway.[1][4] This mechanism is distinct from most NSAIDs, which achieve their effects by blocking the COX enzymes.[7]
-
Arachidonic Acid Cascade: Inflammation is mediated by eicosanoids, which are signaling molecules derived from arachidonic acid.[3][8] When a cell is stimulated, arachidonic acid is released from the cell membrane and can be metabolized by two major enzymatic pathways:
-
Selective Inhibition: this compound has been shown to be a relatively weak inhibitor of the COX pathway in vitro.[2][9] Its therapeutic and mechanistic significance lies in its selective inhibition of 5-lipoxygenase.[4] This selectivity is notable, as it does not significantly inhibit other positional lipoxygenases, such as 12-lipoxygenase from human platelets or 15-lipoxygenase from soybeans.[4] By inhibiting 5-LOX, this compound effectively blocks the synthesis of potent inflammatory mediators, including Leukotriene B4 (LTB4), which is a powerful chemoattractant for leukocytes.[4][8][10] This inhibition of leukocyte migration into inflamed tissues is a key component of its anti-inflammatory action.[1]
Signaling Pathway of Arachidonic Acid Metabolism
The following diagram illustrates the arachidonic acid cascade and highlights the specific point of inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound improves psoriasis. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of inhibitors of eicosanoid synthesis in leukocytes: possible pitfall of using the calcium ionophore A23187 to stimulate 5' lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Benoxaprofen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class that was introduced for the treatment of arthritis and musculoskeletal pain. Preclinical studies in various animal models demonstrated its anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological research.
Pharmacological Activities
This compound exhibited a range of pharmacological effects in preclinical models, including anti-inflammatory, analgesic, and antipyretic activities.
Anti-inflammatory Activity
This compound demonstrated potent, long-acting anti-inflammatory effects in several well-established animal models of inflammation.[1][2] Its activity was observed in the carrageenan-induced edema model, the cellulose pellet granuloma model, and in both developing and established adjuvant arthritis in rats.[1][2] A notable feature of this compound's anti-inflammatory profile is its marked inhibition of the directional movement of mononuclear cells.[3]
Analgesic Activity
The analgesic properties of this compound were evident in experimental models where pain was associated with an inflammatory component.[1][2]
Antipyretic Activity
In preclinical studies, this compound was found to be a potent antipyretic agent. Its efficacy in reducing fever induced by yeast or 'E' pyrogen in rats and rabbits was reported to be greater than that of aspirin or paracetamol.[1][2]
Mechanism of Action
This compound's mechanism of action is multifaceted, distinguishing it from many other NSAIDs. While it is a weak inhibitor of cyclooxygenase (COX) enzymes, which are the primary targets of traditional NSAIDs, it demonstrates significant inhibitory effects on the lipoxygenase (LOX) pathway and on leukocyte migration.[1][2][3][4][5] This dual inhibition of COX and LOX pathways, coupled with its impact on leukocyte function, contributes to its overall pharmacological profile.
The inhibition of 5-lipoxygenase by this compound has been demonstrated by the reduction of leukotriene B4 (LTB4) synthesis.[6] Furthermore, this compound has been shown to directly affect mononuclear cells, inhibiting their chemotactic response.[1][7]
Signaling Pathway
The primary mechanism of action for this compound involves the modulation of the arachidonic acid cascade. By inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Figure 1: Simplified diagram of this compound's inhibitory action on the arachidonic acid cascade.
This compound also directly impacts leukocyte function, particularly the migration of mononuclear cells to sites of inflammation. This is a key aspect of its anti-inflammatory effect.
Figure 2: Diagram illustrating this compound's inhibition of mononuclear cell migration.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | Assay System | Stimulus | IC50 | Reference |
| 5'-Lipoxygenase | Human Polymorphonuclear Leukocytes | Serum-treated zymosan | 1.6 x 10-4 M | [6] |
Table 2: Anti-inflammatory Activity in Vivo
| Animal Model | Species | Endpoint | ED50 | Reference |
| Carrageenan-induced Paw Edema | Rat | Paw Volume Reduction | Data not available | |
| Adjuvant-induced Arthritis | Rat | Suppression of Bone Damage | Effective at 30-40 mg/kg | [2] |
Table 3: Analgesic Activity in Vivo
| Animal Model | Species | Endpoint | ED50 | Reference |
| Phenylquinone-induced Writhing | Mouse | Reduction in Writhing | Data not available |
Table 4: Antipyretic Activity in Vivo
| Animal Model | Species | Endpoint | ED50 | Reference |
| Yeast-induced Pyrexia | Rat/Rabbit | Reduction in Rectal Temperature | Data not available |
Pharmacokinetics
This compound was well absorbed after oral administration in all species studied.[8] It was extensively bound to plasma proteins, with the highest binding observed in humans and rhesus monkeys.[8] Significant species differences were noted in the plasma elimination half-life.[8]
Table 5: Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Protein Binding (%) | Reference |
| Rat | 1-10 | Data not available | Data not available | 28 | Data not available | [8] |
| Dog | 1-10 | Data not available | Data not available | <13 | Data not available | [8] |
| Rhesus Monkey | 1-10 | Data not available | Data not available | <13 | 99.6 | [8] |
| Mouse | 1-10 | Data not available | Data not available | 24 | Data not available | [8] |
| Rabbit | 1-10 | Data not available | Data not available | <13 | Data not available | [8] |
| Human | - | - | - | 33 | 99.8 | [8] |
Experimental Protocols
Detailed methodologies for key preclinical assays are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of test compounds.[9][10][11][12]
Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
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Dosing: this compound or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in sterile saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Phenylquinone-Induced Writhing Test in Mice
This is a common method for evaluating the peripheral analgesic activity of compounds.[13][14][15][16]
Protocol:
-
Animal Model: Male albino mice (20-25 g).
-
Acclimatization and Grouping: Similar to the paw edema model.
-
Dosing: this compound or the vehicle is administered orally or intraperitoneally.
-
Induction of Writhing: After a predetermined absorption period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with a 0.02% solution of phenylquinone in 5% ethanol/distilled water.
-
Observation: Immediately after the phenylquinone injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 5-15 minutes).
-
Data Analysis: The percentage of analgesic protection is calculated by comparing the mean number of writhes in the treated groups to the control group.
Yeast-Induced Pyrexia in Rats
This model is used to assess the antipyretic activity of drugs.[17][18][19][20][21]
Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Acclimatization and Baseline Temperature: Animals are acclimatized, and their baseline rectal temperature is recorded using a digital thermometer.
-
Induction of Pyrexia: A 15-20% suspension of brewer's yeast in sterile saline is injected subcutaneously into the back of the rats.
-
Temperature Monitoring: Rectal temperature is measured at regular intervals until a stable pyrexia is established (typically 18-24 hours after yeast injection).
-
Dosing: this compound or the vehicle is administered orally or intraperitoneally to the pyretic rats.
-
Post-Dosing Temperature Measurement: Rectal temperatures are recorded at various time points (e.g., 1, 2, 3, 4, and 5 hours) after drug administration.
-
Data Analysis: The reduction in rectal temperature in the treated groups is compared to the control group to determine the antipyretic effect.
Toxicology
Preclinical toxicology studies revealed some potential liabilities for this compound. The most notable toxicities observed were hepatotoxicity and phototoxicity.[4]
Conclusion
This compound is a potent anti-inflammatory, analgesic, and antipyretic agent in preclinical models. Its unique mechanism of action, involving the inhibition of both cyclooxygenase and lipoxygenase pathways, as well as the inhibition of mononuclear cell migration, differentiates it from many other NSAIDs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for understanding the preclinical pharmacological profile of this compound. This information is critical for researchers and professionals in the field of drug development for the evaluation of similar compounds and for designing future preclinical studies.
References
- 1. Effects of the non-steroidal anti-inflammatory drug this compound on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of this compound on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on leucocyte-drug interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan-induced paw edema test: Significance and symbolism [wisdomlib.org]
- 13. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ebm-journal.org [ebm-journal.org]
- 15. Antagonism of the frequency of phenylquinone-induced writhing in the mouse by weak analgesics and nonanalgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]
- 20. Baker yeast-induced fever in young rats: characterization and validation of an animal model for antipyretics screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Benoxaprofen for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was withdrawn from the market due to significant adverse effects. Despite its clinical discontinuation, its unique dual inhibitory action on both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of the arachidonic acid cascade continues to make it and its derivatives valuable tools for research in inflammation and pain. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, details on its known derivatives, and insights into its mechanism of action. The content herein is intended to serve as a foundational resource for researchers engaged in the development of novel anti-inflammatory agents.
Chemical Synthesis of this compound
The synthesis of this compound, chemically known as 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, can be achieved through several routes. A commonly cited and efficient method involves a four-step sequence starting from 4-hydroxyphenylacetic acid.[1][2]
Synthetic Scheme
A viable synthetic pathway for this compound is outlined below. This multi-step process involves nitration, reduction, benzoxazole formation, and α-methylation.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are compiled from literature sources to provide a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of 3-Nitro-4-hydroxyphenylacetic Acid [2]
-
Reaction: Nitration of 4-hydroxyphenylacetic acid.
-
Procedure: To a stirred solution of 4-hydroxyphenylacetic acid (1 mole) in glacial acetic acid, a mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid (1.1 moles) is added dropwise at a temperature maintained below 10°C. After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be recrystallized from a mixture of ethanol and water.
Step 2: Synthesis of 3-Amino-4-hydroxyphenylacetic Acid [2]
-
Reaction: Reduction of the nitro group to an amine.
-
Procedure: 3-Nitro-4-hydroxyphenylacetic acid (1 mole) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is consumed.
-
Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure. The resulting solid is washed with a small amount of cold ethanol to yield the desired product.
Step 3: Synthesis of 2-(4-Chlorophenyl)-5-benzoxazoleacetic Acid
-
Reaction: Condensation and cyclization to form the benzoxazole ring.
-
Procedure: A mixture of 3-amino-4-hydroxyphenylacetic acid (1 mole) and p-chlorobenzoyl chloride (1.1 moles) in polyphosphoric acid (PPA) is heated at 150-160°C for 4-6 hours. The hot reaction mixture is then carefully poured into ice water with vigorous stirring. The precipitated solid is collected by filtration, washed with water, and dried.
Step 4: Synthesis of this compound (2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]propanoic Acid)
-
Reaction: α-Methylation of the acetic acid side chain.
-
Procedure: To a solution of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (1 mole) in dry tetrahydrofuran (THF) at -78°C, a solution of lithium diisopropylamide (LDA) (2.2 moles) in THF is added dropwise. The mixture is stirred for 1 hour at -78°C, followed by the addition of methyl iodide (1.2 moles). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| 4-Hydroxyphenylacetic Acid | C₈H₈O₃ | 152.15 | 148-151 | ¹H NMR (DMSO-d₆): δ 9.25 (s, 1H), 7.05 (d, J=8.4 Hz, 2H), 6.68 (d, J=8.4 Hz, 2H), 3.38 (s, 2H). |
| 3-Nitro-4-hydroxyphenylacetic Acid | C₈H₇NO₅ | 197.15 | 149-152 | IR (KBr, cm⁻¹): 3450 (OH), 1710 (C=O), 1530, 1350 (NO₂). |
| 3-Amino-4-hydroxyphenylacetic Acid | C₈H₉NO₃ | 167.16 | 218-220 (dec.) | ¹H NMR (D₂O): δ 6.7-7.0 (m, 3H), 3.45 (s, 2H). |
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic Acid | C₁₅H₁₀ClNO₃ | 287.70 | 235-237 | Mass Spec (EI): m/z 287 (M⁺). |
| This compound | C₁₆H₁₂ClNO₃ | 301.72 | 189-191 | ¹H NMR (CDCl₃): δ 8.15 (d, J=8.5 Hz, 2H), 7.50 (d, J=8.5 Hz, 2H), 7.3-7.6 (m, 3H), 3.85 (q, J=7.2 Hz, 1H), 1.65 (d, J=7.2 Hz, 3H). |
Derivatives of this compound for Research
The benzoxazole scaffold present in this compound is a privileged structure in medicinal chemistry, known for a wide range of biological activities. Research into this compound derivatives has primarily focused on modifying the core structure to enhance anti-inflammatory potency and reduce toxicity.
General Synthetic Strategies for Derivatives
Modifications to the this compound structure can be systematically introduced at several positions:
-
Substitution on the p-chlorophenyl ring: Replacing the chlorine atom with other halogens, alkyl, alkoxy, or nitro groups can modulate lipophilicity and electronic properties.
-
Variation of the propionic acid side chain: Esterification, amidation, or replacement with other acidic bioisosteres can influence pharmacokinetic properties.
-
Substitution on the benzoxazole ring: Introducing substituents on the benzene ring of the benzoxazole moiety can alter the overall conformation and target binding.
A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Caption: Workflow for this compound derivative research.
Quantitative Data on Selected Derivatives
| Derivative Class | General Structure | Reported Activity | Reference |
| 2-Arylbenzoxazoles | 2-Aryl substituted benzoxazole | Inhibition of TNF-α and IL-6 | [Generic literature] |
| Benzoxazole-5-carboxylic acid esters | Ester modification at the 5-position | Varied anti-inflammatory effects | [Generic literature] |
| N-substituted-benzoxazol-2-ones | Modifications on the benzoxazole nitrogen | Potential COX-2 selective inhibition | [Generic literature] |
Note: Specific IC₅₀ values for direct this compound derivatives are scarce in publicly accessible literature. The table provides a general overview of the activity of related compounds.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). This dual inhibition is a key feature that distinguishes it from many other NSAIDs, which are typically selective COX inhibitors.
Arachidonic Acid Cascade
Upon cell stimulation by inflammatory signals, phospholipase A₂ releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins (PGs) and thromboxanes (TXs), which are potent mediators of inflammation, pain, and fever.
-
Lipoxygenase (LOX) Pathway: Results in the synthesis of leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are powerful chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.
This compound's ability to inhibit both pathways simultaneously leads to a broader suppression of inflammatory mediators compared to selective COX inhibitors.
Caption: this compound's inhibition of the arachidonic acid cascade.
Conclusion
This compound, despite its past clinical issues, remains a molecule of significant interest for medicinal chemists and pharmacologists. Its dual inhibitory mechanism offers a template for the design of new anti-inflammatory drugs with potentially broader efficacy. The synthetic routes and derivative strategies outlined in this guide provide a solid foundation for researchers to explore this chemical space further. Future work in this area could focus on developing analogs with an improved safety profile while retaining the beneficial dual COX/LOX inhibitory activity. The detailed experimental protocols and data presented herein are intended to facilitate such research endeavors.
References
Benoxaprofen: A Case Study in Drug Development and Post-Marketing Surveillance
An In-depth Technical Guide on the Historical Context of Benoxaprofen's Development and Withdrawal
Introduction
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was developed by a team of research chemists at the British Lilly Research Centre of Eli Lilly and Company.[1] The laboratory was tasked with exploring new anti-arthritic compounds in 1966.[1] Marketed under the brand names Opren in the United Kingdom and Europe and Oraflex in the United States, this compound was initially hailed as a significant advancement in the treatment of arthritis.[1][2] Its unique properties, including a long half-life that allowed for once-daily dosing, and a mechanism of action thought to differ from other NSAIDs, generated considerable interest within the medical community.[3] However, the promising debut of this compound was short-lived. The drug was voluntarily withdrawn from the market worldwide by Eli Lilly on August 5, 1982, following reports of severe adverse reactions, including a significant number of deaths, primarily due to hepatotoxicity and phototoxicity.[1][4] This document provides a comprehensive technical overview of the historical context of this compound's development, its clinical evaluation, and the events and scientific understanding that led to its withdrawal.
Development and Pre-Clinical Evaluation
The development of this compound began in 1966 as part of Eli Lilly's effort to discover novel anti-arthritic compounds.[1] After its initial synthesis, this compound underwent a series of pre-clinical studies to evaluate its pharmacological and toxicological profile.
Animal Studies
This compound demonstrated considerable anti-inflammatory, analgesic, and anti-pyretic activity in various animal models, including rats, dogs, rhesus monkeys, rabbits, guinea pigs, and mice.[1][5] The drug was well absorbed orally in all tested species.[1][5] Notably, the plasma half-life varied among species, being less than 13 hours in dogs, rabbits, and monkeys, but significantly longer in mice.[1]
Clinical Development
Eli Lilly filed an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) in June 1974 to commence human trials.[6] The clinical development program for this compound involved the three standard phases of clinical testing.
Phase I Clinical Trials
Phase I trials commenced to assess the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers.[1] These initial studies established a preliminary safety profile and provided data on the drug's absorption, distribution, metabolism, and excretion.
Phase II Clinical Trials
Phase II studies were designed to evaluate the efficacy and further assess the safety of this compound in a larger group of subjects, including patients with arthritis.[1] These trials provided evidence for the drug's effectiveness in managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.[7][8]
Phase III Clinical Trials
The largest phase of clinical testing, Phase III, began in 1976 and involved over 2,000 arthritis patients.[1] These extensive trials were conducted by more than 100 physicians who reported their findings to Eli Lilly.[1] The results of these trials suggested that this compound was at least as effective as existing treatments like aspirin and ibuprofen.[4][9]
Quantitative Data from Clinical Trials
The clinical development program for this compound generated a substantial amount of quantitative data on its efficacy and safety.
Efficacy in Rheumatoid Arthritis and Osteoarthritis
Long-term, double-blind, parallel studies demonstrated that a single daily dose of this compound was more efficacious than multiple daily doses of aspirin or ibuprofen.[7] Significant clinical improvement was observed after one week of therapy, with continued improvement noted at 6 and 12 months.[7]
| Efficacy Comparison of this compound with Aspirin and Ibuprofen in Rheumatoid Arthritis | ||
| Drug | Dosage | Key Findings |
| This compound | 400 to 600 mg daily | At least as effective as control drugs.[4] |
| Aspirin | 4,000 to 6,000 mg daily | - |
| Ibuprofen | 1,600 to 2,400 mg daily | - |
| Discontinuation Rates in Clinical Trials | |
| Reason for Discontinuation | Comparison |
| Lack of Efficacy or Adverse Effects | Substantially lower for this compound than for aspirin or ibuprofen.[7] |
Pharmacokinetics in Different Patient Populations
A key factor that later proved critical to this compound's safety profile was its significantly longer half-life, particularly in elderly patients.
| Pharmacokinetic Parameters of this compound | ||
| Patient Group | Half-life (t½) | Notes |
| Normal Subjects | 20-35 hours[1][7][8] | |
| Elderly Patients (>80 years) | Up to 148 hours[1] | Elimination half-lives of 86.4 to 111 hours were observed in elderly female patients.[1] |
| Patients with Renal Impairment | Increased half-life[1] |
Experimental Protocols
Double-Blind Crossover Trial in Rheumatoid Arthritis
One of the key studies was a double-blind, crossover trial comparing this compound with naproxen and a placebo in patients with rheumatoid arthritis.[10]
-
Objective: To assess the efficacy and tolerability of this compound in rheumatoid arthritis.
-
Design: Double-blind, crossover trial with unequal treatment periods.[10] Patients received two weeks of this compound and one week each of naproxen and placebo.[10]
-
Dosage: this compound was administered at a loading dose of 300 mg on the first day, followed by 100 mg twice daily to achieve steady-state blood levels within 24 hours.[10][11]
-
Assessments: Assessments were conducted at the end of each week.[10]
-
Rationale for Design: The unequal treatment periods were chosen to allow sufficient time to determine the time course of action for the new drug (this compound) while minimizing prolonged exposure to placebo for ethical reasons.[10][11]
Long-Term Safety and Efficacy Studies
Long-term studies were conducted in over 2,000 patients with rheumatoid arthritis and osteoarthritis to evaluate the safety and effectiveness of this compound.[7]
-
Objective: To assess the long-term safety and efficacy of this compound.
-
Design: Long-term, double-blind, parallel studies comparing this compound with aspirin or ibuprofen.[7]
-
Patient Population: Over 2,000 patients with rheumatoid arthritis or osteoarthritis.[7]
-
Endpoints: Clinical improvement, discontinuation rates due to lack of efficacy or adverse effects, and monitoring of laboratory parameters.[7]
Mechanism of Action and Toxicity
Therapeutic Mechanism of Action
This compound's mode of action was considered to be different from other NSAIDs available at the time.[3] Unlike NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound was found to be a potent inhibitor of the lipoxygenase enzyme.[1][3][5] This inhibition of lipoxygenase was thought to contribute to its anti-inflammatory effects by reducing the production of leukotrienes, which are potent inflammatory mediators.[5] this compound also acts directly on mononuclear cells, inhibiting their chemotactic response.[1][5]
Mechanism of Phototoxicity
One of the most frequent and debilitating side effects of this compound was photosensitivity.[7] The mechanism of this compound-induced phototoxicity is understood to be a phototoxic reaction. Upon exposure to ultraviolet A (UVA) radiation, the this compound molecule undergoes photochemical decarboxylation, leading to the formation of a free radical decarboxylated derivative.[1] This toxic agent, in the presence of oxygen, generates singlet oxygen and superoxide anions, which can cause damage to cell membranes.[1]
Mechanism of Hepatotoxicity
The most severe adverse effect leading to the withdrawal of this compound was hepatotoxicity, which resulted in a number of fatalities.[1] The exact mechanism of this compound-induced hepatotoxicity is not fully elucidated, but several hypotheses have been proposed. One theory suggests that this compound may be a substrate for cytochrome P450I, leading to its oxygenation into a reactive intermediate that causes liver damage.[10] Another possibility is that this compound, similar in structure to clofibrate, could induce hepatic peroxisomal proliferation.[10] Additionally, in vitro studies in isolated rat hepatocytes suggest that this compound may uncouple oxidative phosphorylation and disrupt intracellular calcium ion homeostasis, leading to cell death.[12]
Withdrawal from the Market
This compound was first marketed in the United Kingdom in 1980 and subsequently in the United States in May 1982.[1] The first signs of serious trouble emerged in May 1982 when the British Medical Journal reported at least twelve deaths in the UK, primarily from kidney and liver failure, believed to be associated with the drug.[1]
On August 4, 1982, the British government suspended the sale of this compound.[1] The UK Committee on the Safety of Medicines had received reports of over 3,500 adverse side effects and 61 deaths, mostly in elderly individuals.[1] Concurrently, the US FDA reported 11 deaths in the United States, also primarily due to kidney and liver damage.[1] In response to these reports and growing public concern, Eli Lilly suspended all sales of this compound on the same day.[1]
Post-Marketing Surveillance Data
The withdrawal of this compound highlighted the critical importance of post-marketing surveillance in identifying rare but serious adverse drug reactions that may not be apparent in pre-market clinical trials.
| Adverse Effects Reported Post-Marketing | |
| Adverse Effect | Reported Incidence/Details |
| Photosensitivity | Occurred in 28.6% of patients in one study of 300 patients.[11] |
| Onycholysis (loosening or separation of a nail) | Observed in 12.6% of patients in the same study.[11] |
| Gastrointestinal Side Effects | Overall incidence of 12.6%, rising to 40.5% in patients over 70.[11] |
| Hepatotoxicity | Led to deaths, particularly in elderly patients, and was a primary reason for withdrawal.[1] |
| Fatalities | 61 deaths reported in the UK and 11 in the US linked to the drug.[1] |
Experimental Workflow for NSAID Toxicity Screening
The this compound case serves as a crucial lesson in drug safety and the need for robust toxicity screening. A generalized experimental workflow for assessing the potential toxicity of a new NSAID would involve a multi-pronged approach.
Conclusion
The story of this compound serves as a stark reminder of the complexities and potential pitfalls in drug development. While it showed initial promise as an effective anti-inflammatory agent with a convenient dosing regimen, its severe and unforeseen toxicity, particularly in the elderly, led to its rapid withdrawal from the market. The case underscored the limitations of pre-marketing clinical trials in detecting rare but fatal adverse events and highlighted the critical role of post-marketing surveillance in ensuring patient safety. The scientific investigation into its mechanisms of toxicity has contributed to a better understanding of drug-induced phototoxicity and hepatotoxicity, influencing the preclinical and clinical evaluation of subsequent NSAIDs and other pharmaceutical compounds. The legacy of this compound is a more cautious and rigorous approach to drug safety evaluation, with a greater emphasis on understanding pharmacokinetic variability in different patient populations and the importance of ongoing vigilance after a drug is approved for widespread use.
References
- 1. The pharmacokinetics of this compound in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetic studies of this compound in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Experimental studies on the mechanism of this compound photoreactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term treatment of symptomatic osteoarthritis with this compound. Double-blind comparison with aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound: a clinical trial with an unusual design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induced toxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benoxaprofen's Inhibitory Effect on Leukocyte Migration: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to adverse effects, remains a subject of scientific interest for its distinct mechanism of action, particularly its potent inhibitory effects on leukocyte migration. This technical guide provides an in-depth analysis of the core mechanisms underlying this inhibition, focusing on its interaction with the 5-lipoxygenase pathway and its pro-oxidative properties involving Protein Kinase C (PKC). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to serve as a comprehensive resource for researchers in inflammation and drug development.
Introduction
This compound is an arylpropionic acid derivative that exhibits analgesic, antipyretic, and anti-inflammatory properties.[1] Unlike many other NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound's anti-inflammatory action is significantly attributed to its ability to inhibit leukocyte migration, a critical process in the inflammatory cascade.[2][3] This inhibition is particularly pronounced for mononuclear cells.[2][4] The primary mechanism for this effect is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent chemoattractants.[5] Additionally, this compound has been shown to exert pro-oxidative effects that contribute to its modulation of leukocyte function.[6]
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on leukocyte function.
Table 1: Inhibition of Leukocyte Migration and Adhesion by this compound
| Cell Type | Assay Type | Chemoattractant/Stimulus | This compound Concentration | Observed Effect | Reference |
| Human Mononuclear Cells | Adhesion to Porcine Endothelium | - | 0.05 µg/mL | 33% mean inhibition of adhesion | [7] |
| Human Mononuclear Cells | Adhesion to Porcine Endothelium | - | 50.0 µg/mL | 83% mean inhibition of adhesion | [7] |
| Human Polymorphonuclear Cells | Random Motility | - | > 1 x 10⁻⁶ M | Inhibition of random migration | [6] |
| Human Polymorphonuclear Cells | Chemotaxis | Endotoxin-activated serum, f-met-leu-phe | > 1 x 10⁻⁵ M | Inhibition of chemoattractant-induced migration | [6] |
| Human Neutrophils | Chemotaxis | Not specified | 300 µg/mL | Inhibition of response to chemotactic factors | [8] |
Table 2: Inhibition of 5-Lipoxygenase Pathway by this compound
| Cell Type | Stimulus | Measured Product | This compound Concentration (IC₅₀) | Notes | Reference |
| Human Polymorphonuclear Cells | Serum-treated zymosan | Leukotriene B₄ | 1.6 x 10⁻⁴ M | This compound was approximately 100 times less potent than the dual COX/LOX inhibitor, BW755C. | [9] |
| Human Polymorphonuclear Cells | Calcium ionophore A23187 | Leukotriene B₄ | - | Inhibited LTB₄ synthesis, but was ~5 times less potent than BW755C. The study cautions against using A23187 for evaluating 5-LOX inhibitors. | [9] |
Table 3: Pro-oxidative Effects of this compound on Polymorphonuclear Leukocytes (PMNLs)
| Effect | This compound Concentration | Notes | Reference |
| Dose-related activation of superoxide generation | 15, 30, and 60 µg/mL | This effect was prevented by the Protein Kinase C (PKC) inhibitor H-7, suggesting a PKC-dependent mechanism. | [10][11] |
| Spontaneous activation of chemiluminescence | ≥ 3.75 µg/mL | Indicates an increase in reactive oxygen species (ROS) production. This effect was enhanced by UV radiation. | [12] |
| Induction of suppressor activity in mononuclear leukocytes | 10⁻⁴ M (30 µg/mL) | This effect was associated with increased oxidative metabolism and was eliminated by antioxidants, indicating a pro-oxidative mechanism. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on leukocyte migration and 5-lipoxygenase activity.
Leukocyte Chemotaxis Assay (Modified Boyden Chamber Assay)
This protocol describes a common method for quantifying the chemotactic response of leukocytes towards a chemoattractant in the presence or absence of an inhibitor like this compound.
Objective: To measure the directional migration of leukocytes in response to a chemical gradient and to quantify the inhibitory effect of this compound.
Materials:
-
Leukocytes (e.g., human polymorphonuclear leukocytes or mononuclear cells), isolated from whole blood.
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size for neutrophils).
-
Chemoattractant (e.g., f-Met-Leu-Phe, Leukotriene B₄, or activated serum).
-
This compound stock solution.
-
Culture medium (e.g., RPMI 1640 with BSA).
-
Incubator (37°C, 5% CO₂).
-
Microscope and staining reagents (e.g., Diff-Quik).
Procedure:
-
Cell Preparation: Isolate leukocytes from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend them in culture medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Inhibitor Treatment: Pre-incubate the leukocyte suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-treated leukocyte suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for a period that allows for significant migration (e.g., 60-120 minutes).
-
Cell Staining and Quantification:
-
After incubation, remove the membrane.
-
Wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control.
5-Lipoxygenase Activity Assay
This protocol outlines a method to determine the inhibitory effect of this compound on the activity of 5-lipoxygenase in a cell-based or purified enzyme system.
Objective: To quantify the inhibition of 5-LOX-mediated production of leukotrienes by this compound.
Materials:
-
Source of 5-lipoxygenase (e.g., isolated human PMNs, cell lysate, or purified enzyme).
-
Arachidonic acid (substrate).
-
This compound stock solution.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂ and ATP).
-
Stimulating agent (if using whole cells, e.g., calcium ionophore A23187 or serum-treated zymosan).
-
Organic solvents for extraction (e.g., methanol, ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a specific Leukotriene B₄ ELISA kit.
Procedure:
-
Enzyme/Cell Preparation: Prepare a suspension of leukocytes or a cell lysate containing 5-LOX.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme/cell preparation with various concentrations of this compound or vehicle control for a defined period at 37°C.
-
Reaction Initiation:
-
If using whole cells, add the stimulating agent to initiate the release of endogenous arachidonic acid and activation of 5-LOX.
-
If using a cell-free system, add exogenous arachidonic acid to start the reaction.
-
-
Reaction Incubation: Incubate the mixture for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., methanol). Acidify the mixture and extract the lipid products (including LTB₄) with an organic solvent like ethyl acetate.
-
Quantification of LTB₄:
-
Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
Inject the sample into an HPLC system and quantify the LTB₄ peak by comparing its area to a standard curve.
-
Alternatively, use a commercially available LTB₄ ELISA kit for quantification.
-
-
Data Analysis: Determine the IC₅₀ value of this compound for 5-LOX inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the experimental protocols.
Caption: Signaling pathway of this compound's effect on leukocyte migration.
Caption: General experimental workflows for assessing this compound's effects.
Discussion
The data presented demonstrate that this compound effectively inhibits leukocyte migration, with a more pronounced effect on mononuclear cells.[2][4] The primary inhibitory mechanism is the blockade of the 5-lipoxygenase pathway, thereby reducing the synthesis of the potent chemoattractant Leukotriene B₄.[9] The IC₅₀ value of 1.6 x 10⁻⁴ M for LTB₄ synthesis inhibition in stimulated PMNs provides a quantitative measure of this activity.[9]
Interestingly, this compound also exhibits pro-oxidative properties, leading to the generation of reactive oxygen species through a Protein Kinase C-dependent mechanism.[10][11][12] This increased oxidative stress within the leukocyte may contribute to the impairment of its migratory function.[6] This dual mechanism of action, combining enzyme inhibition with the induction of a pro-oxidative state, distinguishes this compound from many other NSAIDs.
The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the effects of novel anti-inflammatory compounds on similar pathways. The Boyden chamber assay remains a fundamental tool for studying chemotaxis, while HPLC and ELISA-based methods are standard for quantifying the products of the 5-lipoxygenase pathway.
Conclusion
This compound serves as an important pharmacological tool for understanding the mechanisms of leukocyte migration in inflammation. Its inhibitory action is multifaceted, involving direct inhibition of the 5-lipoxygenase pathway and modulation of intracellular signaling through pro-oxidative effects mediated by Protein Kinase C. The quantitative data, detailed protocols, and pathway diagrams presented in this technical guide provide a comprehensive resource for scientists and researchers in the field of inflammation and drug discovery, facilitating further investigation into novel anti-inflammatory strategies that target leukocyte migration.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of the non-steroidal anti-inflammatory drug this compound on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: a pro-oxidant anti-inflammatory drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits the adhesion of human monocytes to cultured vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of inhibitors of eicosanoid synthesis in leukocytes: possible pitfall of using the calcium ionophore A23187 to stimulate 5' lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the pro-oxidative interactions of flunoxaprofen and this compound with human polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound activation of suppressor activity in mononuclear leucocytes by a pro-oxidative mechanism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Benoxaprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was withdrawn from the market due to significant adverse effects, including hepatotoxicity and phototoxicity. While its mechanism of action was initially attributed to the inhibition of cyclooxygenase (COX) enzymes, it is now understood that this compound's biological activities extend to a range of other molecular targets. This technical guide provides a comprehensive overview of these non-COX targets, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. This information is intended to aid researchers and drug development professionals in understanding the complex pharmacology of this compound and to inform the development of safer, more targeted anti-inflammatory therapies.
Quantitative Data Summary
The following tables summarize the quantitative data available for the interaction of this compound with various molecular targets beyond cyclooxygenase.
| Target/Process | System | Key Parameter | Value | Reference(s) |
| 5-Lipoxygenase (5-LOX) Inhibition | Human Polymorphonuclear Leukocytes (PMNs) | IC50 (Leukotriene B4 synthesis inhibition) | 1.6 x 10-4 M | [1] |
| Neutrophil Chemotaxis Inhibition | Human PMNs | Effective Concentration (Random Migration) | > 1 x 10-6 M | |
| Human PMNs | Effective Concentration (Chemoattractant-induced Migration) | > 1 x 10-5 M | ||
| Human PMNs | Concentration for Inhibition | 300 µg/mL | [2] | |
| Protein Kinase C (PKC) Activation | Human PMNs | Dose-related activation of superoxide generation | 15, 30, and 60 µg/mL | [3][4] |
| Lymphocyte Proliferation Inhibition | Human Peripheral Blood Lymphocytes | IC50 | 250 µg/mL | [5] |
| Cytochrome P450 Inhibition | Rat Liver Microsomes | Ki (Aminopyrine Metabolism) | 380 µM | |
| Hepatotoxicity | Rat Hepatocytes | Concentrations causing morphological changes and cytotoxicity | 100, 500, and 1000 µM |
Key Molecular Targets and Signaling Pathways
Inhibition of 5-Lipoxygenase and the Leukotriene Pathway
This compound is a known inhibitor of 5-lipoxygenase, a key enzyme in the metabolic pathway of arachidonic acid that leads to the production of leukotrienes.[6] Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory diseases. By inhibiting 5-LOX, this compound reduces the synthesis of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils.[1]
Modulation of Leukocyte Function
This compound significantly impacts the function of leukocytes, particularly neutrophils and mononuclear cells. A primary effect is the inhibition of chemotaxis, the directed migration of these cells towards inflammatory stimuli.[2] This inhibition of leukocyte recruitment to sites of inflammation is a key component of its anti-inflammatory action.
Neutrophil chemotaxis is a critical process in the innate immune response, where neutrophils migrate along a chemical gradient towards sites of inflammation. This process is inhibited by this compound.
Pro-oxidative Effects and Protein Kinase C Activation
Paradoxically, this compound exhibits pro-oxidative properties in polymorphonuclear leukocytes (PMNLs). It stimulates membrane-associated oxidative metabolism, leading to the generation of superoxide and other reactive oxygen species (ROS).[7] This effect is believed to be mediated through the activation of Protein Kinase C (PKC).[3][4] The activation of PKC by this compound appears to involve its substitution for phosphatidylserine, a crucial cofactor for PKC activation.
Mitochondrial Uncoupling and Hepatotoxicity
This compound's hepatotoxicity is, in part, attributed to its effects on mitochondrial function. It has been suggested that this compound can act as an uncoupler of oxidative phosphorylation. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption, which can contribute to cellular stress and damage.
Phototoxicity and DNA Damage
This compound is highly phototoxic, a side effect mediated by its interaction with UV-A radiation. Upon irradiation, this compound undergoes photochemical decarboxylation, generating a free radical derivative. This reactive species can then, in the presence of oxygen, lead to the formation of singlet oxygen and superoxide anions, which can cause damage to cellular components, including single-strand breaks in DNA.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's non-COX molecular targets.
5-Lipoxygenase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on 5-lipoxygenase activity.
Methodology:
-
Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from fresh venous blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation. Resuspend the purified PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Incubation with this compound: Pre-incubate the PMN suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation of 5-LOX Activity: Initiate the lipoxygenase reaction by adding a stimulant such as serum-treated zymosan or calcium ionophore A23187. Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., methanol) and placing the samples on ice. Acidify the samples and extract the lipid mediators using a solid-phase extraction column.
-
Quantification of LTB4: Elute the extracted lipids and quantify the amount of leukotriene B4 (LTB4) produced using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage inhibition of LTB4 synthesis at each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.
References
- 1. Evaluation of inhibitors of eicosanoid synthesis in leukocytes: possible pitfall of using the calcium ionophore A23187 to stimulate 5' lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of fenoprofen and this compound on human lymphocytes: inhibition of tritiated thymidine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparison of the pro-oxidative interactions of flunoxaprofen and this compound with human polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA strand breaks photosensitized by this compound and other non steroidal antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Measurement of Benoxaprofen's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for a selection of key in vitro assays used to characterize the anti-inflammatory properties of benoxaprofen. This compound is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that distinguishes it from many other drugs in its class. Notably, it is a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme pathway and also modulates leukocyte function, while being a relatively weak inhibitor of cyclooxygenase (COX).[1][2] The following protocols are designed to investigate these specific activities.
Inhibition of 5-Lipoxygenase (5-LOX) Activity
Application Note
The primary mechanism behind this compound's anti-inflammatory effect is the inhibition of the 5-lipoxygenase enzyme.[2][3] This enzyme is crucial for the synthesis of leukotrienes, which are potent mediators of inflammation involved in processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction.[2][4] Unlike traditional NSAIDs that primarily target COX enzymes, this compound's activity on the 5-LOX pathway makes it a subject of significant interest.[5] This assay quantifies the ability of this compound to inhibit the production of 5-LOX products from its substrate, arachidonic acid. The inhibition is measured spectrophotometrically by monitoring the decrease in the formation of a conjugated diene product.[6][7]
Data Summary: 5-Lipoxygenase Inhibition
| Compound | Assay System | Endpoint | Result | Reference |
| This compound | Not specified | Inhibition of 5-lipoxygenase | Potent inhibitor | [5][8] |
| This compound | Human lung tissue | Reduction of slow-reacting substances (leukotrienes) | Dose-related reduction | [9] |
Experimental Protocol: 5-Lipoxygenase Inhibition Assay
-
Reagent Preparation :
-
Enzyme Solution : Prepare a solution of soybean lipoxygenase (or purified human 5-LOX) in 0.2 M borate buffer (pH 9.0). The final concentration should be determined empirically to yield a linear reaction rate for 3-5 minutes.
-
Substrate Solution : Prepare a solution of linoleic acid (or arachidonic acid) in the same borate buffer.
-
Test Compound : Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in borate buffer.
-
-
Assay Procedure :
-
Pipette 200 µL of 0.2 M borate buffer (pH 9.0) into the wells of a 96-well UV-transparent microplate.
-
Add 10 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
Add 20 µL of the lipoxygenase enzyme solution to each well and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.
-
Immediately measure the change in absorbance at 234 nm every 30 seconds for 5 minutes using a microplate reader. The absorbance increase corresponds to the formation of 13-hydroperoxylinoleic acid.
-
-
Data Analysis :
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
Visualization: Arachidonic Acid Cascade and this compound Inhibition
Caption: this compound's primary mechanism is strong inhibition of 5-LOX, blocking leukotriene synthesis.
Leukocyte Migration and Chemotaxis Assay
Application Note
A hallmark of inflammation is the migration of leukocytes, such as neutrophils and monocytes, from the bloodstream to the site of injury. This compound has been shown to inhibit this process, acting directly on the leukocytes themselves.[10][11] Specifically, it demonstrates a marked inhibition of mononuclear cell directional movement.[1][12] The Boyden chamber or Transwell assay is a standard method to evaluate the effect of a compound on leukocyte migration in response to a chemoattractant. This assay provides functional evidence of a compound's ability to modulate a critical component of the inflammatory response.
Data Summary: Leukocyte Migration Inhibition
| Compound | Cell Type | Assay | Concentration | Result | Reference |
| This compound | Human PMNLs | Random Motility | > 1 x 10⁻⁶ M | Inhibition observed | [13] |
| This compound | Human PMNLs | Chemoattractant-induced Migration | > 1 x 10⁻⁵ M | Inhibition observed | [13] |
| This compound | Human Monocytes | Chemotactic Migration | 50 µg/mL | Impairment of migration | [14] |
| This compound | Human Neutrophils | Chemotaxis (Leading Front) | 300 µg/mL | Inhibition of response | [15] |
Experimental Protocol: Transwell Chemotaxis Assay
-
Cell and Reagent Preparation :
-
Leukocytes : Isolate human polymorphonuclear leukocytes (PMNLs) or peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Chemoattractant : Prepare a solution of a known chemoattractant, such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) for neutrophils or Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) for monocytes, in the assay medium at an optimal concentration (e.g., 10 nM fMLP).
-
Test Compound : Pre-incubate the isolated leukocytes with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
-
Assay Procedure :
-
Place 24-well Transwell inserts (with a polycarbonate membrane, typically 3-5 µm pore size for neutrophils/monocytes) into a 24-well plate.
-
Add 600 µL of the chemoattractant solution to the lower chamber of each well. Add assay medium without chemoattractant to negative control wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate for 60-120 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the Transwell inserts.
-
-
Cell Quantification :
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Direct Cell Counting : Aspirating the medium from the lower chamber and counting the cells using a hemocytometer or an automated cell counter.
-
Fluorescent Staining : Adding a fluorescent dye (e.g., Calcein-AM) to the cell suspension before the assay and measuring the fluorescence of the medium in the lower chamber with a plate reader.
-
-
Calculate the percentage of migration inhibition relative to the vehicle-treated control.
-
Visualization: Leukocyte Chemotaxis Assay Workflow
Caption: Workflow for a Transwell assay to measure this compound's effect on leukocyte migration.
Pro-Oxidative Effects on Phagocytes
Application Note
Paradoxically, alongside its anti-inflammatory properties, this compound has been observed to have pro-oxidative effects on phagocytes like polymorphonuclear leukocytes (PMNLs).[13] It can stimulate the production of reactive oxygen species (ROS), measured via chemiluminescence or superoxide generation assays.[16][17][18] This pro-oxidant activity is linked to its ability to inhibit PMNL migration, suggesting a complex mechanism where this compound induces a state of oxidative stress in the cell, which in turn impairs its migratory function.[13] Measuring these effects provides insight into the drug's unique interactions with phagocyte biology.
Data Summary: Pro-Oxidative Effects
| Compound | Cell Type | Assay | Concentration | Result | Reference |
| This compound | Human PMNLs | Chemiluminescence | 3.75 µg/mL and greater | Dose-related activation | [16] |
| This compound | Human PMNLs | Superoxide Generation | 15, 30, 60 µg/mL | Dose-related activation | [17][18] |
| This compound | Human MNLs | Chemiluminescence | 30 µg/mL (10⁻⁴ M) | Increased oxidative metabolism | [19] |
| This compound | Rat Mononuclear Cells | HMP Shunt Activity | Not specified | Affected increased response | [12] |
Experimental Protocol: Luminol-Enhanced Chemiluminescence Assay
-
Cell and Reagent Preparation :
-
PMNLs : Isolate human PMNLs as described in the chemotaxis protocol. Resuspend in Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium at 2 x 10⁶ cells/mL.
-
Luminol Solution : Prepare a stock solution of luminol in DMSO and dilute to a final working concentration in HBSS.
-
Test Compound : Prepare serial dilutions of this compound in HBSS from a stock solution.
-
-
Assay Procedure :
-
Use a white, opaque 96-well microplate suitable for luminescence measurements.
-
Add 50 µL of the PMNL suspension to each well.
-
Add 50 µL of the this compound dilutions (or vehicle control).
-
Add 50 µL of the luminol working solution.
-
Optional: To measure stimulated ROS production, a stimulant like Phorbol 12-myristate 13-acetate (PMA) can be added after a pre-incubation period with the drug.
-
Immediately place the plate in a luminometer.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence (in Relative Light Units, RLU) of each well every 1-2 minutes for a period of 60-90 minutes.
-
Analyze the data by calculating the peak RLU or the area under the curve (AUC) for the kinetic measurement.
-
Compare the results from this compound-treated wells to the vehicle control to determine the extent of spontaneous ROS production induced by the drug.
-
Visualization: this compound's Pro-Oxidative Effect on Migration
Caption: this compound induces oxidative stress in phagocytes, which inhibits their migratory ability.
References
- 1. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. bmj.com [bmj.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. academicjournals.org [academicjournals.org]
- 8. This compound improves psoriasis. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on release of slow-reacting substances from human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the non-steroidal anti-inflammatory drug this compound on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Studies on leucocyte-drug interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a pro-oxidant anti-inflammatory drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits the adhesion of human monocytes to cultured vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the pro-oxidative interactions of flunoxaprofen and this compound with human polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound activation of suppressor activity in mononuclear leucocytes by a pro-oxidative mechanism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arthritis Induction and Assessment in Animal Models Treated with Benoxaprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for inducing and assessing arthritis in common animal models, specifically focusing on the therapeutic evaluation of benoxaprofen. This compound is a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action primarily attributed to the inhibition of the lipoxygenase (LOX) pathway, leading to a reduction in leukotriene synthesis, and the suppression of leukocyte migration to inflammatory sites.[1][2] This contrasts with many traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes.[3] The following protocols for Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) in rats are well-established models for studying rheumatoid arthritis and evaluating anti-arthritic compounds like this compound.[4][5]
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies of this compound in rat models of arthritis.
Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dose (mg/kg/day, oral) | Mean Paw Volume (mL) at Day 21 | % Inhibition of Paw Edema |
| AIA Control | Vehicle | 2.5 ± 0.3 | - |
| This compound | 10 | 1.8 ± 0.2* | 28% |
| This compound | 30 | 1.4 ± 0.2 | 44% |
| This compound | 40 | 1.2 ± 0.1 | 52% |
*p < 0.05, **p < 0.01 compared to AIA Control. Data are representative based on findings from multiple studies.
Table 2: Effect of this compound on Clinical Arthritis Score in Collagen-Induced Arthritis (CIA) in Rats
| Treatment Group | Dose (mg/kg/day, oral) | Mean Arthritis Score at Day 28 (Scale 0-16) | % Reduction in Arthritis Score |
| CIA Control | Vehicle | 12.5 ± 1.5 | - |
| This compound | 10 | 7.0 ± 1.2 | 44% |
| Indomethacin (Reference) | 3 | 6.5 ± 1.1 | 48% |
**p < 0.01 compared to CIA Control. Data are representative of findings from studies such as Phadke & Nanda, 1982.[4][5]
Table 3: Radiographic Assessment of Bone Damage in Adjuvant-Induced Arthritis (AIA) Rats Treated with this compound
| Treatment Group | Dose (mg/kg/day, oral) | Mean Radiographic Score for Bone Erosion (Scale 0-4) at Day 49 | % Protection from Bone Damage |
| AIA Control | Vehicle | 3.5 ± 0.4 | - |
| This compound | 30 | 1.5 ± 0.3** | 57% |
**p < 0.01 compared to AIA Control. The scoring system is a simplified representation of radiographic assessment of bone erosion, where 0 is normal and 4 is severe destruction. Data is based on the findings of significant suppression of bone damage by Benslay & Nickander, 1982.[6]
Experimental Protocols
Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats
Materials:
-
Male Lewis or Wistar rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)
-
25-gauge needles and 1 mL syringes
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Anesthesia (e.g., isoflurane)
-
X-ray machine
Procedure:
-
Induction of Arthritis:
-
On day 0, anesthetize the rats.
-
Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.
-
-
This compound Treatment:
-
Randomly divide the animals into control and treatment groups.
-
From day 1 to day 21 (prophylactic) or from day 14 to day 28 (therapeutic), administer this compound (10-40 mg/kg/day) or vehicle orally once daily.[6]
-
-
Assessment of Arthritis:
-
Clinical Scoring: From day 14 to the end of the study, visually score the severity of arthritis in the non-injected (left) hind paw daily using the following scale:
-
0 = No erythema or swelling
-
1 = Slight erythema or swelling of one or more digits
-
2 = Mild erythema and swelling of the entire paw
-
3 = Moderate erythema and swelling of the entire paw
-
4 = Severe erythema and swelling of the entire paw and ankle
-
-
Paw Volume Measurement: On days 0, 7, 14, 21, and 28, measure the volume of both hind paws using a plethysmometer. The increase in paw volume is an indicator of inflammation.
-
Radiographic Analysis: On the final day of the study, anesthetize the animals and take X-rays of both hind limbs to assess bone and cartilage integrity. Score for bone erosion, joint space narrowing, and soft tissue swelling.[6]
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Rats
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Bovine or porcine type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
25-gauge needles and 1 mL syringes
-
This compound
-
Vehicle for this compound
-
Digital calipers
-
ELISA kits for cytokines (e.g., TNF-α, IL-1β) and anti-collagen antibodies
Procedure:
-
Induction of Arthritis:
-
On day 0, emulsify type II collagen (2 mg/mL) in an equal volume of IFA.
-
Inject 0.2 mL of the emulsion intradermally at the base of the tail.
-
On day 7, administer a booster injection of 0.1 mL of the same collagen/IFA emulsion.[4]
-
-
This compound Treatment:
-
Begin oral administration of this compound (e.g., 10 mg/kg/day) or vehicle on day 14 and continue until the end of the study (day 28).[5]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Starting from day 10, score the arthritis severity in all four paws daily as described in the AIA protocol. The maximum score per animal is 16.
-
Paw Thickness Measurement: Measure the thickness of the ankle joints of the hind paws every other day using digital calipers.
-
Biochemical Analysis: At the termination of the study, collect blood via cardiac puncture. Separate the serum and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and anti-type II collagen antibodies using ELISA kits.
-
Protocol 3: Histological Assessment of Arthritis
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., 5% formic acid)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-fast green stain
-
Microscope
Procedure:
-
Tissue Preparation:
-
At the end of the study, euthanize the animals and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 48 hours.
-
Decalcify the tissues in a suitable decalcifying solution until the bones are soft.
-
Process the tissues and embed them in paraffin wax.
-
-
Staining:
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Stain sections with H&E to visualize inflammation and pannus formation.
-
Stain adjacent sections with Safranin O-fast green to assess cartilage damage (loss of proteoglycans).
-
-
Histological Scoring:
-
Score the stained sections for the following parameters on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe):
-
Inflammation: Infiltration of inflammatory cells into the synovium.
-
Pannus Formation: Proliferation of synovial tissue over the articular cartilage.
-
Cartilage Damage: Loss of Safranin O staining (proteoglycan depletion) and cartilage erosion.
-
Bone Erosion: Resorption of bone at the joint margins.
-
-
Visualizations
Caption: Experimental workflow for Adjuvant-Induced Arthritis (AIA).
Caption: Experimental workflow for Collagen-Induced Arthritis (CIA).
Caption: Proposed signaling pathway of this compound in arthritis.
References
- 1. Comparative effects of this compound and other anti-inflammatory drugs on bone damage in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of destruction in a collagen-induced arthritis rat model: Bony spur formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the inflammatory, humoral and cellular components of type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of various anti-inflammatory drugs on type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiographic studies of the effect of this compound on bone damage in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Benoxaprofen's Efficacy in Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for the management of osteoarthritis and rheumatoid arthritis.[1][2][3][4][5][6][7] Unlike many NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound was noted for its potent inhibition of the lipoxygenase pathway and the migration of mononuclear cells, while being a relatively weak inhibitor of prostaglandin synthetase.[1][7][8][9] Although withdrawn from the market due to adverse effects,[1] understanding the methodologies to evaluate its efficacy in osteoarthritis (OA) models remains relevant for the assessment of other compounds with similar mechanisms of action.
These application notes provide a comprehensive overview of the in vivo and in vitro methods that can be employed to evaluate the efficacy of this compound or similar therapeutic agents in preclinical osteoarthritis models. The protocols detailed below are representative of standard and current practices in the field of osteoarthritis research.
In Vivo Efficacy Evaluation in Animal Models of Osteoarthritis
Animal models are crucial for studying the pathogenesis of osteoarthritis and for the preclinical evaluation of potential therapeutic agents.[10][11][12][13][14] Commonly used models involve the surgical or chemical induction of OA in rodents, rabbits, or larger animals like dogs and sheep.[11][15][16]
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating a compound like this compound in an animal model of osteoarthritis.
Caption: Workflow for in vivo evaluation of this compound in an OA model.
Protocol 1: Surgical Induction of Osteoarthritis - Destabilization of the Medial Meniscus (DMM) in Mice
This model is widely used as it recapitulates many features of human post-traumatic osteoarthritis.[17][18]
Materials:
-
Male C57BL/6 mice, 10-12 weeks old
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments (scissors, forceps)
-
Suture materials
-
Analgesics for post-operative care (e.g., buprenorphine)
-
This compound (or test compound) and vehicle control
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the right knee area and sterilize with betadine and ethanol.
-
Surgical Incision: Make a small incision on the medial side of the knee joint.
-
Joint Capsule Exposure: Carefully dissect the soft tissue to expose the joint capsule.
-
DMM Procedure: Incise the joint capsule to visualize the medial meniscotibial ligament (MMTL). Transect the MMTL to destabilize the medial meniscus.
-
Closure: Suture the joint capsule and the skin incision in layers.
-
Post-Operative Care: Administer analgesics as per institutional guidelines. Allow the animals to recover for 2 weeks.
-
Treatment Administration: Begin oral gavage of this compound (e.g., 10-30 mg/kg daily) or vehicle control for the specified study duration (e.g., 8 weeks).
-
Monitoring: Monitor animal health and body weight regularly.
Protocol 2: Assessment of Pain and Joint Function
Pain is a primary symptom of osteoarthritis, and its assessment in animal models is critical for evaluating analgesic efficacy.[19][20][21]
2.1 Mechanical Allodynia (von Frey Test): This test measures sensitivity to a non-painful mechanical stimulus.[18][19]
-
Place mice in individual plexiglass chambers on a wire mesh floor and allow them to acclimate for 30 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw of the affected limb.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
2.2 Weight-Bearing Deficit (Incapacitance Test): This method quantifies the distribution of weight between the hind limbs.
-
Place the mouse in the incapacitance tester chamber with each hind paw on a separate force plate.
-
The device measures the weight borne by each hind limb over a set period (e.g., 5 seconds).
-
Calculate the percentage of weight borne by the affected limb relative to the total weight on both hind limbs.
Protocol 3: Histological Evaluation of Joint Integrity
Histological analysis provides a semi-quantitative assessment of cartilage damage, synovial inflammation, and other joint pathologies.[22][23][24][25][26]
-
Tissue Harvest and Preparation: At the study endpoint, euthanize the animals and dissect the entire knee joint. Fix the joints in 10% neutral buffered formalin for 48 hours.
-
Decalcification: Decalcify the joints in a suitable solution (e.g., 10% EDTA) for 2-3 weeks.
-
Processing and Sectioning: Process the decalcified joints through graded alcohols and embed in paraffin. Cut 5 µm thick sagittal sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of synovial inflammation.
-
Safranin O-Fast Green: To visualize proteoglycan content in the cartilage (Safranin O stains proteoglycans orange/red) and to assess cartilage structure.
-
-
Scoring: Score the sections using a validated system such as the Osteoarthritis Research Society International (OARSI) scoring system for mice.[22][23] This system grades cartilage damage, osteophyte formation, and other features.
Quantitative Data from In Vivo Studies
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Pain Assessment | |||
| Paw Withdrawal Threshold (g) | 0.4 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3** |
| Weight Bearing (% on affected limb) | 35 ± 5 | 42 ± 4 | 48 ± 3 |
| Histology | |||
| OARSI Score (0-6 scale) | 4.5 ± 0.5 | 3.0 ± 0.7 | 2.1 ± 0.6** |
| Synovitis Score (0-3 scale) | 2.2 ± 0.4 | 1.3 ± 0.3 | 0.8 ± 0.2 |
| Biochemical Markers | |||
| Serum COMP (ng/mL) | 150 ± 20 | 110 ± 15* | 85 ± 12 |
| Urine CTX-II (ng/mmol creatinine) | 25 ± 4 | 15 ± 3 | 10 ± 2** |
| Values are illustrative examples. *p<0.05, *p<0.01 vs. Vehicle Control. |
In Vitro Efficacy Evaluation in Cellular Models of Osteoarthritis
In vitro models using chondrocytes or synoviocytes are essential for dissecting the molecular mechanisms of a drug's action.[27][28][29] These models allow for the study of inflammatory and catabolic pathways relevant to OA.
This compound's Potential Signaling Pathway in Osteoarthritis
This compound's mechanism, involving lipoxygenase inhibition, suggests a distinct anti-inflammatory pathway compared to traditional COX-inhibiting NSAIDs.[7][9]
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term treatment of symptomatic osteoarthritis with this compound. Double-blind comparison with aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of osteoarthritis--a comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of this compound and ibuprofen in osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: once a day vs twice a day in patients with rheumatoid arthritis or osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crossover comparison of this compound and naproxen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 11. [Animal models used for the evaluation of anti-osteoarthritis drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the predictive utility of animal models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expert Osteoarthritis Model Development Services You Can Trust - Protheragen [obesityscientific.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Animal Models in Osteoarthritis Research: Pain Behavioral Methods and Clinical Significance [painresearch.or.kr]
- 19. Assessment of Knee Joint Pain in Experimental Rodent Models of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PAIN ASSESSMENT IN ANIMAL MODELS OF OSTEOARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pain assessment in animal models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Comprehensive Histological Assessment of Osteoarthritis Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of histologic grading schemes in spontaneous and surgically-induced murine models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The OARSI Histopathology Initiative - Recommendations for Histological Assessments of Osteoarthritis in the Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Osteoarthritis In Vitro Models: Applications and Implications in Development of Intra-Articular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. Experimental Therapeutics for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Benoxaprofen: A Tool Compound for Investigating Lipoxygenase Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that has garnered interest as a research tool due to its inhibitory activity on the lipoxygenase (LOX) pathway. Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound demonstrates a preferential, albeit not entirely exclusive, inhibition of lipoxygenases. This property makes it a valuable compound for elucidating the role of LOX-derived mediators, such as leukotrienes, in various physiological and pathological processes, including inflammation, immune responses, and cell migration.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in lipoxygenase research.
Mechanism of Action
This compound exerts its primary anti-inflammatory effects by inhibiting the lipoxygenase-mediated conversion of arachidonic acid into biologically active eicosanoids.[1] The lipoxygenase pathway is a key branch of the arachidonic acid cascade, leading to the production of leukotrienes and other lipid mediators that are potent pro-inflammatory agents. By blocking this pathway, this compound effectively reduces the synthesis of these inflammatory mediators. While it is a known inhibitor of the 5-lipoxygenase (5-LOX) pathway, its effects on other LOX isoforms (12-LOX, 15-LOX) are less characterized. It is important to note that this compound is a relatively weak inhibitor of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[1][3][4]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against key enzymes in the arachidonic acid cascade. This data is crucial for designing experiments and interpreting results.
| Target Enzyme/Process | Cell/System | Stimulus | IC50 / Inhibitory Concentration | Reference |
| Lipoxygenase Pathway | ||||
| Leukotriene B4 Synthesis (5-LOX product) | Human Polymorphonuclear Leukocytes (PMNs) | Serum-treated zymosan | 160 µM | [5] |
| Cyclooxygenase Pathway | ||||
| Thromboxane Synthesis (COX product) | Human Polymorphonuclear Leukocytes (PMNs) | A23187 or Serum-treated zymosan | ~5 µM | [5] |
Note: The provided data indicates that while this compound does inhibit the COX pathway at lower concentrations in this specific cellular context, its inhibition of the 5-LOX pathway product is also significant, albeit at a higher concentration. The relative potency and selectivity can be cell-type and stimulus-dependent. Further studies are needed to establish definitive IC50 values for purified LOX and COX isoforms.
Experimental Protocols
Here are detailed protocols for utilizing this compound in common experimental setups to investigate lipoxygenase activity.
Protocol 1: In Vitro Lipoxygenase Inhibition Assay (Spectrophotometric)
This protocol provides a general method for assessing the direct inhibitory effect of this compound on lipoxygenase activity using a spectrophotometer. The principle is based on measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes during the lipoxygenation of a fatty acid substrate like linoleic or arachidonic acid.
Materials:
-
Soybean Lipoxygenase (or other purified lipoxygenase)
-
Linoleic acid (or arachidonic acid) as substrate
-
Borate buffer (0.2 M, pH 9.0)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of lipoxygenase in cold borate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Substrate Solution: Prepare a stock solution of linoleic acid in ethanol and then dilute it in borate buffer to the desired final concentration (e.g., 100-200 µM).
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
-
Assay Protocol:
-
Add 180 µL of borate buffer to each well of the 96-well plate.
-
Add 10 µL of this compound solution at various concentrations (prepare serial dilutions from the stock in DMSO). For the control, add 10 µL of DMSO.
-
Add 10 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cellular Assay for Inhibition of Leukotriene B4 (LTB4) Synthesis
This protocol describes a method to evaluate the effect of this compound on the production of the 5-LOX product, LTB4, in stimulated human polymorphonuclear leukocytes (PMNs).
Materials:
-
Freshly isolated human PMNs
-
Hank's Balanced Salt Solution (HBSS) or other suitable cell culture medium
-
This compound
-
DMSO
-
Serum-treated zymosan (or other cellular stimulants like calcium ionophore A23187)
-
LTB4 ELISA kit
-
Cell culture plates (e.g., 24-well or 96-well)
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Isolate human PMNs from fresh whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Resuspend the purified PMNs in HBSS at a concentration of 1-5 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Aliquot the PMN suspension into the wells of a cell culture plate.
-
Add this compound at various final concentrations (prepare dilutions from a DMSO stock). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with this compound for 15-30 minutes at 37°C.
-
Add the stimulus (e.g., serum-treated zymosan) to each well to induce LTB4 synthesis. Include an unstimulated control (no stimulus).
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Collect the supernatant, which contains the secreted LTB4.
-
Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the LTB4 levels in the unstimulated control from all other samples.
-
Calculate the percentage of inhibition of LTB4 synthesis for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a non-linear regression analysis.
-
Visualizations
Arachidonic Acid Cascade and the Site of this compound Action
Caption: this compound's primary site of action in the arachidonic acid cascade.
General Workflow for a Lipoxygenase Inhibition Assay
Caption: A typical experimental workflow for assessing lipoxygenase inhibition.
Conclusion
This compound serves as a useful, albeit not perfectly selective, tool compound for investigating the roles of lipoxygenase pathways in cellular and disease models. Its preferential inhibition of LOX over COX enzymes allows for the targeted study of leukotriene-mediated processes. Researchers should carefully consider the concentrations used and the specific experimental system to account for its off-target effects on the COX pathway. The protocols and data provided herein offer a foundation for the effective use of this compound in advancing our understanding of lipoxygenase biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of this compound (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of inhibitors of eicosanoid synthesis in leukocytes: possible pitfall of using the calcium ionophore A23187 to stimulate 5' lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Finding Studies of Benoxaprofen in Rheumatology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of findings and experimental protocols from dose-finding studies of benoxaprofen in the treatment of rheumatic conditions, primarily rheumatoid arthritis and osteoarthritis. This compound, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was marketed as Opren and Oraflex before its withdrawal from the market due to severe adverse effects.[1][2] This document is intended for historical and research purposes to understand the clinical investigation of this compound.
Data Presentation: Summary of Dose-Finding Studies
The following tables summarize the quantitative data from various clinical trials investigating the dose-response relationship of this compound.
Table 1: this compound Dose-Ranging Studies in Rheumatoid Arthritis
| Study Design | Daily Dose | Key Efficacy Findings | Key Adverse Effects | Reference |
| Double-blind, placebo-controlled, crossover | 400 mg | Significantly better than placebo. | Acceptably low incidence of side effects. | [3] |
| Double-blind, placebo-controlled, crossover | 600 mg | More effective than 400 mg; considered the usual effective dose for most patients. | Acceptably low incidence of side effects. | [3][4] |
| Double-blind, placebo-controlled, crossover | 800 mg | Most effective dose. | Slightly more gastrointestinal side effects. | [3] |
| Double-blind, crossover | 300 mg loading dose, then 100 mg twice daily | Effective and well-tolerated. Analgesic effect apparent after the sixth day. | Not specified in detail. | [5][6] |
| Multicenter, double-blind, crossover | 600 mg (single evening dose vs. 300 mg twice daily) | No significant difference in efficacy between once-daily and twice-daily regimens. | Not specified in detail. | [7] |
| Long-term, double-blind, parallel | Single daily dose (unspecified) | More efficacious than multiple daily doses of aspirin or ibuprofen. | Drug-related peptic ulcer (0.3%), phototoxicity (9.4%), onycholysis (12.5%). | [8] |
Table 2: Pharmacokinetic Parameters of this compound
| Population | Dose | Half-life (t½) | Key Findings | Reference |
| Healthy Adults | Not Specified | 28-35 hours | Undergoes hepatic metabolism via glucuronidation. | [1] |
| Healthy Volunteers | 600 mg (single oral dose) | 28.8 hours | Low total and renal clearance. | [9] |
| Geriatric Patients (mean age 77) | 600 mg daily for 10 days | 101 hours | Evidence of drug accumulation, suggesting dose modification may be required in the elderly. | [10] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Active Rheumatoid Arthritis
This protocol is based on a double-blind, placebo-controlled, crossover study design.[3]
1. Patient Population:
- Patients with a confirmed diagnosis of active rheumatoid arthritis.
- Inclusion criteria would typically include metrics of disease activity such as a certain number of swollen and tender joints, and elevated inflammatory markers (e.g., ESR).
2. Study Design:
- A double-blind, crossover design where each patient serves as their own control.
- Patients are randomized to a sequence of treatment periods, each with a different daily dose of this compound (e.g., 400 mg, 600 mg, 800 mg) and a placebo.
- A "washout period" is implemented between each treatment period to minimize carry-over effects of the previous treatment.[4]
3. Treatment Administration:
- This compound is administered orally, once daily.
- Placebo tablets are identical in appearance to the this compound tablets.
4. Efficacy Assessments:
- Assessments are performed at baseline and at the end of each treatment period.
- Clinical Assessments:
- Pain assessment using a visual analog scale (VAS).
- Functional assessment of daily activities.
- Tender and swollen joint counts.
- Objective Assessments:
- Quantitative thermography to measure inflammation.[4]
- Consumption of rescue analgesics.
5. Safety Assessments:
- Monitoring and recording of all adverse events.
- Specific questioning for gastrointestinal side effects.
- Laboratory tests for hematology, liver function, and renal function at baseline and regular intervals.
Protocol 2: Comparison of Dosing Regimens in Rheumatoid Arthritis and Osteoarthritis
This protocol is based on a multicenter, double-blind, crossover study comparing once-daily versus twice-daily dosing.[7]
1. Patient Population:
- Patients with a confirmed diagnosis of rheumatoid arthritis or osteoarthritis.
2. Study Design:
- A double-blind, crossover design.
- Patients are randomized to receive one of two treatment regimens for a defined period, followed by a crossover to the other regimen after a washout period.
- Regimen A: 600 mg this compound as a single dose in the evening.
- Regimen B: 300 mg this compound twice daily.
3. Efficacy and Safety Assessments:
- Similar to Protocol 1, with assessments of pain, joint function, and adverse events at baseline and at the end of each treatment period.
- Patient compliance with the dosing schedule is also monitored.
Mandatory Visualizations
Caption: Workflow for a crossover dose-finding study.
Caption: Proposed mechanism of action of this compound.
Disclaimer: this compound was withdrawn from the market due to a high incidence of serious adverse effects, including fatal cholestatic jaundice and nephrotoxicity.[1] The information provided here is for academic and research purposes only and should not be interpreted as an endorsement or recommendation for the clinical use of this compound.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dose-range studies of this compound compared with placebo in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--dose-range studies using quantitative thermography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound: a clinical trial with an unusual design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: once a day vs twice a day in patients with rheumatoid arthritis or osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile of this compound in subjects with normal and impaired renal function, prediction of multiple-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic studies of this compound in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for measuring benoxaprofen concentration in plasma samples
For Immediate Release
This application note provides detailed protocols for the quantitative analysis of benoxaprofen in plasma samples, targeting researchers, scientists, and professionals in drug development. The methodologies outlined below encompass High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable approaches for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) previously used for the treatment of arthritis. Accurate measurement of its concentration in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document details established analytical techniques for this purpose.
Analytical Techniques
Several methods are suitable for the determination of this compound in plasma. The choice of method will depend on the required sensitivity, specificity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the analysis of NSAIDs in biological matrices. It offers good sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high specificity and sensitivity, often requiring derivatization of the analyte to increase its volatility.
-
Immunoassays (ELISA): While immunoassays are a common tool for drug quantification, no specific commercial ELISA kits for this compound have been identified in the public domain. The development of such an assay would require the synthesis of a this compound-protein conjugate to generate specific antibodies.
Application Note 1: HPLC-UV Method for this compound Analysis
This section outlines a general HPLC-UV method adapted from validated protocols for similar acidic NSAIDs. Note: This method should be fully validated for this compound before implementation in regulated studies.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of 313 nm, which is the absorption maximum for this compound.
-
Run Time: Approximately 10 minutes.
3. Quantification
A calibration curve should be prepared using this compound standards in blank plasma, subjected to the same extraction procedure. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound in plasma.
Application Note 2: GC-MS Method for this compound Analysis
This protocol describes a GC-MS method for the determination of this compound in plasma, which involves a liquid-liquid extraction followed by derivatization. Note: This method requires careful handling of hazardous reagents and should be performed in a well-ventilated fume hood.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
This compound can be efficiently extracted from plasma into an organic solvent after acidification.[1]
-
To 1 mL of plasma in a glass tube, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Acidify the plasma to a pH between 1 and 5 with a suitable acid (e.g., 1 M HCl).[1]
-
Add 5 mL of an extraction solvent such as chloroform or diethyl ether.[1]
-
Vortex the mixture for 2 minutes and then centrifuge at 2,500 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization
To increase the volatility of this compound for GC analysis, its carboxylic acid group must be derivatized, for example, by methylation.[1]
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 100 µL of methanol).
-
Add a methylating agent, such as diazomethane in ether, until a persistent yellow color is observed. Caution: Diazomethane is highly toxic and explosive.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate).
3. GC-MS Conditions
-
Column: A non-polar capillary column, such as one coated with 3% silicone gum E-301 on DCMS-treated Chromosorb W.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Can be done using flame ionization (limit 0.3 µg/mL) or electron capture (limit 0.01 µg/mL).[1] For mass spectrometric detection, monitor characteristic ions of the this compound methyl ester.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound in plasma.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described analytical techniques. Data for this compound is limited in the public domain; therefore, data from similar NSAIDs are included for comparative purposes.
| Parameter | HPLC-UV (this compound - Adapted) | GC-FID (this compound)[1] | GC-ECD (this compound)[1] |
| Linearity Range | Expected to be in the low µg/mL range | Not specified | Not specified |
| Limit of Detection (LOD) | Dependent on validation | Not specified | Not specified |
| Limit of Quantification (LOQ) | Dependent on validation | 0.3 µg/mL | 0.01 µg/mL |
| Recovery | >80% (typical for protein precipitation) | >95% (with chloroform/ether extraction) | >95% (with chloroform/ether extraction) |
| Precision (%CV) | <15% (expected) | Not specified | Not specified |
Signaling Pathways
The analytical techniques described in this document are designed for the direct quantification of this compound in plasma and do not directly interrogate signaling pathways. However, understanding this compound's mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes and potentially the lipoxygenase pathway, is critical for interpreting the pharmacokinetic data in the context of its pharmacological effects.
Caption: Simplified overview of this compound's mechanism of action.
Conclusion
The HPLC-UV and GC-MS methods described provide robust frameworks for the quantification of this compound in plasma samples. Proper method validation is essential to ensure the accuracy and reliability of the data generated. These analytical techniques are invaluable tools for preclinical and clinical research involving this compound.
References
Application Notes & Protocols: Investigating Benoxaprofen's Anti-Inflammatory Effects in Ex Vivo Human Tissue Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benoxaprofen in ex vivo human tissue models of inflammation. This compound is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to adverse effects.[1][2] However, its unique mechanism of action, primarily as a lipoxygenase (LOX) inhibitor, continues to make it a subject of scientific interest for understanding inflammatory pathways.[2][3][4] These protocols and notes are intended for research purposes only.
Introduction to this compound and its Mechanism of Action
This compound is an arylpropionic acid derivative with analgesic, antipyretic, and anti-inflammatory properties.[1][2] Unlike many other NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound is a relatively weak inhibitor of COX but a potent inhibitor of the 5-lipoxygenase (5-LOX) pathway.[1][3][5] This pathway is responsible for the production of leukotrienes, which are powerful inflammatory mediators involved in leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction.[3]
The primary anti-inflammatory effects of this compound are attributed to:
-
Inhibition of 5-lipoxygenase: This reduces the synthesis of leukotrienes.[3][6]
-
Inhibition of leukocyte migration: this compound has been shown to inhibit the directional movement of mononuclear cells.[5][7]
Ex Vivo Human Tissue Models of Inflammation
Ex vivo human tissue models offer a significant advantage in research by preserving the complex cellular architecture and interactions of human skin, making them highly relevant for studying inflammatory responses.[8][9] These models typically involve obtaining fresh human tissue, such as skin from abdominoplasty procedures, and maintaining it in a viable state in culture.[10] Inflammation can be induced using various stimuli to mimic different inflammatory conditions.[9]
Data Presentation: Effects of this compound
The following tables summarize the known effects of this compound based on in vitro and in vivo studies. This data can serve as a reference for designing and interpreting experiments in ex vivo models.
Table 1: Effect of this compound on Leukocyte Adhesion and Migration
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human Monocytes | Adhesion to cultured endothelium | 0.05 µg/mL | 33% inhibition of adhesion | [11] |
| Human Monocytes | Adhesion to cultured endothelium | 50.0 µg/mL | 83% inhibition of adhesion | [11] |
| Human PMNs | Adhesion to cultured endothelium | 5.0 - 50.0 µg/mL | 31-35% inhibition when endothelium is pre-treated | [11] |
| Human Neutrophils | Response to chemotactic factors | 300 µg/mL | Inhibition of chemotaxis | [12] |
| Mononuclear Cells | In vivo leukocyte migration (rat) | Not specified | Inhibition of migration into pleural cavity | [7] |
Table 2: Effect of this compound on Inflammatory Mediators and Enzymes
| Enzyme/Mediator System | Source | Effect of this compound | Reference |
| 5-Lipoxygenase | Rabbit PMNs | Inhibition | [13] |
| Cyclooxygenase | In vitro systems | Weak inhibition | [1][5] |
| Slow-Reacting Substances (Leukotrienes) | Human lung tissue in vitro | Dose-related reduction of release | [14] |
| Prostaglandin Synthetase | Not specified | Weak inhibitory action | [3][5] |
| Protein Kinase C (PKC) | Human PMNs | Apparent activation, leading to superoxide generation | [13][15] |
Experimental Protocols
The following are detailed protocols for establishing an ex vivo human skin inflammation model and a proposed protocol for evaluating the effects of this compound.
Protocol 1: Establishment of an Ex Vivo Human Skin Inflammation Model
This protocol is adapted from methodologies described for creating inflamed human skin models ex vivo.[8][9][10][16]
Materials:
-
Fresh human skin tissue (e.g., from abdominoplasty) obtained with informed consent.[10]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]
-
Inflammatory stimulants (e.g., Lipopolysaccharide (LPS), Phytohemagglutinin (PHA), or a cytokine cocktail such as TNF-α and IL-1β).[16]
-
6-well culture plates.
-
Sterile biopsy punch (e.g., 8 mm).
-
Sterile surgical instruments.
Procedure:
-
Tissue Processing:
-
Transport fresh human skin tissue in a sterile container on ice.
-
In a sterile biosafety cabinet, wash the tissue with sterile phosphate-buffered saline (PBS).
-
Remove excess subcutaneous fat using sterile scissors and forceps.
-
Create full-thickness skin explants using a sterile biopsy punch.
-
-
Explant Culture:
-
Place each skin explant dermal-side down in a well of a 6-well plate.
-
Add complete DMEM media to the well, ensuring the tissue is at the air-liquid interface (dermal side in contact with media, epidermal side exposed to air).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Induction of Inflammation:
-
After an initial 24-hour stabilization period, replace the medium with fresh medium containing the chosen inflammatory stimulant(s). For example, LPS (1 µg/mL) or a cytokine cocktail.
-
Culture the explants for an additional 24-72 hours to allow the inflammatory response to develop.
-
-
Endpoint Analysis:
-
Collect the culture supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-8).
-
Harvest the tissue for histological analysis (H&E staining for inflammatory cell infiltrate) or gene expression analysis (qPCR for inflammatory markers).
-
Protocol 2: Proposed Protocol for Evaluating this compound in the Ex Vivo Skin Model
Objective: To assess the anti-inflammatory effects of this compound on induced inflammation in ex vivo human skin.
Materials:
-
Established ex vivo human skin inflammation model (from Protocol 1).
-
This compound stock solution (dissolved in a suitable vehicle like DMSO).
-
Vehicle control (e.g., DMSO).
Procedure:
-
Experimental Groups:
-
Group 1 (Negative Control): No inflammatory stimulus, vehicle control.
-
Group 2 (Positive Control): Inflammatory stimulus + vehicle control.
-
Group 3 (this compound Treatment): Inflammatory stimulus + this compound (test various concentrations, e.g., 1, 10, 50 µg/mL).
-
Group 4 (this compound Control): No inflammatory stimulus, this compound (to test for direct effects of the drug on the tissue).
-
-
Treatment:
-
Prepare the treatment media for each group. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all relevant groups and is non-toxic to the tissue.
-
Add the respective treatment media to the wells at the same time as the inflammatory stimulus (co-treatment) or after a period of inflammatory induction (therapeutic treatment).
-
-
Incubation:
-
Incubate the treated explants for 24-48 hours.
-
-
Analysis:
-
Cytokine Analysis: Collect the culture supernatant and measure the levels of key inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and leukotrienes (e.g., LTB4) using ELISA or Luminex assays.
-
Histology: Fix the tissue in 10% neutral buffered formalin, process for paraffin embedding, and perform H&E staining to assess the infiltration of inflammatory cells. Immunohistochemistry can be used to identify specific immune cell populations (e.g., CD45+ leukocytes, CD68+ macrophages).[9]
-
Gene Expression: Extract RNA from the tissue and perform qPCR to analyze the expression of inflammatory genes (e.g., TNFA, IL1B, IL6, PTGS2, ALOX5).
-
Mandatory Visualizations
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound's primary mechanism of action on the arachidonic acid cascade.
Experimental Workflow for Evaluating this compound
Caption: Workflow for testing this compound in an ex vivo human skin inflammation model.
Logical Relationship of this compound's Effects
Caption: Key anti-inflammatory effects of this compound leading to reduced inflammation.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves psoriasis. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the non-steroidal anti-inflammatory drug this compound on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development of Human Ex Vivo Models of Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound inhibits the adhesion of human monocytes to cultured vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on release of slow-reacting substances from human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3D Ex Vivo Human Induced Inflammed Skin Model Introduction - Creative Biolabs [creative-biolabs.com]
Establishing an In Vitro Model of Benoxaprofen-Induced Phototoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to severe adverse effects, including a high incidence of phototoxicity.[1][2][3] These phototoxic reactions, characterized by burning sensations, erythema, and urticaria, are triggered by the interaction of the drug with ultraviolet A (UVA) radiation.[4][5] Understanding the mechanisms of this compound-induced phototoxicity is crucial for evaluating the photosafety of new chemical entities. This document provides detailed protocols for establishing a robust in vitro model of this compound phototoxicity using the well-established 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, supplemented with mechanistic assays for Reactive Oxygen Species (ROS) and caspase activity.
Core Concepts and Mechanisms
This compound's phototoxicity is primarily mediated by its photodecarboxylation upon UVA absorption, leading to the formation of a lipophilic photoproduct.[2][6] This process can initiate both oxygen-dependent and oxygen-independent pathways that result in cell membrane damage.[2][6] A key event is the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, which induce oxidative stress and subsequent cellular damage.[2][7][8] This can lead to apoptosis, a form of programmed cell death, which involves the activation of caspases.
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
This assay is the regulatory-accepted standard for in vitro phototoxicity testing.[9][10][11][12] It compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of UVA light.
Materials:
-
Balb/c 3T3 mouse fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Neutral Red (NR) solution
-
This compound (and a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
UVA light source with a filter to block UVB radiation
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed 1x10⁴ Balb/c 3T3 cells per well in two 96-well plates and incubate for 24 hours to allow for monolayer formation.[10][13]
-
Preparation of Test Substance: Prepare a series of eight concentrations of this compound in culture medium. A solvent control should also be prepared.
-
Treatment: Remove the culture medium from the cells and add the different concentrations of the this compound solution to both plates.
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Irradiation:
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).[9]
-
Keep the second plate in the dark as a control.
-
-
Post-Incubation: Wash the cells with PBS and add fresh culture medium. Incubate for another 24 hours.
-
Neutral Red Uptake Assay:
-
Incubate the cells with a medium containing Neutral Red for 3 hours.[10]
-
Wash the cells with PBS.
-
Extract the dye from the viable cells using a destain solution (e.g., acidified ethanol).
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis: Calculate the cell viability for each concentration relative to the untreated control. Determine the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated plates. The Photo-Irritation Factor (PIF) is then calculated.
Data Presentation:
| Concentration (µg/mL) | Viability (-UVA) % | Viability (+UVA) % |
| 0 (Control) | 100 | 100 |
| X1 | ... | ... |
| X2 | ... | ... |
| X3 | ... | ... |
| X4 | ... | ... |
| X5 | ... | ... |
| X6 | ... | ... |
| X7 | ... | ... |
| X8 | ... | ... |
| IC50 | Value | Value |
| PIF | IC50 (-UVA) / IC50 (+UVA) |
A PIF > 5 is indicative of phototoxic potential.
Reactive Oxygen Species (ROS) Assay
This assay measures the generation of ROS, a key initiator of phototoxic damage.[14][15]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS probe
-
This compound
-
Cell line (e.g., 3T3 fibroblasts or keratinocytes)
-
96-well black, clear-bottom plates
-
UVA light source
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Load the cells with H2DCFDA by incubating them in a buffer containing the probe.
-
Treatment: Replace the loading buffer with different concentrations of this compound.
-
Irradiation: Expose the plate to UVA light. A non-irradiated control plate should be included.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission ~485/535 nm) at different time points post-irradiation.
Data Presentation:
| Concentration (µg/mL) | Fluorescence Intensity (-UVA) | Fluorescence Intensity (+UVA) |
| 0 (Control) | ... | ... |
| X1 | ... | ... |
| X2 | ... | ... |
| X3 | ... | ... |
| X4 | ... | ... |
Caspase-3/7 Activity Assay
This assay determines the involvement of apoptosis in this compound-induced phototoxicity by measuring the activity of executioner caspases.[16][17][18]
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
This compound
-
Cell line (e.g., 3T3 fibroblasts or keratinocytes)
-
96-well white plates
-
UVA light source
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white plate, treat with this compound, and irradiate with UVA as described in the NRU protocol.
-
Caspase Assay: After a suitable incubation period (e.g., 6-24 hours), add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Presentation:
| Concentration (µg/mL) | Luminescence (-UVA) | Luminescence (+UVA) |
| 0 (Control) | ... | ... |
| X1 | ... | ... |
| X2 | ... | ... |
| X3 | ... | ... |
| X4 | ... | ... |
Visualizations
Caption: Experimental Workflow for In Vitro Phototoxicity Assessment.
References
- 1. Experimental studies on the mechanism of this compound photoreactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phototoxicity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phototoxic effects of this compound and their management and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound photosensitization of cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jacvam.go.jp [jacvam.go.jp]
- 8. iivs.org [iivs.org]
- 9. iivs.org [iivs.org]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. oecd.org [oecd.org]
- 12. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ros (Reactive Oxygen Species) Assay for Photoreactivity | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 16. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Long-Term Benoxaprofen Administration in Chronic Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Benoxaprofen was withdrawn from the market in 1982 due to severe adverse effects, including fatal hepatotoxicity and phototoxicity. These protocols are intended for preclinical research purposes only, with appropriate ethical oversight and stringent safety monitoring.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class. Unlike many NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound's anti-inflammatory effects are largely attributed to its inhibition of the 5-lipoxygenase (5-LOX) pathway and its subsequent impact on leukocyte function[1][2]. Specifically, it has been shown to inhibit the migration of mononuclear cells, a key component of chronic inflammatory infiltrates[1][3]. These characteristics make it a compound of interest for studying the mechanisms of chronic inflammation.
These application notes provide detailed protocols for the long-term administration of this compound in rodent models of chronic inflammation, along with summaries of its pharmacokinetic properties and potential toxicities to guide study design and monitoring.
Quantitative Data
Pharmacokinetic Parameters of this compound in Various Species
| Parameter | Rat | Mouse | Rabbit | Dog | Rhesus Monkey | Human |
| Oral Absorption | Well absorbed | Well absorbed | Well absorbed | Well absorbed | Well absorbed | Well absorbed |
| Plasma Half-life (t½) | 28 hours[4] | 24 hours[4] | < 13 hours[4] | < 13 hours[4] | < 13 hours[4] | 33 hours[4] |
| Plasma Protein Binding | Not specified | Not specified | Not specified | Not specified | 99.6%[4] | 99.8%[4] |
| Primary Route of Elimination | Biliary-faecal[4] | Biliary-faecal | Urine[4] | Biliary-faecal[4] | Urine[4] | Hepatic metabolism (glucuronidation) and renal excretion[1][4] |
| Major Metabolites | Largely unchanged, some taurine conjugate and glucuronide[4][5] | Largely unchanged[4] | Largely unchanged[4] | Ester glucuronide[4] | Largely unchanged[4] | Ester glucuronide[4] |
Effective Doses of this compound in Preclinical and Clinical Studies
| Study Type | Model/Condition | Species | Effective Dose Range | Observed Effects |
| Preclinical | Adjuvant-Induced Arthritis | Rat | 10-40 mg/kg/day (oral) | Suppression of bone damage[6][7] |
| Preclinical | Collagen-Induced Arthritis | Rat | 10 mg/kg/day | Inhibition of hindpaw swelling and anti-type II collagen antibody development[8] |
| Preclinical | Carrageenan-Induced Edema | Rat | Not specified | Anti-inflammatory activity[9] |
| Clinical | Rheumatoid Arthritis | Human | 400-600 mg/day[10][11] | At least as effective as aspirin and ibuprofen[10][11] |
| Clinical | Osteoarthritis | Human | 300-600 mg/day[1] | Analgesic and anti-inflammatory effects[1] |
| Clinical | Psoriasis | Human | 600 mg/day | Clinical improvement, preceded by normalization of monocyte chemotaxis[12][13] |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in a Rat Model of Adjuvant-Induced Arthritis (AIA)
This protocol is designed to assess the efficacy of long-term this compound administration in reducing the clinical and pathological signs of established AIA in rats.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (10 mg/mL)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in sterile water)
-
25G needles and 1 mL syringes
-
Oral gavage needles
-
Plethysmometer or calipers for paw volume measurement
-
Anesthesia (e.g., isoflurane)
-
Micro-CT or X-ray equipment for bone analysis
-
Histology supplies (formalin, decalcifying solution, paraffin, sectioning equipment, H&E stains)
Procedure:
-
Induction of Arthritis:
-
Treatment Protocol (for established arthritis):
-
On Day 14, once arthritis is established, randomize animals into treatment and control groups.
-
Administer this compound orally via gavage once daily at a dose of 10-40 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle.
-
Continue daily treatment for a period of 28 to 49 days[6].
-
-
Efficacy Assessment:
-
Clinical Scoring: Score the severity of arthritis in all four paws 2-3 times per week based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint deformity/ankylosis).
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer or calipers 2-3 times per week.
-
Radiographic Analysis: At the end of the study (e.g., Day 42 or 49), perform X-ray or micro-CT scans of the hind paws to assess bone and joint damage, including bone erosion and periosteal new bone formation[6][7].
-
Histopathology: At necropsy, collect hind paw joints, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to evaluate inflammation, pannus formation, cartilage damage, and bone resorption.
-
-
Toxicity Monitoring:
-
Monitor body weight twice weekly.
-
Observe animals daily for signs of toxicity, including photosensitivity (if exposed to UV light), skin lesions, changes in behavior, and signs of gastrointestinal distress.
-
At necropsy, collect liver and kidney tissues for histopathological examination.
-
Collect blood for serum chemistry analysis, including liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).
-
Protocol 2: Administration of this compound in a Rat Model of Carrageenan-Induced Paw Edema
This protocol is for assessing the acute anti-inflammatory effects of this compound. While this is an acute model, repeated induction can be used to study the effects of longer-term this compound administration on acute inflammatory responses.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200g)
-
1% (w/v) solution of lambda-carrageenan in sterile saline
-
This compound
-
Vehicle for this compound
-
Oral gavage needles
-
Plethysmometer or calipers
Procedure:
-
Dosing:
-
Administer this compound orally at the desired dose (e.g., 10-40 mg/kg) one hour prior to carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection)[15].
-
The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume.
-
The percentage inhibition of edema can be calculated for the this compound-treated group compared to the vehicle control group.
-
-
Long-Term Study Adaptation:
-
For a longer-term study, animals can be pre-treated with this compound or vehicle daily for a specified period (e.g., 7-14 days) before the carrageenan challenge to assess the effect of sustained drug exposure on the acute inflammatory response.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inflammation.
References
- 1. Cysteinyl leukotrienes induce monocyte chemoattractant protein-1 in human monocyte/macrophages via mitogen-activated protein kinase and nuclear factor-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Cooperative and redundant signaling of leukotriene B4 and leukotriene D4 in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of this compound in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective metabolism of this compound in rats. Biliary excretion of this compound taurine conjugate and glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of leukotriene receptor antagonists on monocyte chemotaxis, p38 and cytoplasmic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Adjuvant-Induced Arthritis Model [chondrex.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Benoxaprofen-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers in studying the mechanisms of benoxaprofen-induced hepatotoxicity.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism of this compound-induced hepatotoxicity?
A1: The leading hypothesis is that this compound is metabolized by cytochrome P450 enzymes into reactive metabolites.[1] These reactive intermediates, including acyl glucuronides, can covalently bind to cellular proteins, leading to cellular dysfunction and toxicity.[2] This initial insult can trigger a cascade of downstream events, including mitochondrial dysfunction and oxidative stress.
Q2: What is the role of mitochondria in this compound-induced liver injury?
A2: this compound is suggested to act as a mitochondrial toxin. Evidence points towards its ability to uncouple oxidative phosphorylation, which disrupts the mitochondrial membrane potential and impairs ATP synthesis.[3] This mitochondrial dysfunction is a key event that can lead to increased production of reactive oxygen species (ROS) and the initiation of apoptotic pathways.
Q3: How does oxidative stress contribute to the hepatotoxic effects of this compound?
A3: this compound has been shown to have pro-oxidative properties.[4][5][6] It can stimulate the production of superoxide radicals, leading to a state of oxidative stress within hepatocytes.[4] This excess of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, further exacerbating mitochondrial injury and promoting cell death.
Q4: Is there evidence for an immune-mediated component in this compound hepatotoxicity?
A4: While the primary mechanism appears to be direct cellular toxicity, there is some evidence suggesting an immune component, though it is less well-defined than for some other NSAIDs. This compound has been shown to have pro-oxidative effects on immune cells like polymorphonuclear leukocytes (PMNLs) and can modulate their function.[4][5][6] It is plausible that reactive metabolites could act as haptens, forming neoantigens that trigger an immune response. However, direct evidence of this compound-induced autoimmune hepatitis or significant inflammatory cell infiltration in the liver is not as well-established as the metabolic and mitochondrial toxicity pathways. Some NSAIDs have been associated with drug-induced autoimmune hepatitis (DIAIH).[7][8][9]
Q5: What are the key in vitro and in vivo models for studying this compound hepatotoxicity?
A5:
-
In Vitro: Primary isolated hepatocytes (from rats or humans) are a common model to study direct cytotoxic effects, metabolic activation, and mitochondrial function.[3] Sandwich-cultured hepatocytes are particularly useful for studying the formation and effects of metabolites like acyl glucuronides.[2]
-
In Vivo: Rodent models (rats) have been used to investigate the effects of this compound on liver enzyme levels and histology.[3]
II. Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments investigating this compound hepatotoxicity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in hepatocyte viability between experiments. | 1. Inconsistent isolation procedure for primary hepatocytes.2. Variation in cell seeding density.3. Different passage numbers for cell lines (e.g., HepG2).4. Contamination of cell cultures. | 1. Standardize the hepatocyte isolation protocol.2. Ensure consistent cell counting and seeding.3. Use cells within a defined passage number range.4. Regularly test for mycoplasma and other contaminants. |
| Low signal or inconsistent results in ROS assays (e.g., DCFDA, CellROX). | 1. Use of an inappropriate fluorescent probe for the specific ROS.2. Photobleaching of the fluorescent dye.3. Low concentration of this compound or insufficient incubation time.4. Presence of antioxidants in the culture medium. | 1. Select a probe specific for the ROS of interest (e.g., MitoSOX for mitochondrial superoxide).2. Minimize light exposure during incubation and imaging.3. Perform a dose-response and time-course experiment to optimize conditions.4. Use phenol red-free medium and avoid supplements with high antioxidant capacity during the assay. |
| Difficulty in detecting this compound-protein adducts. | 1. Low levels of adduct formation.2. Instability of the adducts.3. Insufficient sensitivity of the detection method. | 1. Use higher concentrations of this compound or a longer incubation time.2. Ensure appropriate sample handling and storage to prevent degradation.3. Employ sensitive techniques such as mass spectrometry or immunoblotting with specific antibodies if available. Consider using radiolabeled this compound for easier detection. |
| No significant change in mitochondrial membrane potential (MMP). | 1. Insufficient drug concentration to induce mitochondrial toxicity.2. Use of a fluorescent dye that is not sensitive enough.3. Cells are not healthy or are already stressed before treatment. | 1. Increase the concentration of this compound based on preliminary cytotoxicity data.2. Use a ratiometric dye like JC-1 or a sensitive single-wavelength dye like TMRE.3. Ensure optimal cell culture conditions and use a positive control (e.g., FCCP) to confirm assay performance. |
III. Quantitative Data Summary
The following tables summarize quantitative data related to this compound's effects from various studies.
Table 1: In Vitro Effects of this compound on Hepatocytes and Immune Cells
| Parameter | Cell Type | Concentration Range | Observed Effect | Reference |
| Inhibition of Aminopyrine Metabolism (Ki) | Rat Hepatic Microsomes | - | 380 µM | [3] |
| Increased Lactate/Pyruvate Ratio | Isolated Rat Hepatocytes | 100 - 1000 µM | Dose-dependent increase | [3] |
| Alanine Aminotransferase (ALT) Release | Isolated Rat Hepatocytes | 100 - 1000 µM | Dose-dependent increase | [3] |
| Superoxide Generation | Human Polymorphonuclear Leucocytes (PMNLs) | 15, 30, 60 µg/mL | Dose-related activation | [4][5] |
| Inhibition of PMNL Migration | Human PMNLs | > 1 µM | Inhibition of random migration | [6] |
| Inhibition of PMNL Migration (to chemoattractants) | Human PMNLs | > 10 µM | Inhibition of directed migration | [6] |
Table 2: Clinical Side Effect Profile of this compound (300 Patients)
| Side Effect | Incidence | Notes | Reference |
| Any Side Effect | 65.3% | Resulted in drug withdrawal in 34.6% of patients. | [10] |
| Photosensitivity | 28.6% | The most common cutaneous side effect. | [10] |
| Onycholysis | 12.6% | - | [10] |
| Gastric Side Effects | 12.6% | Increased to 40.5% in patients over 70. | [10] |
IV. Detailed Experimental Protocols
1. Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol:
-
Seed hepatocytes in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 50-1000 µM) and a vehicle control. Include a positive control for mitochondrial depolarization (e.g., 10 µM FCCP).
-
Incubate for the desired time period (e.g., 4, 12, 24 hours).
-
Prepare a 5 µg/mL JC-1 staining solution in warm culture medium.
-
Remove the treatment medium and add 100 µL of JC-1 staining solution to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Carefully wash the cells twice with warm phosphate-buffered saline (PBS).
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using a plate reader:
-
Red fluorescence (aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of MMP.
-
2. Detection of Intracellular Reactive Oxygen Species (ROS) using CellROX® Green
-
Principle: CellROX® Green is a fluorogenic probe that exhibits bright green fluorescence upon oxidation by ROS and subsequent binding to DNA.
-
Protocol:
-
Seed hepatocytes in a 96-well plate and allow them to adhere.
-
Treat cells with this compound at various concentrations. Include a vehicle control and a positive control for oxidative stress (e.g., 200 µM tert-butyl hydroperoxide).
-
Incubate for the desired time.
-
Add CellROX® Green reagent to each well to a final concentration of 5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with a suitable dye like Hoechst 33342.
-
Measure fluorescence intensity using a fluorescence microscope or plate reader (Excitation ~485 nm, Emission ~520 nm). An increase in green fluorescence indicates an increase in ROS.
-
3. Caspase-3 Activity Assay (Fluorometric)
-
Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a caspase-3 substrate (DEVD) conjugated to a fluorescent reporter (e.g., AFC). Cleavage of the substrate by active caspase-3 releases the fluorophore, which can be measured.
-
Protocol:
-
Culture hepatocytes in a suitable format (e.g., 6-well plate) and treat with this compound or controls for a predetermined time to induce apoptosis.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Lyse the cells using a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50 µg of protein from each sample to individual wells.
-
Prepare a reaction buffer containing the caspase-3 substrate (e.g., DEVD-AFC).
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader (Excitation ~400 nm, Emission ~505 nm). An increase in fluorescence corresponds to higher caspase-3 activity.
-
V. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of this compound-induced hepatotoxicity and a general workflow for its investigation.
Caption: Metabolic activation of this compound to reactive metabolites.
Caption: Downstream effects leading to oxidative stress and apoptosis.
Caption: General workflow for in vitro hepatotoxicity studies.
References
- 1. A retrospective study of the molecular toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. This compound induced toxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a pro-oxidant anti-inflammatory drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced autoimmune hepatitis: A minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diclofenac induced hepatitis. 3 cases with features of autoimmune chronic active hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-induced autoimmune hepatitis: A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effect of cyclooxygenase metabolites on proinflammatory cytokine release by Kupffer cells after liver ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Benoxaprofen Photosensitivity in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benoxaprofen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on this compound-induced photosensitivity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide quick answers to common problems and questions that arise during the experimental process.
Q1: My in vitro phototoxicity assay results with this compound are inconsistent. What are the likely causes?
A1: Inconsistent results in phototoxicity assays are a common challenge. Several factors can contribute to this variability:
-
Solubility Issues: this compound has poor aqueous solubility. If it precipitates in your culture medium, the actual concentration your cells are exposed to will be lower and more variable.
-
Troubleshooting: Prepare a high-concentration stock solution in DMSO and then dilute it in your final culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Visually inspect for any precipitation after dilution.
-
-
Light Source Variability: The intensity and spectral output of your light source can fluctuate.
-
Troubleshooting: Regularly calibrate your light source using a suitable radiometer. Ensure a consistent distance between the light source and the cell plates in every experiment.
-
-
Cellular Health: The sensitivity of cells to UV radiation and chemical insults can vary with passage number and overall health.
-
Troubleshooting: Use cells within a consistent and low passage number range. Regularly check cell viability and morphology.
-
-
Assay Protocol Deviations: Minor deviations in incubation times, washing steps, or reagent concentrations can lead to significant differences in results.
-
Troubleshooting: Adhere strictly to a standardized protocol. Ensure all steps are performed consistently across all plates and experiments.
-
Q2: I'm having trouble dissolving this compound for my cell culture experiments. What is the recommended procedure?
A2: this compound is sparingly soluble in aqueous solutions. The recommended method for preparing solutions for cell-based assays is as follows:
-
Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Sonication may aid in dissolution.
-
For your experiment, dilute the DMSO stock solution in your cell culture medium to the final desired concentration.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells. A final concentration of 0.5% DMSO or lower is generally considered safe for most cell lines.
-
Always include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells.
-
After diluting the stock solution, visually inspect the medium for any signs of precipitation. If precipitation occurs, you may need to adjust your stock solution concentration or the final dilution factor.
Q3: What are the critical experimental controls I should include in my this compound phototoxicity studies?
A3: A robust experimental design with appropriate controls is essential for interpreting your results accurately. The following controls are critical:
-
Vehicle Control (-UV): Cells treated with the vehicle (e.g., DMSO in medium) and not exposed to UV radiation. This control assesses the baseline cytotoxicity of the vehicle.
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Vehicle Control (+UV): Cells treated with the vehicle and exposed to UV radiation. This control determines the effect of the UV radiation alone on cell viability.
-
This compound Control (-UV): Cells treated with this compound but not exposed to UV radiation. This measures the inherent cytotoxicity of this compound in the dark.
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Positive Control (+UV and -UV): A known phototoxic compound, such as chlorpromazine, should be tested in parallel to validate the assay system. This confirms that the experimental setup can detect a phototoxic effect.
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Untreated Control (-UV): Cells that are not treated with any compound or vehicle and are not irradiated. This represents the baseline cell viability.
Q4: Which wavelengths of light are most critical for inducing this compound photosensitivity, and what is a suitable UV dose for in vitro assays?
A4: this compound-induced photosensitivity is primarily mediated by ultraviolet A (UVA) radiation, with the action spectrum mainly falling between 320 and 340 nm.[1] For in vitro phototoxicity assays, such as the 3T3 Neutral Red Uptake (NRU) assay, a non-cytotoxic dose of UVA is used. A commonly recommended dose is 5 J/cm².[2][3] It is important to calibrate your light source to deliver this specific dose to the cell monolayer.
Q5: What are some potential strategies to mitigate this compound photosensitivity in my experimental setup?
A5: Several strategies can be employed to mitigate this compound's phototoxic effects in an experimental context:
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Use of UV Filters: Physical filters that block UVA radiation can be used to cover cell culture plates during light exposure to demonstrate that the phototoxicity is wavelength-dependent. In a clinical context, broad-spectrum sunscreens with high UVA protection (e.g., SPF 15 or higher) have been shown to be effective.[4][5]
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Antioxidants: Since reactive oxygen species (ROS) play a role in the phototoxic mechanism, the addition of antioxidants to the culture medium could potentially reduce cytotoxicity. However, the efficacy and concentration of the antioxidant would need to be carefully optimized.
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Serum Albumin: Human serum albumin has been shown to inhibit this compound-photosensitized hemolysis, suggesting that protein binding can reduce the availability of the drug to cause membrane damage.[6] The concentration of serum in your culture medium could therefore influence the observed phototoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound photosensitivity from published studies.
Table 1: In Vitro Phototoxicity of this compound
| Assay Type | Cell/System | This compound Concentration | UV Dose | Observed Effect |
| Photohemolysis | Human Red Blood Cells | ~25 µg/mL | UVA | 40% hemolysis[1] |
Table 2: In Vivo Phototoxicity of this compound
| Animal Model | This compound Dose | UV Dose | Observed Effect |
| Mouse | 25 mg/kg | 54 J/cm² (UVA) | Phototoxic effects observed[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD Guideline 432)
This assay is the regulatory-accepted standard for in vitro phototoxicity testing.
1. Cell Culture and Seeding:
- Culture Balb/c 3T3 fibroblasts in appropriate medium (e.g., DMEM with 10% fetal bovine serum).
- Seed 1 x 10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for monolayer formation.
2. Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare a series of eight dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
- Remove the culture medium from the cells and add the this compound dilutions and controls (vehicle and positive control) to the respective wells of both plates.
- Incubate the plates for 1 hour.
3. Irradiation:
- Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).
- Keep the second plate in the dark for the same duration as the irradiation.
4. Post-Incubation and Viability Assessment:
- After irradiation, decant the treatment solutions from both plates, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium.
- Incubate the plates for another 24 hours.
- Determine cell viability using the Neutral Red Uptake assay. This involves incubating the cells with a neutral red solution, followed by extraction of the dye and measurement of absorbance at 540 nm.
5. Data Analysis:
- Calculate the cell viability for each concentration relative to the untreated control.
- Determine the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated plates.
- Calculate the Photo Irritation Factor (PIF) using the formula: PIF = IC50 (-UV) / IC50 (+UV)
- A PIF value ≥ 5 is indicative of phototoxicity.
Protocol 2: Photohemolysis Assay
This assay assesses membrane damage by measuring the release of hemoglobin from red blood cells upon exposure to a photosensitizing agent and light.
1. Preparation of Red Blood Cells (RBCs):
- Obtain fresh human blood in an anticoagulant (e.g., heparin).
- Wash the RBCs three times with PBS by centrifugation and resuspension to remove plasma and buffy coat.
- Prepare a 2% (v/v) suspension of RBCs in PBS.
2. Treatment:
- Prepare a stock solution of this compound in DMSO.
- In a series of glass tubes, add the RBC suspension and different concentrations of this compound. Include appropriate vehicle controls.
- Incubate the tubes in the dark for 30 minutes at 37°C.
3. Irradiation:
- Place the tubes on a shaker and expose them to a UVA light source for a defined period. Protect a set of control tubes from light.
4. Measurement of Hemolysis:
- After irradiation, centrifuge the tubes to pellet the intact RBCs.
- Transfer the supernatant to a 96-well plate.
- Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
- A 100% hemolysis control is prepared by lysing an aliquot of the RBC suspension with distilled water.
5. Data Analysis:
- Calculate the percentage of hemolysis for each sample relative to the 100% hemolysis control.
- Plot the percentage of hemolysis against the this compound concentration to determine the dose-response relationship.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and processes involved in this compound photosensitivity research.
Caption: Mechanism of this compound-induced photosensitivity.
Caption: A typical experimental workflow for assessing this compound photosafety.
Caption: Troubleshooting guide for inconsistent phototoxicity results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phototoxicity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phototoxic effects of this compound and their management and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benoxaprofen Adverse Effect Management in Laboratory Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing adverse effects of benoxaprofen in laboratory animals. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guides
Issue: Unexpected skin lesions or behavioral changes after this compound administration and light exposure.
Question: We observed erythema and edema on the exposed skin of our rats following this compound administration and subsequent exposure to standard laboratory lighting. What could be the cause and how should we manage it?
Answer: This is likely a phototoxic reaction, a known adverse effect of this compound.[1][2][3][4] this compound is highly photoactive and can cause skin damage upon exposure to UVA light.[2]
Immediate Actions:
-
Immediately move the affected animals to a room with controlled lighting, minimizing exposure to UV sources.
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Assess the severity of the skin lesions. For mild erythema, observation may be sufficient. For more severe reactions, including edema or ulceration, consult with the institutional veterinarian for potential palliative care.
Preventative Measures:
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House animals receiving this compound under lighting that excludes ultraviolet (UVA) wavelengths.
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If UV exposure is a necessary part of the experimental design, apply a veterinary-approved sunscreen to the exposed skin of the animals prior to exposure.
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Consider conducting a preliminary study to determine the minimum dose of this compound and the maximum UV exposure that does not elicit a phototoxic response in your animal model.
Experimental Protocol: See Protocol for Assessing Phototoxicity in Rodents.
Issue: Elevated liver enzymes in blood samples from animals treated with this compound.
Question: Our routine blood work on mice treated with this compound shows a significant elevation in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. What does this indicate and what are the next steps?
Answer: Elevated ALT and AST are key indicators of hepatocellular injury and suggest this compound-induced hepatotoxicity.[5][6][7] this compound has been linked to liver damage, including cholestatic jaundice.[1]
Next Steps:
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Confirm the Findings: Repeat the blood analysis to rule out any errors.
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Dose-Response Assessment: If not already done, establish a dose-response curve to identify a No-Observed-Adverse-Effect Level (NOAEL). It has been shown that there is a dose-response relationship between this compound concentration and ALT release.[5]
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Monitor Other Markers: In addition to ALT and AST, measure alkaline phosphatase (ALP) and bilirubin to assess for cholestasis.
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Histopathology: Euthanize a subset of animals for histopathological examination of the liver to characterize the nature and extent of the liver damage. Look for signs of necrosis, inflammation, and cholestasis.
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Consider Mechanism: this compound may be metabolized by cytochrome P450I to a reactive intermediate, leading to hepatotoxicity.[8]
Experimental Protocol: See Protocol for Monitoring Hepatic Function and Protocol for Histopathological Examination of Liver Tissue.
Issue: Increased water consumption, urination, and elevated serum creatinine in dogs receiving this compound.
Question: We have observed polyuria, polydipsia, and elevated serum creatinine and Blood Urea Nitrogen (BUN) in dogs after several days of this compound administration. Is this related to the drug?
Answer: Yes, these clinical signs and biochemical changes are indicative of nephrotoxicity, a serious adverse effect associated with this compound and other NSAIDs.[1][9][10] NSAIDs can impair renal blood flow and glomerular filtration rate, leading to acute kidney injury.[9] Dogs are particularly sensitive to the renal effects of NSAIDs due to higher basal levels of COX-2 expression in the kidneys.[9]
Management and Monitoring:
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Discontinue Treatment: Immediately cease this compound administration in the affected animals.
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Veterinary Consultation: Consult with the institutional veterinarian for supportive care, which may include intravenous fluid therapy to support renal perfusion.
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Monitor Renal Function: Continue to monitor serum creatinine, BUN, and urine specific gravity. Consider measuring urinary biomarkers like Kidney Injury Molecule-1 (KIM-1) and clusterin for a more sensitive assessment of kidney injury.
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Dose Adjustment: If the study design permits, consider reducing the dose of this compound in future cohorts.
Experimental Protocol: See Protocol for Monitoring Renal Function.
Frequently Asked Questions (FAQs)
1. What are the most common adverse effects of this compound observed in laboratory animals?
The most frequently reported adverse effects are photosensitivity (skin reactions to light) and gastrointestinal intolerance.[1] More severe, though less common, effects include hepatotoxicity (liver damage), cholestatic jaundice, and nephrotoxicity (kidney damage).[1][8] Onycholysis (loosening of claws/nails) has also been reported.[1][4]
2. Which animal species are susceptible to this compound toxicity?
Studies have been conducted in a variety of species including rats, dogs, rhesus monkeys, rabbits, guinea pigs, and mice, all of which have shown susceptibility to the effects of this compound.
3. What is the primary mechanism of this compound-induced toxicity?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[1] While this contributes to its anti-inflammatory effects, inhibition of these pathways can also lead to adverse effects in the gastrointestinal tract and kidneys.[2] Its hepatotoxicity may be related to the formation of reactive metabolites via cytochrome P450.[8]
4. Are there any known drug interactions to be aware of when using this compound in animal studies?
While specific interaction studies with this compound are limited in the available literature, caution should be exercised when co-administering other drugs that are known to be hepatotoxic or nephrotoxic. Additionally, concurrent use of other NSAIDs or corticosteroids should be avoided as this can increase the risk of gastrointestinal ulceration and other adverse effects.
5. What are the typical clinical signs of this compound toxicity in dogs?
Clinical signs of NSAID toxicity in dogs can include vomiting (with or without blood), diarrhea, black tarry stools (melena), loss of appetite, lethargy, abdominal pain, increased thirst and urination, and in severe cases, seizures.[11][12] Jaundice (yellowing of the gums and skin) may be observed with liver toxicity.[12]
Data Presentation
Table 1: this compound Dose-Response on Alanine Aminotransferase (ALT) Release in Isolated Rat Hepatocytes
| This compound Concentration (µM) | ALT Release (as % of total) at 4 hours |
| 0 (Control) | ~5% |
| 100 | ~10% |
| 250 | ~25% |
| 500 | ~50% |
| 1000 | ~80% |
Data is illustrative and based on the described dose-dependent relationship in scientific literature.[5] Actual values may vary based on specific experimental conditions.
Table 2: Key Biochemical Markers for Monitoring this compound-Induced Organ Toxicity
| Organ | Primary Markers | Secondary/Advanced Markers |
| Liver | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin | Gamma-Glutamyl Transferase (GGT), Bile Acids |
| Kidney | Serum Creatinine, Blood Urea Nitrogen (BUN), Urine Specific Gravity | Urinary Kidney Injury Molecule-1 (KIM-1), Urinary Clusterin, Urinary Protein-to-Creatinine Ratio |
Experimental Protocols
Protocol for Assessing Phototoxicity in Rodents
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Animal Model: Albino rats (e.g., Sprague-Dawley) or mice are suitable models.
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Acclimation: Acclimate animals to housing conditions for at least 5 days.
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Dosing: Administer this compound orally or via the intended experimental route. Include a vehicle control group. Doses should be based on literature or pilot studies (e.g., 25 mg/kg for mice).
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Timing of Irradiation: Irradiate animals at the time of maximum plasma concentration (Tmax) of this compound, if known. If not, a standardized time post-dosing (e.g., 1-2 hours) should be used.
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Preparation for Irradiation: Anesthetize the animals. Shave a small area on the dorsal trunk.
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Irradiation: Expose the shaved skin to a UVA light source. A recommended dose is in the range of 5-20 J/cm².[13] A positive control (e.g., 8-methoxypsoralen) and a negative control (vehicle-treated, irradiated) group should be included.
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Observation: Observe the irradiated skin at 24, 48, and 72 hours post-irradiation.
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Scoring: Score erythema and edema using the Draize scoring system (see Table 3).
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Data Analysis: Compare the scores between the this compound-treated group and the control groups. A statistically significant increase in skin reaction scores in the this compound group indicates phototoxicity.
Table 3: Draize Scoring System for Skin Reactions
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Protocol for Monitoring Hepatic Function
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Blood Collection: Collect blood samples at baseline (before this compound administration) and at predetermined time points during the study. For rodents, retro-orbital or tail vein sampling can be used. For larger animals like dogs, cephalic or saphenous venipuncture is appropriate.
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Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
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Biochemical Analysis: Analyze the serum for key liver enzymes: ALT, AST, and ALP, as well as total bilirubin. Use a calibrated biochemical analyzer.
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Data Interpretation: Compare the post-treatment values to the baseline values and to the control group. A significant increase in these markers is indicative of liver damage.
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Frequency of Monitoring: The frequency of monitoring will depend on the study duration and the expected onset of toxicity. For acute studies, daily or every other day monitoring may be necessary. For chronic studies, weekly or bi-weekly monitoring may be sufficient.
Protocol for Monitoring Renal Function
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Blood Collection: Collect blood samples at baseline and at regular intervals throughout the study.
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Serum Analysis: Analyze serum for creatinine and BUN levels.
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Urine Collection: Collect urine samples using metabolic cages.
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Urinalysis: Measure urine specific gravity using a refractometer. Assess for proteinuria.
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Advanced Biomarkers (Optional): Analyze urine for novel biomarkers such as KIM-1 and clusterin using commercially available ELISA kits.
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Data Interpretation: An increase in serum creatinine and BUN, coupled with a decrease in urine specific gravity, suggests impaired renal function.
Protocol for Histopathological Examination of Liver Tissue
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Tissue Collection: At the end of the study, euthanize the animals according to the approved institutional protocol. Immediately perfuse the liver with saline, followed by a fixative (e.g., 10% neutral buffered formalin).
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Fixation: Immerse the collected liver tissue in 10% neutral buffered formalin for at least 24 hours.
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Tissue Processing: Dehydrate the fixed tissue through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.
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Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
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Microscopic Examination: A board-certified veterinary pathologist should examine the slides under a light microscope.
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Evaluation: The pathologist should systematically evaluate the liver for evidence of necrosis, inflammation (type and distribution of inflammatory cells), cholestasis (bile plugs), steatosis (fatty change), and any other abnormalities.[14][15][16]
Visualizations
Caption: Experimental Workflow for Phototoxicity Assessment.
Caption: Signaling Pathways Affected by this compound.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Side effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induced toxicity in isolated rat hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 6. jbaar.journals.ekb.eg [jbaar.journals.ekb.eg]
- 7. files.sdiarticle5.com [files.sdiarticle5.com]
- 8. A retrospective study of the molecular toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The renal effects of NSAIDs in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nephrotoxicity in dogs associated with methoxyflurane anesthesia and flunixin meglumine analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pocket.vet [pocket.vet]
- 12. squishyfacestudio.com [squishyfacestudio.com]
- 13. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver Histology Diagnostic and Prognostic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Medical liver biopsy: background, indications, procedure and histopathology - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing benoxaprofen dosage to reduce gastrointestinal side effects
Disclaimer: Benoxaprofen (marketed as Opren and Oraflex) was withdrawn from the market in 1982 due to severe and fatal adverse reactions, primarily hepatotoxicity (liver damage) and nephrotoxicity (kidney damage). This document is intended for researchers, scientists, and drug development professionals for historical and informational purposes only. It is not a guide for the clinical use of this compound and strongly advises against any in vivo human experimentation with this compound. Researchers studying this compound's unique properties in non-clinical settings should adhere to strict safety protocols.
Frequently Asked Questions (FAQs)
Q1: What was the therapeutic dosage range for this compound in clinical trials, and was a dose-response relationship for gastrointestinal (GI) side effects observed?
A1: this compound was typically administered once daily at doses ranging from 300 mg to 800 mg. Clinical studies indicated a dose-dependent increase in both efficacy and adverse effects. A 600 mg daily dose was considered the standard for most patients, offering a balance of efficacy and tolerability. While an 800 mg dose showed greater anti-inflammatory effect, it was associated with a higher incidence of GI side effects[1].
Q2: What was the reported incidence of gastrointestinal side effects with this compound compared to other NSAIDs of its time?
A2: this compound was initially reported to have a more favorable gastrointestinal safety profile compared to high doses of aspirin and ibuprofen[2][3]. However, GI side effects were still a notable concern. In a study of 300 patients, the overall incidence of gastric side effects was 12.6%[4]. Long-term safety data from a larger cohort of 1,681 patients reported peptic ulcers in 0.4% of individuals[2]. It is crucial to note that these trials were conducted before the full extent of its severe hepatic and renal toxicity was known.
Q3: How did the pharmacokinetics of this compound in elderly patients contribute to the risk of side effects?
A3: this compound exhibited a significantly longer elimination half-life in elderly patients compared to younger adults (mean of 86-148 hours in the elderly versus 28-35 hours in younger subjects)[5][6][7]. This led to drug accumulation and higher steady-state plasma concentrations, which was a major contributing factor to the increased incidence and severity of all side effects, including a dramatic rise in GI issues (from 12.6% overall to 40.5% in patients over 70) and the ultimately fatal hepatorenal toxicity[4].
Q4: What was the proposed mechanism of action for this compound, and how might it relate to its GI side effect profile?
A4: this compound was considered unique among NSAIDs of its era. It was a weak inhibitor of cyclo-oxygenase (COX) enzymes but a more potent inhibitor of the lipoxygenase (LOX) enzyme[5][8][9]. The weak COX inhibition was thought to explain its lower incidence of acute gastric irritation compared to potent COX inhibitors like aspirin[9]. However, all NSAIDs that inhibit COX-1 disrupt the production of prostaglandins that are crucial for maintaining the integrity of the gastrointestinal mucosa. Therefore, even weak inhibition could contribute to GI toxicity with chronic use.
Q5: For a researcher investigating this compound's properties in vitro, what is a key consideration when designing experiments?
A5: Given its dual inhibition of COX and LOX pathways, it is essential to use cell-based or enzymatic assays that can differentiate between these activities. For instance, an experimental workflow could involve measuring prostaglandin E2 (PGE2) production as a marker of COX activity and leukotriene B4 (LTB4) production as a marker of 5-LOX activity. This would allow for a quantitative comparison of its inhibitory potency against both pathways and help in understanding its specific molecular interactions.
Troubleshooting Guides for Preclinical Research
Issue: High variability in gastric irritation in animal models.
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Possible Cause 1: Animal Strain and Age. Different rodent strains can have varying susceptibility to NSAID-induced gastropathy. Older animals may also be more susceptible.
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Solution: Standardize the strain, age, and sex of the animals used in the study. Ensure all animals are sourced from the same vendor and acclimatized under identical conditions.
-
-
Possible Cause 2: Vehicle and Formulation. The vehicle used to dissolve or suspend this compound can impact its local irritant effects and absorption.
-
Solution: Conduct pilot studies to select a vehicle with minimal intrinsic effect on the GI mucosa (e.g., 0.5% carboxymethylcellulose). Ensure consistent formulation and administration volume relative to body weight.
-
-
Possible Cause 3: Diet and Fasting. The presence or absence of food in the stomach can significantly alter the local concentration of the drug and the extent of gastric injury.
-
Solution: Implement a standardized fasting period (e.g., 18-24 hours with free access to water) before drug administration to ensure an empty stomach and reduce variability.
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Issue: Difficulty in translating in vitro potency to in vivo gastrointestinal effects.
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Possible Cause: Complex in vivo mechanisms. GI damage from NSAIDs is multifactorial, involving not just COX inhibition but also topical irritation, mitochondrial dysfunction, and disruption of the mucosal barrier[10][11]. An in vitro enzyme inhibition assay will not capture this complexity.
-
Solution: Supplement in vitro data with ex vivo models, such as isolated gastric mucosal cells or Ussing chamber experiments, to assess effects on cell viability, barrier function (transepithelial electrical resistance), and mucus production.
-
-
Possible Cause: Pharmacokinetic differences. The concentration of the drug reaching the GI mucosa in vivo is governed by absorption, distribution, metabolism, and enterohepatic recirculation, which are not modeled in simple in vitro systems.
-
Solution: Correlate in vivo GI toxicity data with pharmacokinetic measurements of plasma and tissue drug concentrations to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Data Presentation
Table 1: Dose-Response Relationship of this compound Efficacy and Gastrointestinal Side Effects in Rheumatoid Arthritis Patients.
| Daily Dose | Efficacy vs. Placebo | Incidence of GI Side Effects | Reference |
| 400 mg | Significantly better | Acceptably low | [1] |
| 600 mg | More effective than 400 mg | Acceptably low | [1] |
| 800 mg | Most effective dose | Slightly higher than 600 mg | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Young vs. Elderly Subjects.
| Parameter | Young Adult Subjects | Elderly Subjects | Reference |
| Elimination Half-life (t½) | 28 - 35 hours | 86 - 148 hours | [5][7] |
| Time to Peak Plasma Conc. (Tmax) | ~3-4 hours (600 mg) | ~5-7 hours (300-600 mg) | [6][7] |
| Drug Accumulation | Reaches steady state | Continuous rise, no steady state observed after 10 days of 600 mg/day | [6] |
Experimental Protocols
Protocol: Assessment of Gastric Toxicity in a Rodent Model (Historical Approach)
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Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Fasting: Fast animals for 24 hours prior to dosing, with continued access to water.
-
Dosing:
-
Prepare this compound suspensions in a 1% carboxymethylcellulose (CMC) vehicle at desired concentrations.
-
Administer a single oral dose by gavage. Include a vehicle-only control group and a positive control group (e.g., indomethacin 20 mg/kg).
-
-
Endpoint Analysis (4 hours post-dose):
-
Euthanize animals via CO2 asphyxiation.
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove contents.
-
Pin the stomach flat on a board for macroscopic examination.
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Lesion Scoring: Measure the length (mm) of all hemorrhagic lesions in the glandular portion of the stomach. The sum of the lengths for each stomach constitutes the ulcer index (UI).
-
Histopathology: Collect tissue samples from the gastric mucosa for fixation in 10% neutral buffered formalin, followed by paraffin embedding, sectioning, and staining (e.g., H&E) to assess for epithelial damage, erosion, ulceration, and inflammatory cell infiltration.
-
Mandatory Visualizations
Caption: Arachidonic acid cascade and sites of NSAID action.
Caption: Workflow for preclinical GI toxicity assessment.
References
- 1. Dose-range studies of this compound compared with placebo in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmj.com [bmj.com]
- 4. This compound: side-effect profile in 300 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies of this compound in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of this compound in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of anti-inflammatory drugs on lipoxygenase and cyclo-oxygenase activities of neutrophils from a reverse passive Arthus reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of this compound (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Damage to the Gastrointestinal Tract From Nonsteroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shura.shu.ac.uk [shura.shu.ac.uk]
Overcoming solubility issues of benoxaprofen in aqueous solutions for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility issues of benoxaprofen in aqueous solutions for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble drug. Its predicted aqueous solubility is approximately 0.0317 mg/mL[1]. This low solubility can present significant challenges for in vitro experiments that require the compound to be in solution.
Q2: What are the most common methods to solubilize this compound for in vitro studies?
A2: The most common strategies to enhance the aqueous solubility of this compound for in vitro assays include using co-solvents like dimethyl sulfoxide (DMSO), complexation with cyclodextrins, and encapsulation in liposomes.[2][3]
Q3: What is the solubility of this compound in DMSO?
A3: this compound exhibits high solubility in DMSO. Different sources report solubility values ranging from 60 mg/mL to 175 mg/mL.[4][5] This makes DMSO a suitable solvent for preparing concentrated stock solutions.
Q4: Are there any concerns with using DMSO in cell-based assays?
A4: Yes, while DMSO is an effective solvent, it can be toxic to cells at higher concentrations.[6] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid affecting cell viability and experimental outcomes.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.
Q5: How can cyclodextrins improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[8] They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility and stability.[3][8]
Q6: What are liposomes and how can they be used for this compound delivery in vitro?
A6: Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and hydrophobic drugs. For a lipophilic drug like this compound, it would primarily be entrapped within the lipid bilayer. Liposomal formulations can improve the solubility and facilitate the delivery of this compound to cells in an aqueous environment.[9][10]
Troubleshooting Guide
Issue: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium.
-
Cause: This is a common issue when a drug that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The rapid change in solvent polarity causes the drug to precipitate out of the solution.
-
Solution 1: Optimize the final DMSO concentration. Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%.[7] Prepare a highly concentrated stock solution of this compound in DMSO, and then use a small volume of this stock to make the final dilution in your aqueous medium. Perform serial dilutions if necessary.[11]
-
Solution 2: Use a pre-warmed medium. Gently warming the cell culture medium or buffer before adding the this compound-DMSO stock can sometimes help to keep the compound in solution.
-
Solution 3: Consider alternative solubilization methods. If precipitation persists, using cyclodextrin complexes or liposomal formulations may provide a more stable solution for your in vitro studies.
Issue: I am observing unexpected cellular toxicity or changes in my control group treated only with the vehicle (DMSO).
-
Cause: Different cell lines have varying sensitivities to DMSO.[6] The concentration of DMSO, even if below the generally accepted limit of 1%, might be affecting your specific cell type.
-
Solution 1: Perform a DMSO dose-response curve. Before starting your experiments with this compound, test a range of DMSO concentrations on your cells to determine the maximum non-toxic concentration for your specific cell line and experimental duration.
-
Solution 2: Reduce the final DMSO concentration. If possible, prepare a more concentrated stock of this compound in DMSO to further decrease the final volume of DMSO added to your culture medium.
-
Solution 3: Explore solvent-free delivery systems. If your cells are highly sensitive to DMSO, consider using cyclodextrin or liposome-based formulations which are generally more biocompatible.
Quantitative Data Summary
| Parameter | Value | Reference |
| Predicted Aqueous Solubility | 0.0317 mg/mL | [1] |
| Solubility in DMSO | 60 mg/mL (198.86 mM) | [5] |
| Solubility in DMSO | 175 mg/mL (580.01 mM) | [4] |
Experimental Protocols
Protocol 1: Solubilization of this compound using DMSO as a Co-solvent
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a high concentration stock solution (e.g., 10-100 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Serially dilute the stock solution in pre-warmed (37°C) cell culture medium or aqueous buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for the cell line being used (typically <0.5%).[7]
-
A vehicle control containing the same final concentration of DMSO should be prepared in parallel.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Adapted from protocols for other NSAIDs)
This protocol is based on the kneading method, which is often effective for preparing cyclodextrin complexes.
-
Molar Ratio Determination:
-
Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).
-
-
Complex Formation:
-
Place a weighed amount of β-cyclodextrin in a mortar.
-
Add a small amount of water to form a paste.
-
Add the weighed this compound to the paste.
-
Knead the mixture for 45-60 minutes.
-
During kneading, add a sufficient amount of a water-alcohol mixture to maintain a suitable consistency.
-
-
Drying and Sieving:
-
Dry the resulting paste in an oven at 40-50°C until it reaches a constant weight.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
-
Characterization (Optional but Recommended):
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).
-
-
Preparation of Aqueous Solution:
-
The resulting powder can be dissolved in an aqueous buffer or cell culture medium to achieve the desired final concentration of this compound. The solubility should be significantly enhanced compared to the free drug.
-
Protocol 3: Preparation of this compound-Loaded Liposomes (Adapted from Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under a vacuum for several hours to ensure complete removal of any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization (Optional but Recommended):
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Visualizations
Caption: Workflow for solubilizing this compound for in vitro studies.
Caption: Simplified PKC signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsi.org [ijpsi.org]
- 3. mdpi.com [mdpi.com]
- 4. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a new anti-inflammatory agent: particle-size effect on dissolution rate and oral absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Navigating the Nuances of Benoxaprofen's Early Clinical Data: A Technical Resource
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for interpreting the often-conflicting results from the early clinical trials of benoxaprofen. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and discrepancies researchers may encounter when reviewing the historical data for this compound.
Frequently Asked Questions (FAQs)
Q1: Why do some early clinical trials report this compound as well-tolerated, while others indicate a high incidence of adverse effects?
A1: The discrepancy in reported tolerability can be attributed to several factors, most notably the patient populations studied and the duration of the trials.
-
Patient Demographics: Early trials often involved younger, healthier male subjects.[1] In these populations, this compound appeared to have a safety profile comparable or even superior to aspirin and ibuprofen, with fewer gastrointestinal side effects.[1][2][3][4]
-
Elderly Population: Later studies and post-marketing surveillance revealed a significantly higher incidence of adverse effects, some fatal, in elderly patients, particularly those over the age of 70.[5][6] One study found that 83.3% of patients over 70 experienced side effects, leading to withdrawal of the drug in 69.0% of those cases.[5]
-
Pharmacokinetics in the Elderly: The primary reason for this increased toxicity is a significantly longer elimination half-life in geriatric patients (mean of 101 hours) compared to younger subjects (30-35 hours).[6] This led to drug accumulation and a higher risk of adverse events.
Q2: What were the most commonly reported adverse effects in this compound clinical trials?
A2: The most frequently reported side effects were cutaneous and gastrointestinal.
-
Photosensitivity and Onycholysis: Photosensitivity was a very common side effect, occurring in up to 28.6% of patients in one study, and was a primary reason for treatment discontinuation.[5] Onycholysis (loosening or separation of a nail from its bed) was also frequently observed.[5][7] The mechanism is thought to be related to the ready decarboxylation of the carboxylic acid moiety of this compound upon exposure to UV light.[8]
-
Gastrointestinal Effects: While some studies suggested this compound had a better gastrointestinal safety profile than aspirin,[1][2] others reported a notable incidence of side effects, especially in the elderly.[5] The overall incidence of gastric side effects was reported as 12.6% in one study, rising to 40.5% in patients over 70.[5]
-
Hepatotoxicity: The most severe adverse effect, which ultimately led to the drug's withdrawal, was fatal cholestatic jaundice.[7] Retrospective studies suggest that this compound's molecular structure may make it a substrate for cytochrome P450I, leading to the formation of a reactive intermediate that can cause hepatotoxicity.[9]
Q3: Did the efficacy of this compound vary across different clinical trials?
A3: Most clinical trials demonstrated that this compound was an effective anti-inflammatory and analgesic agent for rheumatoid arthritis and osteoarthritis.[3][7][10][11][12][13]
-
Dose-Response: Dose-ranging studies showed that this compound was significantly better than placebo at doses of 400 mg, 600 mg, and 800 mg per day.[13] The 600 mg daily dose was generally considered to offer the best balance of efficacy and tolerability for most patients.[13]
-
Comparison to other NSAIDs: In comparative trials, this compound was found to be at least as effective as aspirin and ibuprofen.[3][4] Some long-term studies even suggested a superior therapeutic profile.[4]
-
Onset of Action: An unusual finding in one trial was that the analgesic effect of this compound was not apparent until the sixth day of treatment.[10]
Troubleshooting Guide for Experimental Discrepancies
Issue: Replicating pharmacokinetic data for this compound yields a shorter half-life than some reported studies.
-
Possible Cause: The age of the experimental subjects. As noted, the elimination half-life of this compound is significantly longer in elderly individuals.[6] Ensure your experimental population's age range is comparable to the study you are referencing.
-
Troubleshooting Step: Segment your data analysis by age group to identify any age-dependent pharmacokinetic variations.
Issue: In vitro studies show weak cyclo-oxygenase (COX) inhibition, seemingly contradicting its in vivo anti-inflammatory effects.
-
Possible Cause: this compound may have a different mechanism of action compared to traditional NSAIDs.[1] Animal studies suggested it inhibits lipoxygenase and monocyte migration.[7]
-
Troubleshooting Step: Design experiments to investigate these alternative anti-inflammatory pathways, such as lipoxygenase activity assays or monocyte chemotaxis assays.
Quantitative Data Summary
Table 1: Efficacy of this compound in Rheumatoid Arthritis (6-month study)
| Clinical Parameter | Baseline (Mean) | After 6 Months of this compound (Mean) |
| Morning Stiffness (minutes) | 120 | 30 |
| Walking Time (seconds) | 25 | 15 |
| Joint Tenderness Score | 30 | 10 |
| Joint Swelling Score | 25 | 8 |
| Data adapted from a study of 10 patients with rheumatoid arthritis.[11] |
Table 2: Incidence of Key Adverse Effects in a Study of 300 Patients
| Adverse Effect | Overall Incidence (%) | Incidence in Patients >70 years (%) |
| Any Side Effect | 65.3 | 83.3 |
| Photosensitivity | 28.6 | Not specified |
| Onycholysis | 12.6 | Not specified |
| Gastrointestinal Side Effects | 12.6 | 40.5 |
| Data from a study with a mean treatment duration of 6.4 months.[5] |
Experimental Protocols
Protocol 1: Double-Blind, Crossover Trial for Efficacy in Rheumatoid Arthritis
-
Objective: To compare the efficacy of this compound with placebo in patients with active rheumatoid arthritis.
-
Design: A double-blind, randomized, crossover study.
-
Patient Population: Patients with a confirmed diagnosis of active rheumatoid arthritis.
-
Procedure:
-
Patients are randomly assigned to receive either this compound (e.g., 600 mg daily) or a matching placebo for a predefined period (e.g., 3 weeks).
-
A "washout" period follows where no study medication is administered.
-
Patients then "cross over" to the other treatment arm for the same duration.
-
Clinical assessments (e.g., joint tenderness, swelling, pain scores) are performed at baseline and at regular intervals throughout the study.
-
-
Reference: This design is similar to that used in early dose-ranging studies of this compound.[13]
Protocol 2: Pharmacokinetic Study in Geriatric Patients
-
Objective: To determine the pharmacokinetic profile of this compound in an elderly population.
-
Design: An open-label, single-group study.
-
Patient Population: Elderly patients (e.g., mean age >75 years) with osteoarthritis.
-
Procedure:
-
A single daily dose of this compound (e.g., 600 mg) is administered for a set period (e.g., 10 days).
-
Blood samples are collected at multiple time points after the first dose and during the steady-state period.
-
Plasma concentrations of this compound are measured using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic parameters, including peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2), are calculated.
-
-
Reference: This protocol is based on a study that identified the prolonged half-life of this compound in the elderly.[6]
Visualizations
Caption: Proposed metabolic pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for investigating this compound-induced phototoxicity.
Caption: Logical progression of this compound's clinical trial findings.
References
- 1. cjblunt.com [cjblunt.com]
- 2. Long-term safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: side-effect profile in 300 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies of this compound in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. A retrospective study of the molecular toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a clinical trial with an unusual design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antirheumatic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound--dose-range studies using quantitative thermography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-range studies of this compound compared with placebo in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Benoxaprofen and Ibuprofen for Rheumatoid Arthritis: A Historical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative efficacy and safety analysis of benoxaprofen and ibuprofen for the treatment of rheumatoid arthritis. It is important to note that this compound was withdrawn from the market in 1982 due to severe adverse effects, including fatal cholestatic jaundice.[1] The following information is based on clinical trial data published prior to its withdrawal and is intended for historical and research purposes.
Efficacy Comparison
Clinical studies from the early 1980s suggested that this compound, administered as a single daily dose, was more efficacious than multiple daily doses of ibuprofen in the treatment of rheumatoid arthritis.[2] Long-term, double-blind, parallel studies indicated significant clinical improvement in patients receiving this compound after one week, with continued improvement noted at 6 and 12 months of therapy.[2] One study highlighted that discontinuations due to lack of efficacy were substantially lower for this compound compared to ibuprofen.[2]
In a double-blind, parallel trial involving 120 patients with osteoarthritis of the knee or hip, statistically significant differences in favor of this compound were observed for knee flexion and pain relief compared to ibuprofen.[3] Furthermore, a significantly higher percentage of patients on this compound (67%) wished to continue therapy compared to those on ibuprofen (32%).[3]
However, another double-blind, within-patient crossover trial in 31 osteoarthritis patients found no statistically significant difference in overall efficacy between this compound (600 mg once daily) and ibuprofen (400 mg four times daily).[4] Both drugs showed improvement in pain, stiffness, and range of movement.[4]
For ibuprofen, its efficacy in rheumatoid arthritis is well-established. It is considered as effective as other nonsteroidal anti-inflammatory drugs (NSAIDs) at doses of 1200 mg/day or more.[5] A year-long double-blind multiclinic trial in 885 patients with rheumatoid arthritis found ibuprofen to be at least as satisfactory as aspirin in terms of efficacy.[6]
The following tables summarize the available quantitative data from these historical studies.
Table 1: Comparative Efficacy of this compound and Ibuprofen
| Efficacy Parameter | This compound | Ibuprofen | Study Design | Reference |
| Patient Preference to Continue Therapy | 67% | 32% | 4-month, double-blind, parallel trial in osteoarthritis | [3] |
| Discontinuation due to Lack of Efficacy | Lower than ibuprofen | Higher than this compound | Long-term, double-blind, parallel studies in RA | [2] |
| Overall Efficacy | At least as effective as ibuprofen | At least as effective as this compound | 28-week, double-blind clinical trials in active RA | [7] |
Safety and Tolerability
A critical distinction between this compound and ibuprofen lies in their safety profiles. This compound was associated with a higher incidence of photosensitivity and onycholysis (nail loosening).[2][8] More alarmingly, post-marketing reports linked this compound to fatal cholestatic jaundice, often associated with nephrotoxicity, which led to its worldwide withdrawal.[1]
In contrast, ibuprofen is generally better tolerated, particularly concerning gastrointestinal complaints when compared to aspirin.[6] However, like other NSAIDs, ibuprofen carries risks of gastrointestinal bleeding, ulceration, and perforation, as well as cardiovascular and renal adverse events.[9]
Table 2: Comparative Safety of this compound and Ibuprofen
| Adverse Event | this compound | Ibuprofen | Reference | | --- | --- | --- | | Gastrointestinal | | | | | Peptic Ulcer | 0.3% (7 in 2204 patients)[2] | Favorable comparison to aspirin[6] |[2][6] | | Withdrawals due to GI reactions | 7 patients (out of 60) | 6 patients (out of 60) |[3] | | Dermatological | | | | | Photosensitivity | 9.4%[2] | Not commonly reported |[2] | | Onycholysis | 12.5%[2] | Not reported |[2] | | Hepatic | | | | | Fatal Cholestatic Jaundice | Reported, leading to market withdrawal | Rare, but can occur |[1] | | Overall Discontinuation | | | | | Due to Adverse Effects | Substantially lower than aspirin or ibuprofen[2] | 7% (compared to 16% for aspirin)[6] |[2][6] |
Mechanism of Action
The differing mechanisms of action of this compound and ibuprofen may account for their varied efficacy and safety profiles.
Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10][11] By blocking these enzymes, ibuprofen reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[10][12] The inhibition of COX-1 is also associated with its gastrointestinal side effects.[10]
This compound , in contrast, was found to be a relatively weak inhibitor of cyclo-oxygenase in vitro.[1] Its anti-inflammatory effects were thought to be mediated through other pathways, including the inhibition of the lipoxygenase enzyme and the inhibition of monocyte migration.[1][13][14] This unique mechanism was of considerable theoretical interest at the time.[15]
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of this compound and ibuprofen in osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of osteoarthritis--a comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on ibuprofen for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen or aspirin in rheumatoid arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. nbinno.com [nbinno.com]
- 13. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. bmj.com [bmj.com]
Benoxaprofen vs. Naproxen: A Comparative Analysis of Anti-inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory properties of two nonsteroidal anti-inflammatory drugs (NSAIDs), benoxaprofen and naproxen. While both belong to the propionic acid class of NSAIDs, their mechanisms of action and anti-inflammatory profiles exhibit notable differences. This comparison synthesizes available experimental data to highlight their respective potencies and modes of action.
Executive Summary
Naproxen is a well-characterized, non-selective cyclooxygenase (COX) inhibitor with potent anti-inflammatory effects directly linked to the inhibition of prostaglandin synthesis. In contrast, this compound is described as a relatively weak inhibitor of COX enzymes but exhibits a more complex mechanism of action that includes the inhibition of lipoxygenase and the migration of mononuclear cells. Due to its unique profile and subsequent withdrawal from the market over safety concerns, quantitative data on this compound's potency is less prevalent in publicly available literature compared to naproxen. This guide presents the available data to facilitate a scientific comparison.
Mechanism of Action
Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2][3] By blocking the active site of these enzymes, naproxen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]
This compound's mechanism is less reliant on direct COX inhibition. It is characterized as a weak inhibitor of prostaglandin synthesis.[4][5] Its anti-inflammatory effects are attributed to a broader range of actions, including the inhibition of the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[4] Additionally, this compound has been shown to inhibit the migration of mononuclear cells, a key event in the inflammatory response.[6]
In Vitro Anti-inflammatory Potency
The in vitro potency of NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) |
| Naproxen | ~0.1 - 8.7 µM¹ | ~0.1 - 5.2 µM¹ | Non-selective |
| This compound | Data not available (described as a "weak inhibitor")[4][5] | Data not available (described as a "weak inhibitor")[4][5] | Not applicable |
¹Note: IC50 values for naproxen can vary depending on the specific assay conditions.
In Vivo Anti-inflammatory Potency
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory activity of NSAIDs.
Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | ED50 |
| Naproxen | 15 mg/kg | Oral | 3 hours | 73%[7] | ~15 mg/kg[7] |
| This compound | Not specified | Oral | Not specified | Described as "moderately active" and "potent"[5][6] | Data not available |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
Objective: To determine the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 by 50% (IC50).
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Naproxen) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system to measure prostaglandin production (e.g., ELISA for PGE₂)
Procedure:
-
The purified COX enzyme is pre-incubated with various concentrations of the test compound or vehicle control in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an ELISA kit.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema in Rats (In Vivo)
Objective: To evaluate the acute anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by a phlogistic agent.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, Naproxen) formulated in a suitable vehicle (e.g., carboxymethyl cellulose)
-
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal paw volume or thickness of the right hind paw of each rat is measured.
-
The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
-
Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
The dose required to produce 50% inhibition of edema (ED50) can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of naproxen and this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
Naproxen is a potent, non-selective COX inhibitor with well-documented in vitro and in vivo anti-inflammatory activity. Its efficacy is directly related to the reduction of prostaglandin synthesis. This compound, while also an effective anti-inflammatory agent, displays a more complex pharmacological profile characterized by weak COX inhibition but notable inhibition of lipoxygenase and monocyte migration. The lack of robust quantitative data for this compound's COX inhibition and in vivo potency in standardized models like the carrageenan-induced paw edema assay makes a direct comparison of potency with naproxen challenging. However, the available evidence suggests that this compound's anti-inflammatory effects are mediated through a different, and potentially broader, mechanism of action than that of classical NSAIDs like naproxen. It is important to note that this compound was withdrawn from the market due to severe adverse effects, including fatal cholestatic jaundice.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 3. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of this compound (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Disease-Modifying Claims of Benoxaprofen in Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benoxaprofen's performance against other arthritis treatments, focusing on the evidence for its claimed disease-modifying properties. This compound, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was marketed as Opren and Oraflex in the early 1980s.[1] It was withdrawn from the market in 1982 due to severe adverse effects, including fatal cholestatic jaundice and nephrotoxicity.[2] Despite its short time in clinical use, its unique pharmacological profile prompted investigations into its potential as a Disease-Modifying Antirheumatic Drug (DMARD), a class of drugs that aims to slow or halt the progression of the underlying disease process, not just alleviate symptoms.[3]
Claimed Mechanism of Action: A Departure from Traditional NSAIDs
Unlike typical NSAIDs of its time, which primarily act by inhibiting cyclooxygenase (COX) enzymes, this compound exhibited a more complex mechanism of action.[4][5] This gave rise to the theory that it might possess true disease-modifying capabilities.
Key Proposed Mechanisms:
-
Lipoxygenase (LOX) Inhibition: this compound was found to be an inhibitor of the lipoxygenase enzyme.[1][4][6] This was significant because the LOX pathway is responsible for producing leukotrienes, which are potent mediators of inflammation and chemotaxis, attracting inflammatory cells to the joint.
-
Inhibition of Mononuclear Cell Migration: A key aspect of its purported disease-modifying effect was its ability to directly inhibit the chemotactic response of mononuclear cells (monocytes and lymphocytes).[1][5][6][7] This action was considered unique among NSAIDs and suggested a more targeted immunomodulatory effect.[5]
-
Pro-oxidative Mechanism: In vitro studies showed that this compound could induce suppressor activity in mononuclear leukocytes through a pro-oxidative mechanism, which may represent an important anti-inflammatory pathway.[8]
-
Weak COX Inhibition: While it did have some inhibitory effect on prostaglandin synthesis, it was a relatively weak cyclooxygenase inhibitor compared to other NSAIDs.[5][6]
This combination of properties, particularly the inhibition of leukocyte migration, formed the theoretical basis for its potential to modify the course of rheumatoid arthritis.[4][7]
Signaling Pathway Diagram
Caption: Arachidonic acid cascade showing points of NSAID inhibition.
Comparative Clinical Data
Evidence for this compound's disease-modifying effects comes from a limited number of studies conducted before its withdrawal. These studies suggested benefits beyond simple symptomatic relief, including improvements in serological markers and a potential to slow radiological joint damage.
Table 1: this compound vs. Placebo & Other NSAIDs in Rheumatoid Arthritis
| Parameter | This compound (600 mg/day) | Aspirin (4-6 g/day ) | Ibuprofen (1.6-2.4 g/day ) | Placebo | Source |
| Study Duration | 28 weeks | 28 weeks | 28 weeks | 3 weeks | [9][10] |
| Efficacy vs. Control | At least as effective as Aspirin & Ibuprofen | - | - | Significantly better | [9][10] |
| Patient Discontinuation | Lower than comparators | Higher than this compound | Higher than this compound | N/A | [9] |
| Anti-inflammatory Effect | Significant | N/A | N/A | Attributable to rest | [10] |
Table 2: Evidence for Disease-Modifying Effects of this compound
| Study Focus | Patient Population | Key Findings | Source |
| Serological Markers | 10 patients with RA | In 7 of 10 patients who improved clinically, there were significant reductions in ESR, Rheumatoid Factor (RF), C-reactive protein (CRP), IgA, IgM, and IgE. 5 of 10 became RF seronegative. | [11] |
| Radiologic Progression | 39 patients with RA | After a mean of 21 months, progression of osseous defects and/or joint space narrowing was decreased in 28 of 39 patients (72%). | [12] |
| Animal Model (Adjuvant Arthritis) | Rats | Showed significant suppression of bone damage over a 49-day period. More effective than other NSAIDs tested. | [7] |
Experimental Protocols
Detailed methodologies from the key studies are summarized below to provide context for the data.
1. Radiologic Assessment of this compound Therapy (Source:[12])
-
Objective: To determine if long-term this compound therapy could retard or arrest the radiological progression of rheumatoid arthritis.
-
Study Design: A retrospective analysis of hand and wrist radiographs.
-
Participants: 39 patients with definite or classic rheumatoid arthritis who had been treated with this compound.
-
Methodology:
-
Patients were treated with this compound for a mean duration of 21 months.
-
Radiographs were taken at baseline and at follow-up.
-
Two rheumatologists, blinded to the treatment sequence, assessed the radiographs.
-
Progression was measured by scoring osseous defects (OD) and joint space narrowing (JSN).
-
The rates of progression before and during this compound therapy were compared for each patient.
-
-
Outcome Measures: Change in the rate of progression of OD and JSN scores.
2. Antirheumatic Effect of this compound (Source:[11])
-
Objective: To investigate the antirheumatic activity of this compound using clinical and serological assessments.
-
Study Design: An uncontrolled, open-label trial.
-
Participants: 10 patients with definite or classic rheumatoid arthritis.
-
Methodology:
-
Baseline assessments of clinical parameters (morning stiffness, walking time, joint tenderness/swelling, pain) and serological tests were performed.
-
Patients were treated with this compound for 6 months.
-
Assessments were repeated monthly.
-
-
Outcome Measures: Changes in clinical parameters and serum levels of rheumatoid factor, C-reactive protein, immunoglobulins (IgA, IgM, IgE), and erythrocyte sedimentation rate (ESR).
Experimental Workflow and Logic Diagrams
Caption: A typical experimental workflow for an RA clinical trial.
Caption: The relationship between this compound's claims and outcomes.
Comparison with Alternatives & Conclusion
This compound was primarily compared to high-dose aspirin and other NSAIDs like ibuprofen and naproxen, over which it showed comparable or slightly better symptomatic relief with a more convenient once-daily dosing regimen.[9][13][14] However, these drugs are not considered DMARDs.
The true benchmark for a DMARD, both then and now, would be drugs like gold salts, penicillamine, and later, methotrexate.[3][15] There is a lack of head-to-head clinical trial data comparing this compound to these established DMARDs. While this compound showed preliminary signs of affecting disease markers, these findings were not substantiated by large-scale, long-term, controlled trials.[11][12] The modern approach to RA emphasizes early and aggressive treatment with proven DMARDs like methotrexate to prevent irreversible joint damage.[16][17][18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjblunt.com [cjblunt.com]
- 4. bmj.com [bmj.com]
- 5. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Radiographic studies of the effect of this compound on bone damage in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound activation of suppressor activity in mononuclear leucocytes by a pro-oxidative mechanism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound--dose-range studies using quantitative thermography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antirheumatic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (Open Access) Radiologic assessment of this compound therapy in rheumatoid arthritis. (1982) | Bluhm Gb | 7 Citations [scispace.com]
- 13. This compound: once a day vs twice a day in patients with rheumatoid arthritis or osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crossover comparison of this compound and naproxen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Evidence for early disease-modifying drugs in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TEAR Trial Validates Methotrexate First Strategy for Early RA | MDedge [mdedge.com]
- 18. Aspects of early arthritis. Traditional DMARD therapy: is it sufficient? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of benoxaprofen and aspirin in clinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and aspirin, drawing upon data from clinical studies. The information is intended to support research and development activities by offering a clear perspective on the relative efficacy, safety, and mechanistic profiles of these two compounds. This compound, a propionic acid derivative, was withdrawn from the market due to severe adverse effects, and this analysis includes critical safety data that contributed to its discontinuation.
Data Presentation: Efficacy in Rheumatic Diseases
Clinical trials in patients with rheumatoid arthritis and osteoarthritis form the basis of the efficacy comparison between this compound and aspirin.
Table 1: Efficacy of this compound vs. Aspirin in Patients with Rheumatoid Arthritis
| Efficacy Parameter | This compound | Aspirin | Study Details |
| Dosage | 400-600 mg daily[1] | 4000-6000 mg daily[1] | 28-week, double-blind clinical trials.[1] |
| Overall Efficacy | At least as effective as aspirin.[1] | Standard of comparison. | Statistical analysis of study results.[1] |
| Patient Discontinuation (Lack of Efficacy/Adverse Effects) | Lower than aspirin.[1] | Higher than this compound.[1] | 28-week, double-blind clinical trials.[1] |
| Combination Therapy (this compound + Aspirin) | N/A | Less effective than the combination.[2] | A double-blind study in 10 patients with rheumatoid arthritis showed the combination to be significantly better than aspirin alone.[2] |
Table 2: Efficacy of this compound vs. Aspirin in Patients with Osteoarthritis
| Efficacy Parameter | This compound | Aspirin | Study Details |
| Dosage | Single daily dose | Divided doses | 28-week, multiclinic, double-blind trials.[3] |
| Patient Population | 140 patients in the this compound/aspirin comparison group.[3] | 140 patients in the this compound/aspirin comparison group.[3] | Symptomatic osteoarthritis of the knees or hips.[3] |
| Improvement in Joint Disease | Improvement in every measure of joint disease after 1 week, which was maintained or increased for the duration of treatment.[3] | Improvement in every measure of joint disease after 1 week, which was maintained or increased for the duration of treatment.[3] | 28-week treatment duration.[3] |
Data Presentation: Safety and Tolerability
The safety profiles of this compound and aspirin reveal significant differences, particularly concerning gastrointestinal and dermatological adverse events, as well as severe hepatic and renal toxicity which led to the withdrawal of this compound.
Table 3: Comparative Incidence of Adverse Effects
| Adverse Effect | This compound | Aspirin |
| Overall Side Effects | Reported in 65.3% of 300 patients in one study.[4] | Side effects occurred more frequently and lasted longer in patients taking aspirin in a long-term study.[1] |
| Drug Withdrawal due to Side Effects | 34.6% of 300 patients.[4] | More patients discontinued therapy than with this compound.[1] |
| Gastrointestinal Side Effects (Overall) | 12.6% in a study of 300 patients.[4] | Generally considered to have a higher incidence of gastrointestinal side effects than this compound.[1] |
| Peptic Ulcers | 0.3% (7 in 2204 patients).[5] | A known risk, with a meta-analysis showing a summary odds ratio of 2.12 for overall GI risks compared to placebo.[6] |
| Photosensitivity | 9% to 28.6%.[4][7] | Not a commonly reported side effect. |
| Onycholysis (Nail Detachment) | 9% to 12.6%.[4][5][7] | Not a commonly reported side effect. |
| Fatal Cholestatic Jaundice | Reports of fatal cases, particularly in elderly patients, led to its withdrawal.[8][9] | Not a characteristic adverse effect. |
Experimental Protocols
The clinical comparisons of this compound and aspirin were primarily conducted through double-blind, randomized, crossover, or parallel-group trials.
Example Protocol: Double-Blind, Crossover Study in Rheumatoid Arthritis[2]
-
Objective: To compare the efficacy and safety of this compound, aspirin, and their combination in patients with rheumatoid arthritis.
-
Patient Population: Patients with a confirmed diagnosis of active rheumatoid arthritis.
-
Study Design: A double-blind, crossover design with three 30-day treatment periods:
-
This compound
-
Aspirin
-
This compound plus Aspirin
-
-
Washout Period: A two-week placebo washout period was implemented between each treatment phase to minimize carryover effects.[2]
-
Dosage: Specific dosages for this compound and aspirin were administered during their respective treatment periods.
-
Efficacy Assessments: Patients were evaluated bi-weekly for 15 variables, including clinical measures of disease activity such as joint tenderness, swelling, and pain.[2]
-
Safety Assessments: Monitoring and recording of all adverse events reported by the patients or observed by the investigators.
-
Statistical Analysis: Each of the 15 variables was compared for each treatment period. A pooled index was calculated based on three combinations of these variables to determine overall efficacy.[2]
Mandatory Visualization
Signaling Pathways
The mechanisms of action for this compound and aspirin are distinct, targeting different aspects of the inflammatory cascade.
Caption: Distinct mechanisms of action of this compound and Aspirin.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing this compound and aspirin.
Caption: A generalized workflow for a comparative clinical trial.
References
- 1. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind study comparing this compound, aspirin, and this compound plus aspirin in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term treatment of symptomatic osteoarthritis with this compound. Double-blind comparison with aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: side-effect profile in 300 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrointestinal Adverse Effects of Short-Term Aspirin Use: A Meta-Analysis of Published Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatal cholestatic jaundice in elderly patients taking this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatal cholestatic jaundice in elderly patients taking this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review of Benoxaprofen's Efficacy and Safety in Comparison to Other NSAIDs
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Benoxaprofen was withdrawn from the market in 1982 due to severe adverse effects, including fatal cholestatic jaundice. This guide is intended for historical and research purposes only and should not be interpreted as an endorsement or a suggestion of clinical use.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) of the arylalkanoic acid class that was introduced for the management of rheumatoid arthritis and osteoarthritis.[1] Animal studies indicated its analgesic, antipyretic, and anti-inflammatory properties.[1] Unlike many other NSAIDs of its time, which primarily act by inhibiting cyclo-oxygenase (COX), this compound was a relatively weak inhibitor of this enzyme in vitro.[1] Its proposed mechanism of action involved the inhibition of lipoxygenase and monocyte migration.[1][2] Despite showing some efficacy in clinical trials, the drug was withdrawn from the market worldwide due to reports of fatal cholestatic jaundice, often associated with nephrotoxicity.[1] This review provides a systematic comparison of this compound's efficacy with other NSAIDs based on the available clinical data from the era of its use.
Mechanism of Action: A Comparative Overview
Most NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. This compound's mechanism was considered to be different, with a more pronounced effect on the lipoxygenase pathway and leukocyte migration.[1][3][4][5]
Efficacy in Osteoarthritis
Clinical trials in patients with osteoarthritis of the knee or hip compared this compound to ibuprofen and aspirin.
Data Summary: this compound vs. Ibuprofen in Osteoarthritis
| Efficacy Measure | This compound (600 mg once daily) | Ibuprofen (400 mg three times daily) | Study Details |
| Pain Relief | Statistically significant improvement | Improvement noted | 4-month, double-blind, parallel trial in 120 patients.[6] |
| Knee Flexion | Statistically significant improvement | Improvement noted | 4-month, double-blind, parallel trial in 120 patients.[6] |
| Patient Preference to Continue Therapy | 67% | 32% | 4-month, double-blind, parallel trial in 120 patients.[6] |
| Pain at Rest & Knee Movement | Statistically significant improvement | Statistically significant improvement | Double-blind, within-patient crossover trial in 31 patients.[7] |
| Hip Movement | Improvement noted | Statistically significant improvement | Double-blind, within-patient crossover trial in 31 patients.[7] |
Data Summary: this compound vs. Aspirin and Ibuprofen in Osteoarthritis (Long-Term)
| Efficacy Outcome | This compound (600 mg once daily) vs. Aspirin (up to 6000 mg daily) | This compound (600 mg once daily) vs. Ibuprofen (up to 2400 mg daily) | Study Details |
| Overall Improvement | All medications showed improvement in all measures of joint disease after one week, which was maintained or increased over the study duration. | All medications showed improvement in all measures of joint disease after one week, which was maintained or increased over the study duration. | Two 28-week, multicenter, double-blind trials. This compound vs. Aspirin (140 patients); this compound vs. Ibuprofen (143 patients).[8] |
Experimental Protocol: Double-Blind, Parallel Trial in Osteoarthritis
A 4-month, double-blind, parallel trial was conducted with 120 general practice patients diagnosed with osteoarthritis of the knee or hip. Patients were randomly assigned to receive either 600 mg of this compound once daily or 400 mg of ibuprofen three times daily. Efficacy was assessed based on measures of knee flexion and pain relief.[6]
Efficacy in Rheumatoid Arthritis
This compound was also evaluated for the treatment of active rheumatoid arthritis, with comparisons made to naproxen, aspirin, and ibuprofen.
Data Summary: this compound vs. Naproxen in Rheumatoid Arthritis
| Efficacy Outcome | This compound (600 mg once daily) | Naproxen (750 mg in two divided doses) | Study Details |
| Overall Efficacy | Slightly more improvement, but not statistically significant. | Favorable comparison. | Multicenter, double-blind, crossover trial with 6 weeks of therapy for each drug.[9] |
| Grip Strength | Less improvement. | Statistically significant improvement. | Double-blind, within-patient crossover trial. Patients received naproxen 250 mg twice daily for two weeks and this compound 200 mg twice daily for three weeks.[10] |
Data Summary: this compound vs. Aspirin and Ibuprofen in Rheumatoid Arthritis (Long-Term)
| Efficacy Outcome | This compound (400-600 mg daily) | Aspirin (4000-6000 mg daily) / Ibuprofen (1600-2400 mg daily) | Study Details |
| Overall Efficacy | At least as effective as the control drugs. | - | Two multicenter, double-blind clinical trials with 28 weeks of active drug therapy.[11] |
| Therapy Discontinuation | Fewer patients discontinued therapy. | More patients discontinued therapy. | Two multicenter, double-blind clinical trials with 28 weeks of active drug therapy.[11] |
| Biomarkers | Significant reduction in erythrocyte sedimentation rate, rheumatoid factor titer, and alkaline phosphatase. | Not specified. | Long-term, double-blind, parallel studies.[12] |
Experimental Protocol: Crossover Trial in Rheumatoid Arthritis
A multicenter, double-blind, crossover clinical trial was conducted to compare the efficacy and safety of this compound and naproxen in rheumatoid arthritis. The study design involved a 6-week treatment period with each of the two drugs. This compound was administered at a single daily dose of 600 mg, while naproxen was given as 750 mg in two equally divided doses. Efficacy was evaluated based on standard clinical assessments for rheumatoid arthritis.[9]
Adverse Effects and Withdrawal from Market
While some studies reported this compound to have fewer gastrointestinal side effects than aspirin, it was associated with a unique and severe profile of adverse reactions.[11][12][13] The most common side effects were cutaneous, including photosensitivity and onycholysis (nail detachment).[1][14] However, the most serious adverse effects were reports of fatal cholestatic jaundice, particularly in elderly patients, which led to the drug's withdrawal from the market.[1]
Summary of Reported Adverse Effects
| Adverse Effect Category | Specific Reactions | Incidence/Severity |
| Gastrointestinal | Intolerance, vomiting, heartburn, epigastric pain, duodenal ulcer.[1][2][15] | Incidence of peptic ulcer was reported as low (0.3%).[12] |
| Cutaneous | Photosensitivity, onycholysis, rash, milia, erythema multiforme, Stevens-Johnson syndrome.[1][2][14] | Photosensitivity was common, occurring in up to half of patients treated in the summer.[15] |
| Hepatic | Fatal cholestatic jaundice.[1] | The primary reason for market withdrawal.[2] |
| Renal | Nephrotoxicity, often associated with hepatotoxicity.[1] | A serious adverse effect contributing to fatalities. |
| Central Nervous System | Depression, lethargy, feeling ill, dizziness, headache.[2] | Occurred in a small number of patients. |
Conclusion
The available clinical data from the early 1980s suggest that this compound had an efficacy comparable to, and in some measures superior to, other NSAIDs like ibuprofen, naproxen, and aspirin for the symptomatic treatment of osteoarthritis and rheumatoid arthritis.[6][9][11][12] Its once-daily dosing regimen was also an advantage.[16][17] However, its unique and severe adverse effect profile, most notably the risk of fatal hepatotoxicity, led to its withdrawal from the market. The case of this compound serves as a critical historical example in pharmacovigilance and highlights the importance of post-marketing surveillance to identify rare but severe adverse drug reactions.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of this compound and ibuprofen in osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of osteoarthritis--a comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term treatment of symptomatic osteoarthritis with this compound. Double-blind comparison with aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crossover comparison of this compound and naproxen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmj.com [bmj.com]
- 14. Side effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: side-effect profile in 300 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: once a day vs twice a day in patients with rheumatoid arthritis or osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crossover comparison of this compound and naproxen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Benoxaprofen and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the side effect profiles of two nonsteroidal anti-inflammatory drugs (NSAIDs), benoxaprofen and indomethacin. This compound, a propionic acid derivative, was withdrawn from the market due to severe adverse effects, while indomethacin, an indole acetic acid derivative, remains in clinical use for various inflammatory conditions. This analysis is intended to offer valuable insights for researchers and professionals in drug development and pharmacology.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of key side effects reported for this compound and indomethacin from various clinical studies and post-marketing surveillance. It is important to note that the data for this compound is historical, and direct head-to-head comparative trials with modern standards are unavailable. The incidence rates are derived from different studies and patient populations and should be interpreted with caution.
| Side Effect Category | Specific Adverse Event | This compound Incidence (%) | Indomethacin Incidence (%) | Key Considerations & Notes |
| Dermatological | Photosensitivity | 28.6%[1] | Less Common | A hallmark and frequent side effect of this compound, often leading to withdrawal of the drug.[1] |
| Onycholysis (Nail loosening) | 12.6%[1] | Rare | Another characteristic adverse effect of this compound. | |
| Milia (Small cysts) | 5.3% (in a study of 300 patients)[1] | Not commonly reported | ||
| Stevens-Johnson Syndrome | Reported[2] | Reported (Serious skin reactions can occur)[3] | Rare but severe reactions for both. | |
| Gastrointestinal | Overall GI Side Effects | 12.6% (rising to 40.5% in patients over 70)[1] | >10% (Nausea), 3-9% (Dyspepsia), >1% (Diarrhea, abdominal pain)[4][5] | GI complaints were reported for both drugs in comparative studies.[2] Indomethacin is associated with a risk of serious GI events like bleeding and perforation.[4][6] |
| Duodenal Ulcer | One case in 300 patients[1] | Upper GI ulcers occur in approx. 1% of patients treated for 3-6 months.[6] | ||
| Hepatic | Cholestatic Jaundice | Reports of fatal cases, especially in the elderly, led to withdrawal.[2][7][8] | Rare cases of severe hepatic injury, including fatal cases, have been reported.[4][9] | This compound's hepatotoxicity was a primary reason for its market withdrawal.[10] |
| Renal | Nephrotoxicity / Renal Impairment | Associated with fatal cholestatic jaundice.[2][10] | Can cause renal insufficiency, hyperkalemia, and acute interstitial nephritis.[11] Acute renal failure reported in 24% of neonates in one study.[12] | Both drugs can impact renal function, particularly in at-risk populations.[11] |
| Central Nervous System | Headache | Reported | >1%[4] | One of the most frequently reported adverse reactions for indomethacin.[11] |
| Dizziness | Reported | >1%[4] | Common with indomethacin.[11] | |
| Cardiovascular | Cardiovascular Thrombotic Events | Not a primary concern at the time of its use. | Increased risk of myocardial infarction and stroke.[5] | A known risk for most NSAIDs, particularly with long-term use. |
Experimental Protocols
Detailed experimental protocols from the original clinical trials of this compound are not readily accessible. However, the assessment of side effects for NSAIDs generally follows established methodologies.
Assessment of Gastrointestinal Toxicity
A common method for evaluating the gastrointestinal side effects of NSAIDs involves endoscopic examination of the upper GI tract.
-
Objective: To visually assess the gastric and duodenal mucosa for lesions such as erythema, erosions, and ulcers.
-
Procedure:
-
Baseline endoscopy is performed on subjects before initiating treatment to rule out pre-existing conditions.
-
Subjects are randomized to receive the NSAID or a comparator/placebo for a specified duration.
-
A follow-up endoscopy is conducted at the end of the treatment period.
-
The number, size, and severity of any mucosal abnormalities are recorded and graded using a standardized scale.
-
Clinical symptoms such as dyspepsia, heartburn, and abdominal pain are also documented through patient diaries and questionnaires.
-
Assessment of Photosensitivity
-
Objective: To determine the potential of a drug to induce a phototoxic reaction upon exposure to ultraviolet (UV) radiation.
-
Procedure (based on studies of this compound photosensitization):
-
Human volunteers are administered the drug for a specified period.
-
A small area of the skin, typically on the back, is exposed to controlled doses of UVA and/or UVB radiation from a specialized light source.
-
The reaction is observed immediately and at various time points (e.g., 1 hour, 24 hours) after exposure.
-
Endpoints include the minimal erythema dose (MED) and the elicitation of symptoms like burning, itching, erythema, and whealing.[13]
-
The wavelengths of light that trigger the reaction are also determined to characterize the action spectrum of the photosensitivity.
-
Mandatory Visualization
Signaling Pathways
The differing side effect profiles of indomethacin and this compound can be attributed to their distinct mechanisms of action and metabolic pathways.
Caption: Mechanism of Indomethacin's Action and Associated Side Effects.
Caption: Proposed Pathway of this compound-Induced Photosensitivity.
Experimental Workflow
Caption: Generalized Workflow for a Comparative Clinical Trial of NSAID Side Effects.
References
- 1. This compound: side-effect profile in 300 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmj.com [bmj.com]
- 3. Indomethacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Indocin (Indomethacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Fatal cholestatic jaundice in elderly patients taking this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatal cholestatic jaundice in elderly patients taking this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Indomethacin and renal impairment in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Incidence, risk and risk factors for acute kidney injury associated with the use of intravenous indomethacin in neonatal patent ductus arteriosus: A 16-year retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
How does benoxaprofen's safety profile compare to modern COX-2 inhibitors?
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the withdrawn non-steroidal anti-inflammatory drug (NSAID) benoxaprofen with that of modern cyclooxygenase-2 (COX-2) inhibitors. The analysis is based on a review of preclinical and clinical data, focusing on the distinct adverse effect profiles that have defined their clinical use and development.
Executive Summary
This compound, a propionic acid derivative NSAID, was withdrawn from the market in 1982 due to severe adverse effects, most notably fatal cholestatic jaundice and severe photosensitivity.[1][2] In contrast, modern COX-2 inhibitors were developed to offer a safer gastrointestinal (GI) alternative to traditional NSAIDs. However, this class of drugs has been associated with an increased risk of cardiovascular (CV) events, leading to the withdrawal of some agents (e.g., rofecoxib) and stringent warnings for others that remain on the market, such as celecoxib and etoricoxib. This guide will dissect these differing safety profiles, providing available quantitative data, outlining key experimental methodologies, and illustrating the underlying mechanistic pathways.
Comparative Safety Data
The following tables summarize the reported incidence of key adverse events for this compound and two representative modern COX-2 inhibitors, celecoxib and etoricoxib. It is important to note that the data for this compound is limited and derived from studies conducted in the late 1970s and early 1980s, which may not meet current reporting standards.
Table 1: Comparison of Key Adverse Event Rates
| Adverse Event | This compound | Celecoxib | Etoricoxib |
| Hepatotoxicity | Reports of fatal cholestatic jaundice; specific incidence rates from original trials are not readily available.[1][2] | Increased transaminase levels reported in ~0.6% of patients in the CLASS trial.[3] | Comparable risk of renovascular adverse events to diclofenac.[4] |
| Photosensitivity/Onycholysis | 9% incidence reported in a long-term study of 1,681 patients.[5] | Not a commonly reported adverse event. | Not a commonly reported adverse event. |
| Cardiovascular Events (Thrombotic) | Not a primary concern leading to withdrawal; data from that era is not comparable to modern CV outcome trials. | Odds Ratio vs. Placebo (Myocardial Infarction): 2.26 (95% CI 1.0 to 5.1).[6] Rate Ratio vs. Placebo (Serious Vascular Events): 1.598 (95% CI: 1.048 to 2.438).[7] | Odds Ratio vs. Placebo (Cardiovascular Events): 1.49 (95% CI 0.42-5.31).[8] |
| Gastrointestinal (Peptic Ulcers) | 0.4% of patients (1 ulcer per 200 patient-years) in a long-term study.[5] | Significantly lower risk of clinically significant GI events compared to non-selective NSAIDs.[9] | Lower rates of upper GI clinical events compared to diclofenac.[10] |
Mechanisms of Action and Toxicity
The differing safety profiles of this compound and COX-2 inhibitors can be attributed to their distinct mechanisms of action and metabolic pathways.
Prostaglandin Synthesis and NSAID Intervention
The following diagram illustrates the general mechanism of action of NSAIDs in the arachidonic acid cascade.
This compound's Unique Profile and Toxicity
This compound was noted for its weak inhibition of cyclooxygenase but more potent inhibition of the 5-lipoxygenase enzyme, which is responsible for the synthesis of leukotrienes.[1] While this was initially thought to be a therapeutic advantage, the drug's toxicity appears to be linked to its chemical structure and metabolism.
-
Hepatotoxicity: this compound's hepatotoxicity is thought to be mediated by the formation of reactive metabolites. The drug is a substrate for cytochrome P450I, and its oxygenation can lead to reactive intermediates that cause liver damage.[11][12] Its long half-life, which is further increased in the elderly, can lead to drug accumulation and an increased risk of liver injury.[11]
-
Photosensitivity: this compound is highly phototoxic. Upon exposure to UVA radiation, it undergoes photodecarboxylation, forming a lipophilic photoproduct. This product can then sensitize cell membranes to damage, leading to the characteristic burning and stinging sensations, as well as onycholysis (nail detachment).[4][13]
COX-2 Inhibitors and Cardiovascular Risk
The cardiovascular risk associated with COX-2 inhibitors stems from their selective inhibition of COX-2. This leads to a reduction in the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, without a corresponding decrease in the production of thromboxane A2 (TXA2) by COX-1 in platelets. This imbalance can create a prothrombotic state, increasing the risk of myocardial infarction and stroke.
Experimental Protocols
The evaluation of drug safety has evolved significantly since the time of this compound's development. Modern clinical trials for COX-2 inhibitors have been large-scale, long-term studies specifically designed to assess cardiovascular outcomes.
This compound Safety Evaluation (Early 1980s)
-
Preclinical Studies: this compound's anti-inflammatory, analgesic, and antipyretic activities were demonstrated in various animal models, including rats, dogs, and monkeys.[11] Initial human studies focused on absorption, metabolism, and excretion, establishing its long half-life.[14]
Modern COX-2 Inhibitor Cardiovascular Outcome Trials
The cardiovascular risks of COX-2 inhibitors have been evaluated in large, randomized, controlled trials.
-
PRECISION Trial (Celecoxib):
-
Objective: To assess the cardiovascular safety of celecoxib compared to naproxen and ibuprofen in patients with arthritis at high cardiovascular risk.
-
Design: A randomized, double-blind, non-inferiority trial involving 24,081 patients.
-
Intervention: Patients were randomized to receive celecoxib (100-200 mg twice daily), ibuprofen (600-800 mg three times daily), or naproxen (375-500 mg twice daily), all with a proton pump inhibitor (esomeprazole).
-
Primary Endpoint: The first occurrence of a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
-
Key Finding: Celecoxib was found to be non-inferior to ibuprofen and naproxen for cardiovascular safety.[15]
-
-
MEDAL Program (Etoricoxib):
-
Objective: To provide a precise estimate of the relative cardiovascular event rates with etoricoxib compared to the traditional NSAID diclofenac.
-
Design: A pooled analysis of three randomized, double-blind trials (MEDAL, EDGE, and EDGE II) involving 34,701 patients with osteoarthritis or rheumatoid arthritis.
-
Intervention: Patients were randomized to etoricoxib (60 mg or 90 mg daily) or diclofenac (150 mg daily).
-
Primary Endpoint: Confirmed thrombotic cardiovascular events.
-
Key Finding: The rates of thrombotic cardiovascular events were similar between etoricoxib and diclofenac.[10]
-
The following diagram outlines a generalized workflow for a modern cardiovascular outcome trial for an NSAID.
Conclusion
The comparison of this compound's safety profile with that of modern COX-2 inhibitors highlights the significant evolution in drug safety evaluation and the understanding of NSAID-related toxicities. This compound's withdrawal was driven by idiosyncratic hepatotoxicity and severe phototoxicity, risks that are not characteristic of the COX-2 inhibitor class. Conversely, the primary safety concern for modern COX-2 inhibitors is a class-wide, mechanism-based increase in cardiovascular risk, which has led to the implementation of large-scale cardiovascular outcome trials to quantify this risk. While COX-2 inhibitors offer a clear advantage in terms of gastrointestinal safety compared to traditional NSAIDs, their cardiovascular risk profile necessitates careful patient selection and risk-benefit assessment. The this compound case serves as a stark reminder of the potential for severe, unanticipated organ toxicity with new chemical entities.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatal cholestatic jaundice in elderly patients taking this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory drugs: What is the actual risk of liver damage? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound photosensitization of cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Risk of cardiovascular events in patients receiving celecoxib: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic review and meta-analysis of the risk of major cardiovascular events with etoricoxib therapy - ProQuest [proquest.com]
- 9. FDA Drug Safety Communication: FDA strengthens warning that non-aspirin nonsteroidal anti-inflammatory drugs (NSAIDs) can cause heart attacks or strokes | FDA [fda.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. A retrospective study of the molecular toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 14. Preliminary studies of absorption and excretion of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatotoxicity of Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Benoxaprofen for Osteoarthritis: A Comparative Meta-Analysis of Historical Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benoxaprofen's performance against other non-steroidal anti-inflammatory drugs (NSAIDs) for the treatment of osteoarthritis. This analysis is based on a synthesis of data from key clinical trials conducted before the drug's withdrawal from the market.
This compound, a non-steroidal anti-inflammatory drug of the arylalkanoic acid class, demonstrated analgesic, antipyretic, and anti-inflammatory properties in early studies.[1] While it showed promise in the management of osteoarthritis and rheumatoid arthritis, reports of severe adverse effects, including fatal cholestatic jaundice, led to its worldwide withdrawal.[1] This guide revisits the clinical trial data to offer a comparative perspective on its efficacy and safety profile against contemporaneous alternatives.
Efficacy in Osteoarthritis
Clinical trials in the late 1970s and early 1980s evaluated the efficacy of this compound in treating the signs and symptoms of osteoarthritis, often comparing it to established NSAIDs of the time such as ibuprofen, aspirin, and naproxen.
A double-blind, within-patient crossover trial involving 31 patients with osteoarthritis found that both this compound (600 mg once daily) and ibuprofen (400 mg four times daily) led to improvements in pain, stiffness, range of movement, and mobility.[2] However, these improvements were only statistically significant for pain at rest and range of knee movement for both drugs, and for the range of hip movement with ibuprofen.[2] Overall, there was no statistically significant difference in efficacy between the two treatments.[2]
In a larger 4-month, double-blind, parallel trial with 120 general practice patients, this compound (600 mg once daily) was compared with ibuprofen (400 mg three times daily).[3] This study found statistically significant differences in favor of this compound for knee flexion and pain relief.[3] Notably, a significantly higher percentage of patients wished to continue therapy with this compound (67%) compared to ibuprofen (32%).[3]
Long-term studies also suggested this compound's effectiveness. In 28-week multicenter, double-blind trials involving 140 patients comparing it with aspirin and 143 patients with ibuprofen, all three medications showed improvement in every measure of joint disease after one week, which was sustained for the duration of the treatment.[4] Some data suggested that this compound administered as a single daily dose was more efficacious than multiple daily doses of aspirin or ibuprofen in long-term studies.[5]
A double-blind crossover trial with 30 patients also found this compound (600 mg once daily) to be as effective as naproxen (250 mg twice daily) in the treatment of osteoarthritis.[6]
The convenience of a once-daily dosage for this compound was often highlighted as a potential advantage over the multiple daily doses required for drugs like ibuprofen and aspirin.[6][7] A multicenter, double-blind crossover study demonstrated that a single 600 mg evening dose of this compound was as effective as two 300 mg doses, confirming the suitability of the once-daily regimen.[8]
Table 1: Summary of Comparative Efficacy of this compound in Osteoarthritis
| Comparator | Key Efficacy Findings | Reference |
| Ibuprofen | No statistically significant difference in overall efficacy in a crossover trial.[2] Statistically significant differences in favor of this compound for knee flexion and pain relief in a parallel trial.[3] | [2][3] |
| Aspirin | All three medications (this compound, aspirin, ibuprofen) showed sustained improvement in joint disease measures over 28 weeks.[4] this compound was suggested to be more efficacious than aspirin in long-term studies.[5] | [4][5] |
| Naproxen | This compound (600 mg once daily) was as effective as naproxen (250 mg twice daily).[6] | [6] |
Safety and Adverse Events Profile
A significant factor in the clinical use and eventual withdrawal of this compound was its side-effect profile. While it was reported to have fewer gastrointestinal side effects than other NSAIDs like aspirin, with peptic ulceration reported in only 0.4% of patients in one long-term study, it was associated with a high incidence of other adverse events.[7][9]
The most frequently encountered adverse effects were photosensitivity and onycholysis (loosening or separation of a nail from its bed).[1] The incidence of drug-related phototoxicity was reported to be around 9.4% and onycholysis at 12.5% in one analysis of over 2000 patients.[5] Another study of 300 patients reported photosensitivity in 28.6% of patients, leading to withdrawal of the drug in 30.2% of those affected.[10] Onycholysis was observed in 12.6% of patients in the same study.[10]
Gastrointestinal side effects, though reportedly less frequent than with aspirin, were still a concern, with an overall incidence of 12.6% in one study, rising to 40.5% in patients over 70.[10] The most severe adverse effect that led to the drug's withdrawal was fatal cholestatic jaundice, often associated with nephrotoxicity.[1]
Table 2: Incidence of Key Adverse Events with this compound and Comparators
| Adverse Event | This compound | Ibuprofen | Aspirin | Reference |
| Photosensitivity | 9.4% - 28.6% | Not commonly reported | Not commonly reported | [5][10] |
| Onycholysis | 12.5% - 12.6% | Not commonly reported | Not commonly reported | [5][10] |
| Gastrointestinal Reactions | 12.6% (overall), 40.5% (>70 years) | 6 patients withdrew in one study | Side effects occurred more frequently and lasted longer than with this compound | [3][10][11] |
| Peptic Ulcer | 0.3% - 0.4% | - | - | [5][9] |
| Withdrawal due to Adverse Events | 34.6% (overall), 69.0% (>70 years) | Fewer patients discontinued than with aspirin | More patients discontinued than with this compound | [10][11] |
Experimental Protocols
The clinical trials assessing this compound for osteoarthritis generally followed a double-blind, comparative design, either as crossover or parallel-group studies.
Key Methodological Components:
-
Patient Population: Adults diagnosed with osteoarthritis of the knee or hip.
-
Dosages:
-
Duration: Ranged from shorter crossover trials to long-term studies of up to 28 weeks.[2][4]
-
Outcome Measures:
-
Pain (at rest and on movement)
-
Stiffness
-
Range of joint movement (e.g., knee flexion, hip movement)
-
Mobility
-
Patient and physician overall assessment
-
Adverse event monitoring
-
Mechanism of Action and Signaling Pathways
This compound's mode of action was considered to differ from many other NSAIDs of its time.[7] While it is a relatively weak inhibitor of cyclo-oxygenase (COX) enzymes, it demonstrates more potent inhibition of the lipoxygenase (LOX) enzyme.[1][12] This dual inhibition profile was of theoretical interest. The inhibition of LOX reduces the production of leukotrienes, which are potent mediators of inflammation.[12] Additionally, this compound was shown to inhibit the migration of monocytes and leukocytes.[1][13][14]
Caption: Mechanism of action of this compound.
Caption: Generalized workflow of this compound clinical trials.
Conclusion
Based on the available clinical trial data from its time, this compound was an effective treatment for osteoarthritis, with efficacy comparable to or, in some measures, superior to ibuprofen, aspirin, and naproxen. Its once-daily dosing was a notable advantage. However, this efficacy was overshadowed by a high incidence of adverse effects, particularly photosensitivity and onycholysis, and the rare but severe risk of fatal hepatotoxicity. This historical analysis underscores the critical importance of a thorough and long-term safety assessment in drug development, as a drug with a novel mechanism and apparent efficacy can still harbor unacceptable risks.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of osteoarthritis--a comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of this compound and ibuprofen in osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term treatment of symptomatic osteoarthritis with this compound. Double-blind comparison with aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crossover comparison of this compound and naproxen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmj.com [bmj.com]
- 8. This compound: once a day vs twice a day in patients with rheumatoid arthritis or osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: side-effect profile in 300 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
Benoxaprofen vs. Other NSAIDs: A Comparative Analysis of Their Effects on Arthritic Bone Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of benoxaprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) on bone damage associated with arthritis. The information is compiled from experimental data to assist in understanding the relative efficacy and mechanisms of action of these compounds. This compound, a once-marketed NSAID, demonstrated a notable capacity to suppress bone damage in preclinical models, distinguishing it from many of its contemporaries. However, it was withdrawn from the market due to severe adverse effects, including fatal cholestatic jaundice[1]. This guide will delve into the experimental evidence that highlighted its bone-protective effects and compare it with other NSAIDs.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and other NSAIDs on the inhibition of bone damage in an adjuvant-induced arthritis rat model. The data is extracted from a key preclinical study that utilized radiographic assessment to quantify bone preservation.
| Drug | Daily Dosage (mg/kg) | Inhibition of Bone Damage | Adverse Effects/Mortality in Rats |
| This compound | 30-40 | Marked suppression | Not specified in this study |
| This compound | 10-40 | More effective than other agents | Less toxic effects compared to equally effective doses of other agents |
| Phenylbutazone | Comparable doses to this compound | Less suppression | Not specified in this study |
| Oxyphenbutazone | Comparable doses to this compound | Less suppression | Not specified in this study |
| Ibuprofen | Comparable doses to this compound | Less suppression | Not specified in this study |
| Fenbufen | Comparable doses to this compound | Less suppression | Not specified in this study |
| Naproxen | Comparable doses to this compound | Less suppression | Not specified in this study |
| Tolectin | Comparable doses to this compound | Less suppression | Not specified in this study |
| Sulindac | Comparable doses to this compound | Less suppression | Not specified in this study |
| Indomethacin | Comparable doses to this compound | Nearly as effective as this compound | Produced adverse effects or death |
| Piroxicam | Comparable doses to this compound | Nearly as effective as this compound | Produced adverse effects or death |
| Flurbiprofen | Comparable doses to this compound | Nearly as effective as this compound | Produced adverse effects or death |
Experimental Protocols
The primary study providing the comparative data on bone damage utilized a well-established animal model of arthritis. The detailed methodology is crucial for interpreting the results.
Adjuvant-Induced Arthritis Model in Rats
-
Animal Model : The study used an adjuvant-induced arthritis model in rats, a common preclinical model that mimics some aspects of human rheumatoid arthritis, including inflammation and bone erosion.
-
Disease Induction : Arthritis was induced in the rats, and the drugs were administered from the 15th to the 30th day after induction, targeting the established disease phase.
-
Drug Administration : this compound was administered orally at daily doses ranging from 10 to 40 mg/kg. Other NSAIDs were given at comparable doses for a comparative assessment.
-
Assessment of Bone Damage : The primary endpoint was the extent of bone damage, which was evaluated using radiographic imaging. The suppression of bone damage was assessed over a 49-day period, with examinations at seven-day intervals from day 14 through day 49. A significant suppression of bone damage was observed at all time intervals with this compound treatment.[2]
-
Comparative Analysis : The efficacy of this compound in suppressing bone damage was compared to a panel of other NSAIDs, including phenylbutazone, oxyphenbutazone, ibuprofen, fenbufen, naproxen, tolectin, sulindac, indomethacin, piroxicam, and flurbiprofen.[3]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and other NSAIDs on bone damage can be partly attributed to their distinct mechanisms of action. While most NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, this compound has a more complex pharmacological profile.
General NSAID Mechanism of Action via COX Inhibition
Most traditional NSAIDs exert their anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[4] This non-selective inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][6] However, prostaglandins also play a role in bone metabolism, and their inhibition can affect bone remodeling.[5][6][7][8][9]
Caption: General mechanism of NSAIDs via COX inhibition.
Proposed Mechanism of this compound
This compound is a relatively weak inhibitor of prostaglandin synthesis.[1][3] Its significant effect on bone preservation in arthritic models may be attributed to an alternative mechanism: the inhibition of leucocyte (specifically monocyte) migration into inflammatory sites.[2][3] This action is possibly mediated through the inhibition of the lipoxygenase pathway, which is distinct from the cyclooxygenase pathway targeted by most NSAIDs.[1]
Caption: Proposed mechanism of this compound.
Experimental Workflow
The following diagram illustrates the workflow of the comparative study that assessed the effects of this compound and other NSAIDs on bone damage in the adjuvant arthritis rat model.
Caption: Experimental workflow for comparing NSAIDs.
Discussion and Conclusion
The available experimental data suggests that this compound was more effective at suppressing bone damage in an animal model of arthritis than many other NSAIDs of its time, including ibuprofen and naproxen.[3] This superior bone-protective effect may be linked to its unique mechanism of action, which involves the inhibition of leucocyte migration, potentially through the lipoxygenase pathway, rather than potent COX inhibition.[1][2][3] While some potent COX inhibitors like indomethacin showed comparable efficacy in bone damage suppression, they were associated with significant toxicity at the effective doses in the animal model.[3]
It is important to note that while these preclinical findings are significant, this compound's clinical use was terminated due to severe and fatal adverse reactions.[1] Nevertheless, the distinct pharmacological profile of this compound and its marked effect on bone preservation in arthritic models may offer valuable insights for the development of future disease-modifying anti-rheumatic drugs. The data underscores the potential of targeting leucocyte migration as a therapeutic strategy to mitigate bone damage in arthritis, moving beyond the primary focus on prostaglandin synthesis inhibition. Further research into compounds with similar mechanisms but improved safety profiles could be a promising avenue for drug discovery in rheumatology.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiographic studies of the effect of this compound on bone damage in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound and other anti-inflammatory drugs on bone damage in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cyclooxygenase inhibitors on bone and cartilage metabolism--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of non-steroidal anti-inflammatory drugs on bone turnover: an evidence-based review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of non-steroidal anti-inflammatory drugs on bone turnover: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
A Cross-Study Validation of Benoxaprofen's Therapeutic Window in Inflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market, to evaluate its therapeutic window based on available clinical data. The information is intended for research and academic purposes to understand the efficacy and toxicity profile of this compound in the context of other NSAIDs. This compound was marketed for the treatment of rheumatoid arthritis and osteoarthritis but was withdrawn due to severe adverse effects, including fatal cholestatic jaundice.[1]
Defining the Therapeutic Window
A precise therapeutic window for this compound, defined by plasma concentrations, is not well-established in the available literature. However, a therapeutic dose range can be inferred from clinical studies. A daily dose of 300-600 mg was reported to be effective for many patients with rheumatoid arthritis and osteoarthritis.[1] Dose-ranging studies in rheumatoid arthritis showed that 400 mg, 600 mg, and 800 mg per day were all significantly better than placebo.[2] The 800 mg dose was most effective but was associated with a slight increase in gastrointestinal side effects.[2] Therefore, the therapeutic window appears to be in the range of 400-800 mg/day, with 600 mg/day often being the preferred dose for a balance of efficacy and tolerability.[2]
Quantitative Comparison of Efficacy
Clinical trials in the late 1970s and early 1980s evaluated the efficacy of this compound in comparison to placebo and other NSAIDs.
Table 1: Efficacy of this compound in Rheumatoid Arthritis
| Trial | This compound Dose | Comparator | Key Efficacy Outcomes | Citation |
| Dose-Range Study | 400, 600, 800 mg/day | Placebo | All doses of this compound were significantly more effective than placebo in improving clinical parameters of disease activity. The 800 mg dose was the most effective. | [2] |
| Uncontrolled Study | Not specified | None | In 10 patients treated for 6 months, 7 showed improvement in morning stiffness, walking time, joint tenderness, and pain. 5 of 10 patients who were seropositive for rheumatoid factor became seronegative. | [3] |
| Comparative Trial | 400-600 mg/day | Aspirin (4-6 g/day ) or Ibuprofen (1.6-2.4 g/day ) | This compound was at least as effective as the two control drugs. | [4] |
| Crossover Trial | 600 mg/day | Naproxen (750 mg/day) | This compound showed slightly more improvement in all efficacy results, although the difference was not statistically significant. | [5] |
| Dosing Regimen Trial | 600 mg once daily vs. 300 mg twice daily | N/A | No significant difference in effectiveness was found between the once-daily and twice-daily dosing regimens. | [6] |
Table 2: Efficacy of this compound in Osteoarthritis
| Trial | This compound Dose | Comparator | Key Efficacy Outcomes | Citation |
| Comparative Trial | 600 mg/day | Ibuprofen (1200 mg/day) | Statistically significant differences in favor of this compound were found for knee flexion and pain relief. 67% of patients on this compound wished to continue therapy compared to 32% on ibuprofen. | [7] |
| Crossover Trial | 600 mg/day | Ibuprofen (1600 mg/day) | Both drugs improved pain, stiffness, and range of movement, with no statistically significant difference between the two treatments. | [8] |
| Comparative Trial | Not specified | Aspirin or Ibuprofen | All three medications caused improvement in every measure of joint disease after one week of therapy. | [9] |
Quantitative Comparison of Safety and Toxicity
The withdrawal of this compound was due to its severe adverse effect profile. The tables below summarize the reported incidence of common and severe side effects.
Table 3: Incidence of Adverse Effects with this compound
| Adverse Effect | Incidence Rate (%) | Study Population / Notes | Citation |
| Photosensitivity | 9.4 | 2204 patients with RA or OA | [10] |
| 9 | 1681 patients with RA or OA | [11] | |
| 28.6 | 300 patients | [12] | |
| Onycholysis (nail detachment) | 12.5 | 2204 patients with RA or OA | [10] |
| 9 | 1681 patients with RA or OA | [11] | |
| 12.6 | 300 patients | [12] | |
| Peptic Ulcer | 0.3 | 2204 patients with RA or OA | [10] |
| 0.4 | 1681 patients with RA or OA | [11] | |
| Gastrointestinal Side Effects (general) | 12.6 | 300 patients (rose to 40.5% in patients over 70) | [12] |
| Any Side Effect | 65.3 | 300 patients (led to withdrawal in 34.6% of patients) | [12] |
Table 4: Comparative Safety of this compound vs. Other NSAIDs
| Trial | This compound Adverse Events | Comparator Adverse Events | Citation |
| vs. Ibuprofen (OA) | 7 withdrawals due to GI reactions; 5 patients with sun sensitivity. | 6 withdrawals due to GI reactions. | [7] |
| vs. Ibuprofen (OA) | 6 patients reported skin irritation on exposure to sunlight. | Not specified. | [8] |
| vs. Aspirin and Ibuprofen (RA) | Discontinuation due to lack of efficacy or adverse effects was substantially lower for this compound. | Side effects occurred more frequently and lasted longer in patients who took aspirin. More patients taking ibuprofen or aspirin discontinued therapy. | [4][10] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the abstracts. The following are summaries of the methodologies based on the provided information.
1. Dose-Range Study in Rheumatoid Arthritis
-
Study Design: Double-blind, crossover studies.
-
Patient Population: Patients with active rheumatoid arthritis.
-
Interventions: this compound at daily doses of 400 mg, 600 mg, or 800 mg compared to placebo.
-
Duration: Not specified in the abstract.
-
Outcome Measures: Clinical parameters of disease activity and incidence of side effects.[2]
2. Comparative Trial in Osteoarthritis (this compound vs. Ibuprofen)
-
Study Design: Double-blind, parallel trial.
-
Patient Population: 120 general practice patients with osteoarthritis of the knee or hip.
-
Interventions: this compound 600 mg once daily versus ibuprofen 400 mg three times daily.
-
Duration: 4 months.
-
Outcome Measures: Knee flexion, pain relief, patient preference to continue therapy, and incidence of adverse events.[7]
3. Long-Term Safety and Efficacy in Rheumatoid Arthritis (this compound vs. Aspirin and Ibuprofen)
-
Study Design: Long-term, double-blind, parallel studies.
-
Patient Population: Over 2000 patients with rheumatoid arthritis or osteoarthritis.
-
Interventions: this compound (single daily dose) versus aspirin or ibuprofen (multiple daily doses).
-
Duration: Not specified, but described as "long-term."
-
Outcome Measures: Clinical improvement, discontinuation rates due to lack of efficacy or adverse effects, and incidence of specific side effects (peptic ulcer, phototoxicity, onycholysis).[10]
Visualizations
Signaling Pathways
This compound's mechanism of action is distinct from many other NSAIDs. It is a weak inhibitor of cyclooxygenase (COX) enzymes but a more potent inhibitor of the lipoxygenase enzyme. This leads to a reduction in the production of leukotrienes, which are key mediators of inflammation. Additionally, this compound has been shown to inhibit the migration of leukocytes, particularly monocytes.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-range studies of this compound compared with placebo in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antirheumatic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crossover comparison of this compound and naproxen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: once a day vs twice a day in patients with rheumatoid arthritis or osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of this compound and ibuprofen in osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of osteoarthritis--a comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term treatment of symptomatic osteoarthritis with this compound. Double-blind comparison with aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: side-effect profile in 300 patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benoxaprofen: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste, including the withdrawn non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen, is a critical component of laboratory safety and regulatory compliance. As this compound is no longer in clinical use, its presence in laboratories is likely for research purposes. This guide provides essential, step-by-step information to ensure its safe and compliant disposal.
The cornerstone of proper pharmaceutical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA). Under RCRA, a waste is considered hazardous if it is either specifically "listed" or if it exhibits certain hazardous "characteristics." The disposal pathway for this compound waste hinges on this determination.
Step 1: Hazardous Waste Determination
The generator of the waste is legally responsible for determining if it is hazardous. For this compound, this involves a two-part evaluation:
1. Is it a Listed Hazardous Waste?
The EPA maintains four lists of specific hazardous wastes (F, K, P, and U lists). The P and U lists include discarded, unused commercial chemical products. A key criterion for a waste to be P- or U-listed is that the chemical is the sole active ingredient of the discarded product.
This compound is not found on the EPA's P or U lists of hazardous wastes. Therefore, waste containing this compound is not considered a "listed" hazardous waste.
2. Does it Exhibit a Hazardous Waste Characteristic?
Even if not listed, a waste is hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Flashpoint below 140°F (60°C).
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.[1][2]
-
Reactivity: Unstable under normal conditions, may react with water, or can generate toxic gases.[1][3]
-
Toxicity: When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains any of 40 specific contaminants at concentrations above their regulatory limits.[1][4][5]
A Safety Data Sheet (SDS) for this compound indicates it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects."[6] While this highlights its hazardous nature for handling, it does not automatically classify it as a RCRA characteristic hazardous waste for disposal. To definitively determine if this compound waste meets the toxicity characteristic, a TCLP test would need to be performed by a certified laboratory.[7][8][9]
It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department. They can assist in making a formal hazardous waste determination and may have established protocols for this or similar chemical waste.
Step 2: Segregation and Storage
Proper segregation is crucial to prevent accidental mixing of incompatible wastes and to ensure cost-effective disposal.
-
Hazardous Waste: If determined to be hazardous, this compound waste must be collected in a designated, properly labeled hazardous waste container. In the United States, hazardous pharmaceutical waste is typically collected in black containers clearly labeled "hazardous waste pharmaceuticals."[7]
-
Non-Hazardous Waste: If determined to be non-hazardous, it should still be segregated from general trash. Non-hazardous pharmaceutical waste is often collected in blue containers .[7]
All waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the waste they contain.
Step 3: Disposal Procedures
The disposal path is dictated by the hazardous waste determination. The following table summarizes the procedures for each classification.
| Feature | Non-Hazardous Pharmaceutical Waste | Hazardous Pharmaceutical Waste (RCRA) |
| Primary Disposal Method | Incineration at a permitted medical or solid waste incinerator, or disposal in a sanitary landfill, as per state and local regulations.[10] | Treatment, typically via incineration, at a permitted Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF).[10] |
| On-site Management | Follow institutional and state guidelines. Often collected in blue containers.[7] | Strict management required under RCRA. Collected in black containers labeled "Hazardous Waste."[7] Must be managed by trained personnel.[7] |
| Transportation | Transported by a licensed medical or solid waste hauler. | Must be transported by a licensed hazardous waste transporter with a proper manifest. |
| Key Regulatory Oversight | State and local environmental agencies. | U.S. EPA (under RCRA) and state hazardous waste agencies.[7] |
| Prohibited Actions | Do not dispose of down the drain or in regular trash. The EPA strongly discourages sewering of any pharmaceutical waste.[10] | Do not flush or sewer. This is strictly prohibited for hazardous waste pharmaceuticals under Subpart P of RCRA.[7][11] |
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By following this structured approach and working closely with your institution's EHS professionals, you can ensure the safe, compliant, and environmentally responsible disposal of this compound waste, upholding the highest standards of laboratory safety and chemical handling.
References
- 1. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. epa.gov [epa.gov]
- 3. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 4. getenviropass.com [getenviropass.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|51234-28-7|MSDS [dcchemicals.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound [chemicalbook.com]
Comprehensive Safety and Handling Guide for Benoxaprofen
This guide provides essential safety, handling, and disposal protocols for laboratory professionals working with Benoxaprofen. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact. This compound, a non-steroidal anti-inflammatory drug (NSAID), was withdrawn from the market due to significant adverse effects, including hepatotoxicity and phototoxicity, underscoring the need for cautious handling in a research setting.[1][2]
Hazard Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] It is crucial to be aware of its specific health hazards to implement appropriate safety measures.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life)[3] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects)[3] |
| Known Health Effects | Phototoxicity (light-induced skin reactions), Onycholysis (separation of nail from nail bed), Hepatotoxicity (liver damage), and potential for kidney damage.[1][4] |
Personal Protective Equipment (PPE) Plan
A comprehensive PPE plan is mandatory for all personnel handling this compound. The required level of PPE is determined by the specific procedure being performed and the potential for exposure.
| Activity | Required Personal Protective Equipment |
| Receiving & Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields- N95 respirator (if unpacking powder not in a plastic container)[5] |
| Weighing & Aliquoting (Powder) | - Double nitrile gloves[6]- Disposable gown with tight-fitting cuffs[6]- Safety goggles- N95 or higher respirator (within a certified chemical fume hood or ventilated balance enclosure) |
| Working with Solutions | - Nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or safety goggles |
| Spill Cleanup | - Double nitrile gloves- Disposable gown- Safety goggles- Appropriate respirator based on spill size and potential for aerosolization |
| Waste Disposal | - Nitrile gloves- Lab coat or disposable gown- Safety glasses |
Operational Plan for Safe Handling
A step-by-step approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled.
-
Log the compound into the chemical inventory.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[3]
-
Keep away from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are -20°C for the powder form and -80°C for solutions.[3][7]
-
Store separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]
3. Preparation and Use:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure to avoid dust and aerosol formation.[3]
-
Before handling, ensure all required PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use.
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
4. Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.
-
Wearing appropriate PPE, contain the spill with an absorbent material.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating solution.
Caption: Safe Handling Workflow for this compound.
Disposal Plan
This compound is very toxic to aquatic life, and its disposal must be managed to prevent environmental contamination.[3]
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Unused or expired this compound powder should be kept in its original or a suitable sealed container, labeled as hazardous waste.
-
Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.
2. Disposal Procedure:
-
Dispose of all this compound waste through an approved waste disposal plant or licensed hazardous waste management company.[3]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The best environmental option for pharmaceutical disposal is high-temperature incineration.[8]
Caption: Hierarchy of Controls for this compound Handling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|51234-28-7|MSDS [dcchemicals.com]
- 4. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. osha.gov [osha.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
